molecular formula C7H9FN2 B3377247 2-Fluoro-alpha-methylpyridine-3-methanamine CAS No. 1270361-12-0

2-Fluoro-alpha-methylpyridine-3-methanamine

Cat. No.: B3377247
CAS No.: 1270361-12-0
M. Wt: 140.16
InChI Key: OKPDARBMBAKIOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Fluoro-alpha-methylpyridine-3-methanamine is a useful research compound. Its molecular formula is C7H9FN2 and its molecular weight is 140.16. The purity is usually 95%.
BenchChem offers high-quality 2-Fluoro-alpha-methylpyridine-3-methanamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Fluoro-alpha-methylpyridine-3-methanamine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(2-fluoropyridin-3-yl)ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9FN2/c1-5(9)6-3-2-4-10-7(6)8/h2-5H,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKPDARBMBAKIOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(N=CC=C1)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9FN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 2-Fluoro-alpha-methylpyridine-3-methanamine

Author: BenchChem Technical Support Team. Date: March 2026

Foreword: The Significance of Fluorinated Pyridines in Modern Drug Discovery

The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern medicinal chemistry. The unique physicochemical properties of fluorine, such as its high electronegativity, small size, and ability to form strong carbon-fluorine bonds, can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. Fluorinated heterocyclic compounds, particularly pyridine derivatives, are privileged scaffolds in a multitude of pharmaceuticals and agrochemicals.[1][2] This guide provides a comprehensive overview of the synthesis and characterization of a specific fluorinated pyridine derivative, 2-Fluoro-alpha-methylpyridine-3-methanamine, a valuable building block for the development of novel bioactive agents.

This document is intended for researchers, scientists, and professionals in the field of drug development. It moves beyond a simple recitation of protocols to provide a deeper understanding of the underlying chemical principles, the rationale for experimental choices, and a framework for troubleshooting potential challenges.

I. Strategic Approach to the Synthesis of 2-Fluoro-alpha-methylpyridine-3-methanamine

The synthesis of 2-Fluoro-alpha-methylpyridine-3-methanamine (CAS No: 1270361-12-0)[3] presents a unique set of challenges, primarily centered around the regioselective introduction of the fluorine and aminomethyl functionalities onto the pyridine ring. A robust synthetic strategy must consider the directing effects of the substituents and the potential for side reactions.

The proposed synthetic route is a multi-step process commencing from a commercially available starting material, 2-chloro-3-methylpyridine. This strategy was chosen for its logical progression, utilization of well-established chemical transformations, and adaptability for analog synthesis.

Visualizing the Synthetic Workflow

Synthetic_Workflow Start 2-Chloro-3-methylpyridine Step1 Fluorination (Halex Reaction) Start->Step1 KF, DMSO, 180 °C Intermediate1 2-Fluoro-3-methylpyridine Step1->Intermediate1 Step2 Radical Bromination (NBS, AIBN) Intermediate1->Step2 NBS, AIBN, CCl4, reflux Intermediate2 3-(Bromomethyl)-2-fluoropyridine Step2->Intermediate2 Step3 Cyanation (NaCN) Intermediate2->Step3 NaCN, DMSO, rt Intermediate3 2-(2-Fluoro-3-pyridinyl)acetonitrile Step3->Intermediate3 Step4 Alpha-Methylation (LDA, CH3I) Intermediate3->Step4 1. LDA, THF, -78 °C 2. CH3I Intermediate4 2-(2-Fluoro-3-pyridinyl)propanenitrile Step4->Intermediate4 Step5 Reduction (LiAlH4 or Catalytic Hydrogenation) Intermediate4->Step5 LiAlH4, THF, reflux Product 2-Fluoro-alpha-methylpyridine-3-methanamine Step5->Product

Caption: Proposed synthetic pathway for 2-Fluoro-alpha-methylpyridine-3-methanamine.

Step-by-Step Synthetic Protocol

Step 1: Synthesis of 2-Fluoro-3-methylpyridine

  • Rationale: The initial step involves a nucleophilic aromatic substitution (SNAr) reaction, specifically a Halogen Exchange (Halex) reaction, to replace the chloro group with a fluoro group. This is a common and effective method for introducing fluorine into electron-deficient aromatic rings like pyridine.

  • Protocol:

    • To a stirred suspension of anhydrous potassium fluoride (KF, 3.0 equiv.) in dimethyl sulfoxide (DMSO, 10 mL/g of starting material), add 2-chloro-3-methylpyridine (1.0 equiv.).

    • Heat the reaction mixture to 180 °C and maintain for 16-24 hours, monitoring the reaction progress by Gas Chromatography-Mass Spectrometry (GC-MS).

    • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

    • Extract the aqueous layer with diethyl ether (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by fractional distillation to afford 2-fluoro-3-methylpyridine as a clear, colorless to yellow liquid.[2]

Step 2: Synthesis of 3-(Bromomethyl)-2-fluoropyridine

  • Rationale: The methyl group at the 3-position is activated for free radical halogenation. N-Bromosuccinimide (NBS) is a convenient and selective reagent for benzylic bromination, with a radical initiator like azobisisobutyronitrile (AIBN) used to initiate the reaction.

  • Protocol:

    • Dissolve 2-fluoro-3-methylpyridine (1.0 equiv.) in carbon tetrachloride (CCl4, 15 mL/g).

    • Add N-bromosuccinimide (NBS, 1.1 equiv.) and a catalytic amount of azobisisobutyronitrile (AIBN, 0.05 equiv.).

    • Reflux the mixture under an inert atmosphere (e.g., nitrogen or argon) for 4-6 hours, with initiation by a UV lamp if necessary. Monitor the reaction by Thin Layer Chromatography (TLC) or GC-MS.

    • Cool the reaction mixture to room temperature and filter off the succinimide byproduct.

    • Wash the filtrate with saturated sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate and concentrate in vacuo to yield crude 3-(bromomethyl)-2-fluoropyridine, which can be used in the next step without further purification.

Step 3: Synthesis of 2-(2-Fluoro-3-pyridinyl)acetonitrile

  • Rationale: The bromo-methyl intermediate is a good electrophile for nucleophilic substitution. Sodium cyanide is used as the nucleophile to introduce the nitrile functionality, which will be a precursor to the aminomethyl group.

  • Protocol:

    • Dissolve the crude 3-(bromomethyl)-2-fluoropyridine (1.0 equiv.) in DMSO (10 mL/g).

    • Carefully add sodium cyanide (NaCN, 1.2 equiv.) portion-wise, as the reaction is exothermic. Maintain the temperature below 40 °C with an ice bath.

    • Stir the reaction at room temperature for 2-4 hours until the starting material is consumed (monitored by TLC).

    • Quench the reaction by pouring it into a mixture of ice and water.

    • Extract the product with ethyl acetate (3 x 50 mL).

    • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the resulting nitrile by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient).

Step 4: Synthesis of 2-(2-Fluoro-3-pyridinyl)propanenitrile

  • Rationale: The alpha-proton of the acetonitrile is acidic and can be deprotonated by a strong, non-nucleophilic base like lithium diisopropylamide (LDA). The resulting carbanion can then be alkylated with an electrophile, in this case, methyl iodide, to introduce the alpha-methyl group.

  • Protocol:

    • In a flame-dried, three-necked flask under an inert atmosphere, prepare a solution of lithium diisopropylamide (LDA, 1.1 equiv.) in anhydrous tetrahydrofuran (THF) at -78 °C.

    • Slowly add a solution of 2-(2-fluoro-3-pyridinyl)acetonitrile (1.0 equiv.) in anhydrous THF to the LDA solution at -78 °C. Stir for 1 hour.

    • Add methyl iodide (CH3I, 1.2 equiv.) dropwise to the reaction mixture at -78 °C.

    • Allow the reaction to slowly warm to room temperature and stir for an additional 2-3 hours.

    • Quench the reaction with saturated ammonium chloride solution.

    • Extract with ethyl acetate, wash the combined organic layers with brine, dry, and concentrate.

    • Purify the crude product by column chromatography.

Step 5: Synthesis of 2-Fluoro-alpha-methylpyridine-3-methanamine

  • Rationale: The final step is the reduction of the nitrile group to a primary amine. Lithium aluminum hydride (LiAlH4) is a powerful reducing agent capable of this transformation. Alternatively, catalytic hydrogenation can be employed for a milder reduction.

  • Protocol (using LiAlH4):

    • Under an inert atmosphere, carefully add a solution of 2-(2-fluoro-3-pyridinyl)propanenitrile (1.0 equiv.) in anhydrous THF to a stirred suspension of lithium aluminum hydride (LiAlH4, 2.0 equiv.) in anhydrous THF at 0 °C.

    • After the addition is complete, allow the mixture to warm to room temperature and then reflux for 4-6 hours.

    • Cool the reaction to 0 °C and quench sequentially by the dropwise addition of water (x mL), 15% aqueous NaOH (x mL), and water (3x mL), where x is the mass of LiAlH4 in grams.

    • Filter the resulting aluminum salts and wash the filter cake with THF.

    • Combine the filtrate and washings, and concentrate under reduced pressure.

    • Purify the crude amine by distillation or column chromatography on silica gel (eluting with a dichloromethane/methanol/ammonia mixture) to yield 2-Fluoro-alpha-methylpyridine-3-methanamine.

II. Comprehensive Characterization of 2-Fluoro-alpha-methylpyridine-3-methanamine

A thorough characterization is essential to confirm the identity, purity, and structure of the synthesized compound. A combination of spectroscopic techniques should be employed.

Visualizing the Characterization Workflow

Characterization_Workflow Product 2-Fluoro-alpha-methylpyridine-3-methanamine NMR NMR Spectroscopy Product->NMR MS Mass Spectrometry Product->MS IR Infrared Spectroscopy Product->IR Purity Purity Assessment Product->Purity HNMR 1H NMR NMR->HNMR CNMR 13C NMR NMR->CNMR FNMR 19F NMR NMR->FNMR EI_MS EI-MS or ESI-MS MS->EI_MS FTIR FT-IR IR->FTIR HPLC HPLC or GC Purity->HPLC

Caption: A typical workflow for the characterization of the target compound.

Expected Spectroscopic Data

The following table summarizes the anticipated spectral data for 2-Fluoro-alpha-methylpyridine-3-methanamine, based on its structure and data from related compounds.[4][5]

Technique Expected Observations
1H NMR - Aromatic protons on the pyridine ring (3H, complex multiplet).- Methine proton (1H, quartet or multiplet).- Methyl protons (3H, doublet).- Amine protons (2H, broad singlet).
13C NMR - Aromatic carbons (5 signals), with the carbon bearing the fluorine showing a large C-F coupling constant.- Methine carbon.- Methyl carbon.
19F NMR - A single resonance for the fluorine atom on the pyridine ring.
Mass Spec. - Molecular ion peak (M+) at m/z = 140.16.[3]- Fragmentation pattern consistent with the structure.
IR Spec. - N-H stretching of the primary amine (two bands around 3300-3500 cm-1).[4]- C-H stretching (aromatic and aliphatic).- C=C and C=N stretching of the pyridine ring.- C-F stretching (around 1200-1250 cm-1).[4]
Experimental Protocols for Characterization
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Dissolve approximately 10-20 mg of the purified product in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl3 or DMSO-d6).

    • Acquire 1H, 13C, and 19F NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

    • Process and analyze the spectra to confirm the proton and carbon environments and the presence of the fluorine atom.

  • Mass Spectrometry (MS):

    • Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

    • Introduce the sample into the mass spectrometer via direct infusion (for ESI-MS) or a GC inlet (for EI-MS).

    • Acquire the mass spectrum and identify the molecular ion peak to confirm the molecular weight.[3]

  • Infrared (IR) Spectroscopy:

    • Obtain the IR spectrum of the neat liquid or a KBr pellet of the solid sample using an FTIR spectrometer.

    • Identify the characteristic absorption bands for the key functional groups (amine, pyridine ring, C-F bond).[4]

  • Purity Assessment:

    • Develop a suitable High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) method.

    • Analyze the purified product to determine its purity, which should ideally be ≥98%.

III. Troubleshooting and Practical Considerations

  • Incomplete Fluorination: If the Halex reaction in Step 1 is sluggish, ensure that the KF is anhydrous and finely powdered. The reaction temperature and time may also need to be optimized.

  • Low Yield in Bromination: Over-bromination can be an issue. Use of stoichiometric amounts of NBS and careful monitoring are crucial. The reaction can also be sensitive to light and radical inhibitors.

  • Difficulties in Nitrile Reduction: The reduction of the nitrile can sometimes lead to side products. If the LiAlH4 reduction is problematic, consider alternative methods like catalytic hydrogenation over a Raney nickel or palladium catalyst.[6]

  • Purification of the Final Amine: Primary amines can be challenging to purify by silica gel chromatography due to their basicity. It may be necessary to use a deactivated silica gel or an eluent system containing a small amount of a basic modifier like triethylamine or ammonia.

IV. Conclusion

This guide has outlined a detailed and scientifically grounded approach to the synthesis and characterization of 2-Fluoro-alpha-methylpyridine-3-methanamine. By understanding the rationale behind each step and anticipating potential challenges, researchers can efficiently and successfully prepare this valuable building block for further applications in drug discovery and development. The provided protocols and characterization data serve as a robust starting point for any scientist venturing into the synthesis of novel fluorinated pyridine derivatives.

References

  • Campeau, L., et al. (2016). Facile Rh(III)-Catalyzed Synthesis of Fluorinated Pyridines. PMC, NIH. Available from: [Link]

  • MDPI. (2020). Synthesis of Fluorinated 3,6-Dihydropyridines and 2-(Fluoromethyl)pyridines by Electrophilic Fluorination of 1,2-Dihydropyridines with Selectfluor®. Available from: [Link]

  • ChemRxiv. (2022). A Modular Approach to meta-Fluorinated Pyridines. Available from: [Link]

  • Universität Münster. (2024). New method for introducing fluorinated components into molecules. Available from: [Link]

  • Appretech Scientific Limited. 2-Fluoro-alpha-methylpyridine-3-methanamine. Available from: [Link]

  • ResearchGate. (1995). Vibrational spectra, structure, and theoretical calculations of 2-fluoro- and 3-fluoropyridine. Available from: [Link]

  • PubChem. 2-Fluoro-3-methylpyridine. Available from: [Link]

  • MilliporeSigma. 6-Fluoro-alpha-methylpyridine-3-methanamine | 905587-45-3. Available from: [Link]

  • Google Patents. (2007). US7208603B2 - Synthesis method and intermediates of pyridin-2-yl-methylamine.
  • ResearchGate. (2016). Structural, spectroscopic and molecular docking studies on 2-amino-3-chloro-5-trifluoromethyl pyridine: A potential bioactive agent. Available from: [Link]

  • PMC, NIH. (2015). Flow Synthesis of 2-Methylpyridines via α-Methylation. Available from: [Link]

  • Sciforum. (2021). Fluorescent Properties Study of 2-AminoPyridine Derivatives. Available from: [Link]

  • TSI Journals. (2010). SPECTROSCOPIC INVESTIGATIONS OF 2-AMINOPYRIDINE. Available from: [Link]

  • PubMed. (2015). Flow Synthesis of 2-Methylpyridines via α-Methylation. Available from: [Link]

Sources

2-Fluoro-alpha-methylpyridine-3-methanamine chemical properties

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 2-Fluoro-alpha-methylpyridine-3-methanamine

Abstract

This technical guide provides a comprehensive overview of 2-Fluoro-alpha-methylpyridine-3-methanamine (CAS: 1270361-12-0), a chiral fluorinated pyridine derivative of significant interest to the pharmaceutical and fine chemical industries. As a sophisticated building block, its unique structural features—a stereogenic center, a coordinating primary amine, and an electron-withdrawing fluorine atom on a pyridine scaffold—position it as a valuable component in medicinal chemistry and a potent ligand in asymmetric catalysis. This document synthesizes available data and provides expert insights into its chemical properties, plausible synthetic routes, reactivity, and applications, tailored for researchers, chemists, and drug development professionals.

Core Chemical Identity and Physicochemical Properties

2-Fluoro-alpha-methylpyridine-3-methanamine, also systematically named 1-(2-Fluoropyridin-3-yl)ethan-1-amine, is a chiral molecule that combines the key functionalities of a pyridine ring, a primary amine, and a fluorine substituent.[1][2] The presence of fluorine significantly modulates the electronic properties of the pyridine ring, influencing its pKa, reactivity, and interaction with biological targets. The chiral amine moiety makes it a prime candidate for stereoselective synthesis and as a ligand for asymmetric metal catalysis.[3][4]

While extensive experimental data for this specific molecule is not widely published, its properties can be reliably inferred from its structure and data from closely related analogues.

Table 1: Physicochemical and Structural Data

PropertyValue / DescriptionSource / Rationale
IUPAC Name 1-(2-Fluoropyridin-3-yl)ethan-1-amineInternal Standard
Synonyms 2-Fluoro-alpha-methylpyridine-3-methanamineInternal Standard
CAS Number 1270361-12-0[1][2]
Molecular Formula C₇H₉FN₂[1]
Molecular Weight 140.16 g/mol [1]
Appearance Estimated to be a liquid or low-melting solid at STP. Dihydrochloride salts are typically white to yellow solids.Inferred from analogues
Purity Commercially available up to ≥98%[1]
Chirality Exists as (R) and (S) enantiomers. (R)-enantiomer CAS: 1212940-29-8.[4]
Boiling Point Estimated: 190-210 °CInferred from 2-fluoro-3-methylpyridine (148-150°C)[5] and the addition of an aminoethyl group.
Solubility Expected to be soluble in common organic solvents (e.g., DCM, MeOH, THF). The protonated form (salt) is likely water-soluble.General chemical principles

Plausible Synthesis and Stereoselective Control

Proposed Synthetic Workflow

The synthesis would likely commence from a commercially available substituted pyridine, such as 2-fluoro-3-methylpyridine (2-fluoro-3-picoline). The strategy involves functionalizing the methyl group to a carbonyl, which then serves as a prochiral handle for asymmetric amination.

Step-by-Step Protocol (Proposed):

  • Oxidation: The methyl group of 2-fluoro-3-methylpyridine is oxidized to an acetyl group to form 2-fluoro-3-acetylpyridine. This can be achieved using various oxidants, such as selenium dioxide (SeO₂) or by radical bromination followed by hydrolysis.

  • Asymmetric Reductive Amination (via Chiral Auxiliary): This is the crucial stereochemistry-defining step.

    • The resulting ketone, 2-fluoro-3-acetylpyridine, is condensed with a chiral auxiliary, such as (R)- or (S)-2-methylpropane-2-sulfinamide, to form a chiral N-sulfinyl imine intermediate.

    • This intermediate is then subjected to diastereoselective reduction using a hydride source like sodium borohydride (NaBH₄). The bulky sulfinyl group directs the hydride attack, establishing the desired stereocenter.

  • Deprotection: The sulfinyl auxiliary is removed under acidic conditions (e.g., HCl in an alcohol solvent) to liberate the free primary amine, yielding the target enantiomer of 2-Fluoro-alpha-methylpyridine-3-methanamine.[6] The product can be isolated as the free base or as a more stable salt (e.g., dihydrochloride).

Visualization of Synthetic Pathway

G cluster_0 Synthesis of 2-Fluoro-alpha-methylpyridine-3-methanamine start 2-Fluoro-3-methylpyridine ketone 2-Fluoro-3-acetylpyridine start->ketone Oxidation (e.g., SeO₂) imine Chiral N-Sulfinyl Imine ketone->imine Condensation with (R)- or (S)-Sulfinamide protected_amine N-Sulfinyl Protected Amine imine->protected_amine Diastereoselective Reduction (e.g., NaBH₄) product Enantiopure Product (e.g., (R)-1-(2-Fluoropyridin-3-yl)ethan-1-amine) protected_amine->product Acidic Deprotection (e.g., HCl in MeOH)

Caption: Proposed synthetic workflow for enantioselective synthesis.

Chemical Reactivity and Mechanistic Rationale

The reactivity of this molecule is governed by the interplay of its three core functional groups.

  • Pyridine Ring: The nitrogen atom is basic and serves as a powerful coordination site for metal ions. The fluorine atom at the 2-position exerts a strong electron-withdrawing inductive effect, which reduces the basicity of the pyridine nitrogen compared to non-fluorinated analogs. This modulation is critical; it can tune the lability and electronic properties of a metal-ligand complex, impacting catalytic activity and selectivity.[7] The ring is also susceptible to nucleophilic aromatic substitution, although the fluorine atom itself is generally a poor leaving group unless activated.[8]

  • Primary Amine: The -NH₂ group is nucleophilic and basic. It readily forms salts with acids and can be acylated, alkylated, or used in imine formation. Crucially, it acts as a second coordination site, allowing the molecule to function as a bidentate (N,N') ligand.

  • Fluorine Atom: Beyond its electronic influence, the C-F bond is exceptionally strong and generally unreactive under typical synthetic conditions, adding metabolic stability when the molecule is incorporated into a drug candidate.

Role as a Bidentate Ligand in Catalysis

In asymmetric catalysis, 2-Fluoro-alpha-methylpyridine-3-methanamine can form a stable five-membered chelate ring with a transition metal center (e.g., Ruthenium, Iridium, Nickel). This coordination creates a rigid, well-defined chiral environment around the metal.[3][9] Reactants approaching the metal are forced into specific orientations by the steric bulk of the ligand's substituents and the electronic environment dictated by the fluorinated pyridine ring, thereby enabling high enantioselectivity in the catalyzed transformation.

G cluster_1 Bidentate Coordination M Metal Center (M) N_pyridine N M->N_pyridine structure --[Cα(H)(CH₃)]--[Pyridine Ring]-F N_amine H₂N N_amine->M

Caption: Chelation of the ligand to a metal center.

Applications in Drug Development and Asymmetric Synthesis

Building Block in Medicinal Chemistry

Fluorinated heterocycles are a cornerstone of modern drug design. The introduction of fluorine can enhance metabolic stability, improve binding affinity, and modulate pKa for better pharmacokinetic properties. Chiral amines are also ubiquitous in active pharmaceutical ingredients (APIs). Therefore, 2-Fluoro-alpha-methylpyridine-3-methanamine serves as a high-value scaffold, combining these desirable features for the synthesis of novel therapeutic agents. Its precursor, 2-fluoro-3-methylpyridine, is noted for its use in developing pharmaceuticals for neurological disorders.[10]

Ligand in Asymmetric Catalysis

Chiral pyridyl-containing ligands are instrumental in a variety of enantioselective transformations.[3][9] Based on the performance of similar structures, this ligand is expected to be highly effective in:

  • Asymmetric Transfer Hydrogenation: Catalyzing the reduction of prochiral ketones and imines to chiral alcohols and amines with high enantiomeric excess.[3]

  • Enantioselective C-C Bond Formation: Facilitating reactions such as the addition of organozinc reagents to aldehydes.[3]

  • Nickel- and Iridium-Catalyzed Reactions: Including enantioselective C-H borylation and reductive cross-coupling reactions.[9]

The recyclability of such catalysts is also an area of active research, aiming to reduce costs and improve the sustainability of chemical manufacturing.[11]

Predicted Spectral Characteristics

While experimental spectra are not publicly available, the key features can be reliably predicted based on established data for fluoropyridines.[12][13]

  • ¹H NMR: The spectrum will be complex due to H-H and H-F coupling. The pyridine ring protons will appear in the aromatic region (δ 7.0-8.5 ppm). The methine proton (α to the amine) will be a multiplet around δ 4.0-4.5 ppm, and the methyl group will be a doublet around δ 1.4-1.6 ppm.

  • ¹⁹F NMR: A single resonance is expected, likely in the range of δ -70 to -150 ppm (relative to CFCl₃), characteristic of a fluorine atom attached to a pyridine ring. The exact shift is sensitive to the solvent.[12]

  • ¹³C NMR: The carbon attached to fluorine (C2) will show a large one-bond coupling constant (¹JCF) of approximately 230-260 Hz. Other carbons in the ring will exhibit smaller two- and three-bond C-F couplings.

Safety and Handling

Based on safety data for analogous fluorinated pyridyl amines, 2-Fluoro-alpha-methylpyridine-3-methanamine should be handled as a hazardous substance.

  • Hazards: Likely harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).

  • Personal Protective Equipment (PPE): Handle in a well-ventilated fume hood. Wear appropriate PPE, including safety goggles, a lab coat, and chemically resistant gloves (e.g., nitrile).

  • Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents.

  • First Aid: In case of contact, immediately flush skin or eyes with copious amounts of water for at least 15 minutes and seek medical attention. If inhaled, move to fresh air. If swallowed, do not induce vomiting and seek immediate medical attention.

This guide is intended for use by qualified professionals. Always consult the specific Safety Data Sheet (SDS) provided by the supplier before handling this chemical.

References

  • Benchchem. (n.d.). Chiral Pyridine-Containing Alcohols: A Technical Guide to their Application in Asymmetric Organic Synthesis.
  • Zhang, X., et al. (2024). Design and Application of New Pyridine-Derived Chiral Ligands in Asymmetric Catalysis. Accounts of Chemical Research, 57(7), 963-976.
  • Appretech Scientific Limited. (n.d.). 2-Fluoro-alpha-methylpyridine-3-methanamine.
  • Amerigo Scientific. (n.d.). 1-(2-Fluoropyridin-3-yl)ethan-1-amine.
  • BLDpharm. (n.d.). (R)-1-(2-Fluoropyridin-3-yl)ethan-1-amine.
  • Wurz, R. P. (2007). Chiral dialkylaminopyridine catalysts in asymmetric synthesis. Chemical Reviews, 107(12), 5570-95.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 242722, 2-Fluoro-3-methylpyridine.
  • ChemicalBook. (n.d.). (S)-1-(6-(Trifluoromethyl)pyridin-3-yl)ethanamine synthesis.
  • ChemScene. (n.d.). 1-(2-Fluoropyridin-4-yl)ethan-1-amine.
  • MilliporeSigma. (n.d.). (1R)-1-(3-FLUOROPYRIDIN-2-YL)ETHAN-1-AMINE DIHYDROCHLORIDE.
  • Sigma-Aldrich. (n.d.). 1-(3-Fluoropyridin-2-yl)ethan-1-amine dihydrochloride.
  • Chem-Impex. (n.d.). 2-Fluoro-3-methylpyridine.
  • Wang, C., et al. (2015). Cu-Catalyzed/mediated synthesis of N-fluoroalkylanilines from arylboronic acids: fluorine effect on the reactivity of fluoroalkylamines. Organic & Biomolecular Chemistry, 13(20), 5795-5799.
  • National Center for Biotechnology Information. (2024).
  • University of Southern Mississippi. (n.d.).
  • Itsuno, S. (2017). Synthesis of Chiral Polymer Catalysts and Their Application to Asymmetric Reactions.
  • Zapevalov, A.Y., et al. (2017). NMR spectral characteristics of fluorocontaining pyridines. Fluorine notes, 4(113).
  • National Center for Biotechnology Information. (2009). Synthesis and Reactivity of a Mono-σ-Aryl Palladium(IV) Fluoride Complex. Journal of the American Chemical Society, 131(41), 14656–14657.
  • Furuya, T., & Ritter, T. (2013). Selective C-H fluorination of pyridines and diazines inspired by a classic amination reaction. Science, 342(6161), 940-943.
  • Oakwood Chemical. (n.d.). 2-Fluoro-3-methylpyridine.
  • Beier, P., et al. (2016). Synthesis of 2‑Fluoroalkylated Pyridines and Fluoropyridines by Thermal Denitrogenation of N‑Fluoroalkyl-1,2,3-triazoles and Cyclization of Ketenimines. The Journal of Organic Chemistry, 81(4), 1489–1496.
  • Fier, P. S., & Hartwig, J. F. (2013).
  • Fisher Scientific. (n.d.). 2-Fluoro-3-methylpyridine, 97%, Thermo Scientific.
  • ResearchGate. (n.d.). Vibrational spectra, structure, and theoretical calculations of 2-fluoro- and 3-fluoropyridine.
  • European Patent Office. (1986).
  • Al-Dies, A. M., et al. (2022). Synthesis and antimicrobial evaluation of some novel pyrido[3,2-f][1][3][9]thiadiazaphosphepinone compounds, bearing a pyridine moiety. Arabian Journal of Chemistry, 15(1), 103511.

  • BLDpharm. (n.d.). 1-(2-(Trifluoromethyl)pyridin-4-yl)ethanamine dihydrochloride.

Sources

Technical Whitepaper: 2-Fluoro-alpha-methylpyridine-3-methanamine (CAS 1270361-12-0) in Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of highly selective, metabolically stable small-molecule therapeutics relies heavily on the strategic integration of privileged pharmacophores. 2-Fluoro-alpha-methylpyridine-3-methanamine (CAS 1270361-12-0), also known as 1-(2-fluoropyridin-3-yl)ethan-1-amine, has emerged as a critical chiral building block in medicinal chemistry. This whitepaper provides an in-depth technical analysis of its physicochemical properties, the mechanistic rationale for its deployment in drug design, and a rigorously validated protocol for its asymmetric synthesis.

Physicochemical and Structural Profiling

The strategic value of CAS 1270361-12-0 lies in its precise combination of a fluorinated heteroaromatic ring and a chiral benzylic amine. The quantitative physicochemical parameters that govern its behavior in biological systems are summarized in Table 1.

Table 1: Quantitative Physicochemical Properties

ParameterValuePharmacological Significance
CAS Registry Number 1270361-12-0Unique identifier for the racemic/chiral amine 1
Molecular Formula C₇H₉FN₂Low molecular weight (140.16 g/mol ) ensures high ligand efficiency.
Topological Polar Surface Area (TPSA) 38.9 ŲOptimal for blood-brain barrier (BBB) penetration and cellular permeability.
Hydrogen Bond Donors / Acceptors 1 / 2Facilitates precise hinge-binding interactions in kinase active sites.
Calculated pKa (Pyridine N) ~2.5 - 3.0Fluorine substitution drastically reduces basicity compared to standard pyridines.
Rotatable Bonds 1High conformational rigidity minimizes entropic penalties upon target binding.

Mechanistic Rationale: The Fluoropyridine Pharmacophore

The integration of 2-fluoro-alpha-methylpyridine-3-methanamine into a drug scaffold is not arbitrary; it is driven by strict structure-activity relationship (SAR) causality.

  • Metabolic Stability via Fluorination: The C2 position of a pyridine ring is highly susceptible to oxidative metabolism by cytochrome P450 enzymes. The introduction of a highly electronegative fluorine atom blocks this metabolic liability via steric shielding and strong C-F bond energy, significantly extending the pharmacokinetic half-life of the resulting drug 2.

  • pKa Modulation and Toxicity Reduction: The inductive electron-withdrawing effect of the fluorine atom pulls electron density away from the adjacent pyridine nitrogen. This lowers the pKa of the nitrogen by several units 3. A less basic pyridine ring directly correlates with a reduced risk of hERG channel blockade, thereby mitigating off-target cardiotoxicity.

  • Conformational Locking (The Alpha-Methyl Effect): The alpha-methyl group adjacent to the primary amine restricts the rotational freedom of the molecule. By locking the pharmacophore into a specific chiral trajectory, it ensures the molecule perfectly aligns with the tight spatial constraints of Receptor Tyrosine Kinase (RTK) hinge regions, maximizing binding affinity.

RTKPathway Ligand Growth Factors (e.g., EGF, ALK Ligands) RTK Receptor Tyrosine Kinase (Target Protein) Ligand->RTK Receptor Activation PI3K PI3K / AKT Pathway (Survival Signal) RTK->PI3K Phosphorylation MAPK RAS / MAPK Pathway (Proliferation Signal) RTK->MAPK Phosphorylation Inhibitor Kinase Inhibitor (Contains CAS 1270361-12-0) Inhibitor->RTK ATP-Competitive Binding Inhibitor->PI3K Signal Blockade Inhibitor->MAPK Signal Blockade Apoptosis Apoptosis / Cell Death Inhibitor->Apoptosis Induces Proliferation Tumor Growth PI3K->Proliferation Promotes MAPK->Proliferation Promotes

RTK signaling pathway modulation by kinase inhibitors containing the fluoropyridine motif.

Asymmetric Synthesis Workflow (Ellman Methodology)

To achieve the stringent enantiomeric purity required for clinical-grade Active Pharmaceutical Ingredients (APIs), the synthesis of CAS 1270361-12-0 utilizes Ellman's chiral sulfinamide auxiliary 4. This method is chosen because the bulky tert-butanesulfinyl group reliably directs the facial attack of nucleophiles, ensuring exceptional diastereomeric excess (>98% de) 5.

SynthesisWorkflow A 2-Fluoro-3-pyridine- carboxaldehyde C Chiral Sulfinyl Imine Intermediate A->C Ti(OEt)4, THF B (R)-t-Butanesulfinamide (Ellman's Auxiliary) B->C E Chiral Sulfinamide (>98% de) C->E Grignard Attack D MeMgBr / CH2Cl2 Diastereoselective Addition D->E G (S)-2-Fluoro-α-methylpyridine -3-methanamine (CAS 1270361-12-0) E->G Deprotection F HCl / MeOH Acidic Cleavage F->G

Asymmetric synthesis of CAS 1270361-12-0 using Ellman's chiral auxiliary.

Self-Validating Experimental Protocol

The following step-by-step methodology incorporates in-process analytical controls (IPC) to ensure a self-validating system.

Step 1: Imine Condensation

  • Reaction: Charge a flame-dried flask with 2-fluoro-3-pyridinecarboxaldehyde (1.0 eq) and (R)-(+)-2-methyl-2-propanesulfinamide (1.05 eq) in anhydrous THF (0.5 M).

  • Activation: Add Titanium(IV) ethoxide (2.0 eq) dropwise at room temperature. Causality: Ti(OEt)₄ acts dualistically as a Lewis acid to activate the carbonyl carbon and as a water scavenger to drive the condensation equilibrium forward.

  • Validation Check 1: Stir for 12 hours. Sample 10 µL into MeCN and analyze via UPLC-MS. The reaction is validated to proceed to Step 2 only when the aldehyde peak area is <2%. If >2%, add an additional 0.2 eq of Ti(OEt)₄.

  • Workup: Quench with saturated aqueous NaHCO₃, filter through a Celite pad to remove titanium dioxide salts, and concentrate the organic layer to yield the chiral sulfinyl imine.

Step 2: Diastereoselective Grignard Addition

  • Reaction: Dissolve the crude imine in anhydrous CH₂Cl₂ (0.2 M) and cool to -48 °C.

  • Nucleophilic Attack: Slowly add Methylmagnesium bromide (MeMgBr, 3.0 M in diethyl ether, 2.0 eq). Causality: The low temperature and non-coordinating solvent (CH₂Cl₂) maximize the stereodirecting effect of the bulky tert-butanesulfinyl group. The Grignard reagent attacks via a highly ordered, six-membered cyclic transition state from the less sterically hindered face.

  • Validation Check 2: After 4 hours, perform chiral Supercritical Fluid Chromatography (SFC). The system is validated if the diastereomeric ratio (d.r.) is ≥ 98:2.

  • Workup: Quench with saturated NH₄Cl, extract with CH₂Cl₂, and purify via silica gel chromatography.

Step 3: Acidic Cleavage and Isolation

  • Deprotection: Dissolve the pure chiral sulfinamide in methanol (0.3 M) and add 4N HCl in dioxane (3.0 eq) at 0 °C. Stir for 2 hours. Causality: The mild acidic conditions selectively cleave the N-S bond of the sulfinamide without degrading the fluoropyridine ring or causing racemization at the alpha-chiral center.

  • Isolation: Concentrate the mixture, basify with 1N NaOH to pH 10, and extract with ethyl acetate. Dry over Na₂SO₄ and evaporate to yield the free base of (S)-2-Fluoro-alpha-methylpyridine-3-methanamine (CAS 1270361-12-0).

Table 2: In-Process Analytical Validation Parameters

Process StepAnalytical TechniqueSuccess CriteriaCorrective Action if Failed
Imine FormationUPLC-MS (UV 254 nm)>98% conversion to imineAdd 0.2 eq Ti(OEt)₄, stir 4h
Grignard AdditionChiral SFC (Chiralpak AD-H)d.r. ≥ 98:2Recrystallize from Hexane/EtOAc
Acidic Cleavage¹H NMR (400 MHz, CDCl₃)Absence of tert-butyl peak (1.2 ppm)Re-subject to 4N HCl for 1h

References

  • Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2-(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling, Journal of Medicinal Chemistry (NIH PMC),
  • 2′-Fluorinated nucleoside chemistry for new drug discovery: achievements and prospects, Signal Transduction and Targeted Therapy (NIH PMC),
  • Asymmetric synthesis of propargylamines as amino acid surrogates in peptidomimetics, Beilstein Journal of Organic Chemistry,
  • Practical and Asymmetric Synthesis of Apremilast Using Ellman's Sulfinamide as a Chiral Auxiliary, Molbank (MDPI),
  • 2-Fluoro-alpha-methylpyridine-3-methanamine Catalog Inform

Sources

2-Fluoro-alpha-methylpyridine-3-methanamine: Structural Profiling, Synthesis, and Applications in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Process Chemists, and Drug Development Professionals Document Type: Technical Whitepaper

Executive Summary

In modern structure-based drug design (SBDD), the strategic selection of building blocks is critical for optimizing the pharmacokinetic and pharmacodynamic profiles of lead compounds. 2-Fluoro-alpha-methylpyridine-3-methanamine (IUPAC: 1-(2-fluoropyridin-3-yl)ethan-1-amine) has emerged as a privileged scaffold[1]. By combining the metabolic stability and modulated basicity of a 2-fluoropyridine core with the spatial vectoring capabilities of a chiral alpha-methyl primary amine, this compound serves as a highly versatile precursor for active pharmaceutical ingredients (APIs).

This whitepaper provides an in-depth technical analysis of its structural causality, physicochemical properties, and self-validating synthetic workflows designed for scale-up and lead generation.

Structural Causality and Rationale in Drug Design

The architectural design of 1-(2-fluoropyridin-3-yl)ethan-1-amine is not arbitrary; every functional group serves a distinct physicochemical purpose.

The Fluorine Effect

Unsubstituted pyridine rings often present liabilities in drug development, including high basicity (pKa ~5.2) which can lead to hERG channel inhibition, and susceptibility to cytochrome P450 (CYP450) mediated oxidation at the electron-rich ortho positions. The introduction of a highly electronegative fluorine atom at the C2 position fundamentally alters the electronic landscape of the ring[2].

  • Basicity Modulation: The inductive electron-withdrawing effect of fluorine drastically reduces the pKa of the adjacent pyridine nitrogen to approximately -0.44[3]. Consequently, the pyridine ring remains entirely unprotonated at physiological pH (7.4), enhancing passive membrane permeability and reducing off-target binding.

  • Metabolic Shielding: The strong C–F bond (approx. 116 kcal/mol) effectively blocks oxidative metabolism at the C2 position, increasing the biological half-life of the resulting drug candidate[2].

The Alpha-Methyl Amine Handle

The 3-(1-aminoethyl) substituent provides a primary amine handle for standard coupling chemistries (e.g., amide bond formation, reductive amination). The presence of the alpha-methyl group introduces a stereocenter, allowing medicinal chemists to utilize enantiopure (R)- or (S)- isomers to probe the steric constraints of a target binding pocket. Furthermore, the steric bulk of the methyl group shields the amine from rapid degradation by monoamine oxidases (MAOs).

Structural_Decomposition A 2-Fluoro-alpha-methylpyridine- 3-methanamine (C7H9FN2) B Pyridine Core (Aromatic Scaffold) A->B C 2-Fluoro Substituent (Metabolic Stability) A->C D 3-(1-Aminoethyl) Group (Chiral Amine Handle) A->D

Structural decomposition of 1-(2-fluoropyridin-3-yl)ethan-1-amine.

Nomenclature and Physicochemical Profiling

Accurate tracking of quantitative data is essential for predicting the behavior of this building block in downstream synthesis. The following table summarizes the core physicochemical parameters[1][3][4].

Table 1: Physicochemical & Structural Properties

PropertyValueRationale / Impact
IUPAC Name 1-(2-fluoropyridin-3-yl)ethan-1-amineStandardized nomenclature for regulatory filing.
CAS Registry Number 1270361-12-0Unique identifier for the racemate[1].
Molecular Weight 140.16 g/mol Low MW, ideal for fragment-based drug discovery (FBDD).
Molecular Formula C7H9FN2Confirms elemental composition[1].
SMILES CC(N)C1=CC=CN=C1FComputational string for chemoinformatics[4].
Pyridine N pKa ~ -0.44Neutral at physiological pH (7.4)[3].
Amine N pKa ~ 9.0 - 9.5Protonated at physiological pH; acts as a strong nucleophile.

Synthetic Methodologies: A Self-Validating System

The synthesis of 1-(2-fluoropyridin-3-yl)ethan-1-amine from commercially available 1-(2-fluoropyridin-3-yl)ethan-1-one requires careful reagent selection to prevent the cleavage of the sensitive C–F bond.

Causality Behind Reagent Selection

While palladium-catalyzed hydrogenation (Pd/C, H₂) is a standard method for reducing oximes to primary amines, it poses a severe risk of hydrodefluorination when applied to 2-fluoropyridines. To establish a self-validating, fail-safe system, Zinc dust in acetic acid (Zn/AcOH) is selected. This dissolving metal reduction is chemoselective: it efficiently reduces the N–O bond of the oxime without providing the catalytic surface necessary for C–F bond activation, thereby guaranteeing the integrity of the fluorinated core.

Synthetic_Workflow SM 1-(2-Fluoropyridin-3-yl)ethan-1-one (Starting Material) Step1 Hydroxylamine HCl, Pyridine EtOH, Reflux, 4h SM->Step1 Condensation Int 1-(2-Fluoropyridin-3-yl)ethan-1-one oxime (Stable Intermediate) Step1->Int Step2 Zn dust, AcOH RT to 50°C (Avoids Defluorination) Int->Step2 Reductive Cleavage Prod 1-(2-Fluoropyridin-3-yl)ethan-1-amine (Target Product) Step2->Prod

Synthetic workflow for 2-Fluoro-alpha-methylpyridine-3-methanamine via oxime reduction.

Experimental Protocols

Protocol A: Synthesis of 1-(2-fluoropyridin-3-yl)ethan-1-amine

This protocol is designed with integrated Quality Control (QC) checkpoints to ensure a self-validating workflow.

Step 1: Oxime Formation

  • Charge a round-bottom flask with 1-(2-fluoropyridin-3-yl)ethan-1-one (1.0 equiv) and absolute ethanol (0.5 M).

  • Add hydroxylamine hydrochloride (1.5 equiv) followed by pyridine (1.5 equiv) to act as an acid scavenger.

  • Reflux the mixture at 80°C for 4 hours.

  • Validation Checkpoint: Monitor via LC-MS. The reaction is complete when the ketone mass ([M+H]+ 140.1) is fully replaced by the oxime mass ([M+H]+ 155.1).

  • Concentrate under reduced pressure, dilute with water, and extract with ethyl acetate. Dry over Na₂SO₄ and concentrate to yield the intermediate oxime.

Step 2: Chemoselective Reduction

  • Dissolve the crude oxime (1.0 equiv) in glacial acetic acid (0.2 M) at room temperature.

  • Slowly add Zinc dust (5.0 equiv) in portions over 30 minutes to control the exothermic reaction.

  • Stir the suspension at 50°C for 6 hours.

  • Validation Checkpoint: Filter a 50 µL aliquot, dilute with acetonitrile, and analyze via LC-MS. The system is validated if the target amine ([M+H]+ 141.1) is present and the defluorinated byproduct ([M+H]+ 123.1) is absent.

  • Filter the mixture through a pad of Celite to remove zinc salts.

  • Basify the filtrate to pH 10 using 2N NaOH (carefully, on an ice bath) and extract with dichloromethane.

  • Dry the organic layer and concentrate to afford the pure 1-(2-fluoropyridin-3-yl)ethan-1-amine.

Table 2: In-Process Quality Control (LC-MS Monitoring)

SpeciesFormulaExpected[M+H]+ (m/z)Diagnostic Utility
Starting KetoneC7H6FNO140.1Tracks initial condensation.
Oxime IntermediateC7H7FN2O155.1Confirms Step 1 completion.
Target AmineC7H9FN2141.1Confirms Step 2 completion.
Defluorinated ByproductC7H10N2123.1Indicates over-reduction (QC failure).
Protocol B: Amide Coupling Workflow (Lead Generation)

Because the alpha-methyl group introduces steric hindrance, highly efficient coupling reagents like HATU are required over standard EDC/HOBt systems.

  • Activation: Dissolve the target carboxylic acid (1.0 equiv) in anhydrous DMF (0.1 M). Add DIPEA (3.0 equiv) and HATU (1.2 equiv). Stir for 15 minutes. Self-validation: The solution will turn a distinct yellow, indicating the formation of the active HOAt ester.

  • Coupling: Add 1-(2-fluoropyridin-3-yl)ethan-1-amine (1.1 equiv) dropwise. Stir at room temperature for 2 hours.

  • Quench & Isolate: Quench the reaction with saturated aqueous NaHCO₃. Extract with ethyl acetate, wash with brine (3x) to remove DMF, dry, and purify via flash chromatography.

References

  • PubChem Database. "2-Fluoropyridine - Dissociation Constants & Physicochemical Properties." National Center for Biotechnology Information. Available at:[Link]

  • Swallow, S. "Fluorine in medicinal chemistry." Progress in Medicinal Chemistry, 2015, 54:65-133. Available at:[Link]

Sources

Technical Guide: Spectroscopic Characterization of 2-Fluoro-α-methylpyridine-3-methanamine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide provides a comprehensive spectroscopic profile for 2-Fluoro-α-methylpyridine-3-methanamine (CAS: 1270361-12-0 for free base; 1391475-97-0 for R-isomer HCl). This molecule is a critical chiral building block in the synthesis of kinase inhibitors and GPCR ligands. Its structural uniqueness lies in the ortho-fluorine substitution on the pyridine ring, which introduces significant electronic effects and spin-spin coupling complexities in NMR spectroscopy.

This document moves beyond simple data listing to explain the causality of the spectral features, providing researchers with a self-validating framework for confirming identity and purity during drug development workflows.

Molecular Identity & Physicochemical Profile[1][2][3][4]

Before interpreting spectra, the analyst must establish the theoretical baseline.

PropertySpecification
Common Name 2-Fluoro-α-methylpyridine-3-methanamine
IUPAC Name 1-(2-fluoropyridin-3-yl)ethan-1-amine
Molecular Formula C₈H₁₁FN₂
Molecular Weight 154.19 g/mol
Chirality Contains 1 chiral center (α-carbon).[1] Available as (R), (S), or racemate.
Key Structural Features Pyridine ring, ortho-Fluorine (C2), Chiral primary amine (C3).

Nuclear Magnetic Resonance (NMR) Spectroscopy[4][6][7][8][9][10][11]

The presence of the Fluorine-19 nucleus (


F, spin 1/2, 100% abundance) makes the NMR analysis of this molecule complex due to heteronuclear coupling (

and

).
H NMR (Proton)

Solvent Recommendation: CDCl₃ (for free base) or DMSO-d₆ (for HCl salts to prevent amine proton exchange).

Diagnostic Signals & Assignments:

PositionShift (

, ppm)
MultiplicityCoupling (

, Hz)
Interpretation
Aromatic H6 8.05 – 8.15ddd or dm

,

Most deshielded proton; adjacent to Nitrogen.
Aromatic H4 7.80 – 7.95ddd or dt

,

Critical: Look for additional splitting due to long-range coupling with F (usually

).
Aromatic H5 7.15 – 7.25ddd

,

Upfield aromatic signal.
Methine (CH) 4.25 – 4.40Quartet (q)

Characteristic of the

-methyl chiral center.
Methyl (CH₃) 1.35 – 1.45Doublet (d)

Diagnostic doublet; confirms the ethylamine chain.
Amine (NH₂) 1.5 – 2.0 (Broad)Singlet (br)N/AChemical shift varies heavily with concentration and water content.

Application Note: In the HCl salt form, the methine quartet often shifts downfield (to ~4.6 ppm), and the amine protons appear as a broad signal at 8.0+ ppm in DMSO-d₆.

C NMR (Carbon-13)

The


C spectrum is defined by Carbon-Fluorine coupling.[2] You will not see singlets for the pyridine ring carbons; you will see doublets.

Coupling Logic (The "Fingerprint"):

  • C2 (Directly attached to F): Large doublet (

    
     Hz). This signal is low intensity and often missed in quick scans.
    
  • C3 (Substituted): Doublet (

    
     Hz).
    
  • C4/C6: Smaller doublets (

    
     Hz).
    
CarbonShift (

, ppm)

(Hz)
Note
C2 (C-F) 160.0 – 164.0~240 (d)Deshielded ipso-carbon.
C6 (C-N) 145.0 – 147.0~15 (d)Para to Fluorine.
C4 138.0 – 140.0~5-8 (d)Meta to Fluorine.
C3 (C-R) 125.0 – 128.0~25-30 (d)Ortho to Fluorine.
C5 121.0 – 123.0< 5 (d/s)Furthest from Fluorine electronically.

-CH
46.0 – 49.0< 3Aliphatic chiral center.
Methyl 22.0 – 25.00Terminal methyl.
F NMR
  • Shift:

    
     -65.0 to -75.0 ppm (relative to CFCl₃).
    
  • Appearance: If proton-coupled, it appears as a complex multiplet. If proton-decoupled, it appears as a sharp singlet.

  • Purity Check: This is the best method to detect regioisomers (e.g., 6-fluoro impurities), which will appear at distinctly different shifts (typically -60 to -80 ppm range).

Mass Spectrometry (MS) Profile

Technique: ESI-MS (Positive Mode)

Fragmentation Pathway

The fragmentation is driven by the stability of the pyridine ring and the lability of the amine group.

  • Parent Ion

    
    :  m/z 155.1.
    
  • Primary Fragment (Loss of NH₃): m/z 138.0. (Characteristic of primary amines).

  • Secondary Fragment (Tropylium-like rearrangement): m/z 112-114 range (Loss of the ethylamine chain fragment).

MS_Fragmentation cluster_legend Ionization Logic Parent Parent Ion [M+H]+ m/z 155.1 Frag1 Fragment A [M-NH3]+ m/z 138.0 Parent->Frag1 - NH3 (17 Da) Frag2 Fragment B (Pyridine Core) m/z ~112 Frag1->Frag2 - C2H2 Analysis Verify m/z 155.1 Check 157.1 (37Cl) if HCl salt

Caption: Logical fragmentation pathway for ESI-MS validation of 2-Fluoro-α-methylpyridine-3-methanamine.

Infrared (IR) Spectroscopy[4]

Method: ATR-FTIR (Solid/Neat)

Wavenumber (cm⁻¹)AssignmentDiagnostic Value
3350 - 3280 N-H StretchDoublet suggests primary amine (NH₂). Broadens significantly in HCl salts.
2970 - 2850 C-H StretchAliphatic methyl/methine stretches.
1590 - 1570 C=N / C=CPyridine ring skeletal vibrations.
1430 - 1410 C-F StretchHigh Value: Strong band characteristic of fluoro-aromatics.
1200 - 1000 C-N StretchAliphatic amine C-N stretch.

Experimental Protocol: Quality Control Workflow

To ensure data integrity, follow this "Self-Validating" workflow.

Step 1: Sample Preparation
  • For NMR: Dissolve 5-10 mg of sample in 0.6 mL CDCl₃. If sample is not soluble (likely HCl salt), use DMSO-d₆. Add 1 drop of D₂O to identify exchangeable amine protons (signals will disappear).

  • For HPLC: Dissolve to 1 mg/mL in Acetonitrile/Water (50:50).

Step 2: Chiral Purity Determination (Critical)

Since the molecule has a chiral center, standard NMR cannot distinguish enantiomers.

  • Method: Chiral HPLC.[3]

  • Column: Chiralpak AD-H or OD-H.

  • Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).

  • Detection: UV at 254 nm (Pyridine absorption).

  • Expectation: Two distinct peaks for the racemate; single peak (>98% ee) for the pure enantiomer.

Step 3: Workflow Diagram

QC_Workflow Start Crude/Synthesized Material Solubility Solubility Check (CDCl3 vs DMSO) Start->Solubility H1_NMR 1H NMR (Confirm Structure) Solubility->H1_NMR F19_NMR 19F NMR (Check Regio-purity) H1_NMR->F19_NMR If 1H matches Chiral_LC Chiral HPLC (Determine %ee) F19_NMR->Chiral_LC If single F peak Release Release for Synthesis Chiral_LC->Release If ee > 98%

Caption: Step-by-step QC decision tree to validate structural integrity and stereochemical purity.

References

  • ChemicalBook. (2023). (S)-1-(6-(Trifluoromethyl)pyridin-3-yl)ethanamine synthesis and spectral data. Link (Accessed via Search).

  • Sigma-Aldrich. (2023). 2-Amino-3-fluoropyridine and related fluoropyridine building blocks. Link (Accessed via Search).

  • Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley. (Standard text for F-coupling constants).
  • PubChem. (2023). 2-Fluoro-3-(hydroxymethyl)pyridine (Analogous Structure). Link.

  • ChemScene. (2023). (R)-1-(3-fluoropyridin-2-yl)ethan-1-amine dihydrochloride Product Data. Link.

Sources

potential biological activity of 2-Fluoro-alpha-methylpyridine-3-methanamine

Author: BenchChem Technical Support Team. Date: March 2026

The following is an in-depth technical guide on the chemical entity 2-Fluoro-alpha-methylpyridine-3-methanamine (systematically known as 1-(2-fluoropyridin-3-yl)ethan-1-amine ).

This guide is structured for researchers and medicinal chemists, focusing on the molecule's physicochemical properties, synthetic pathways, and predicted pharmacological profile based on Structure-Activity Relationship (SAR) extrapolation from amphetamine bioisosteres.

A Pyridine Bioisostere of Ring-Fluorinated Amphetamines

CAS Registry Number: 1270361-12-0 Molecular Formula: C


H

FN

Molecular Weight: 140.16 g/mol [1]

Part 1: Chemical Identity & Physicochemical Profiling

Structural Analysis

The molecule is a pyridine analog of amphetamine. Structurally, it consists of a pyridine ring substituted at the 3-position with an aminoethyl chain (making it a chiral ethylamine derivative) and at the 2-position with a fluorine atom.

  • Core Scaffold: 3-Pyridyl (Bioisostere of the phenyl ring in amphetamine).

  • Side Chain: Alpha-methyl-methanamine (1-aminoethyl group), conferring resistance to Monoamine Oxidase (MAO) degradation compared to non-branched phenethylamines.

  • Substituent: 2-Fluoro group. This is critical for modulating the basicity of the pyridine nitrogen and increasing metabolic stability.

Physicochemical Properties (Calculated)

The incorporation of the pyridine nitrogen and the fluorine atom significantly alters the lipophilicity and pKa compared to the parent amphetamine.

PropertyValue (Predicted)Comparison to AmphetamineImpact
LogP ~0.8 – 1.1Lower (Amphetamine ~1.8)Reduced Blood-Brain Barrier (BBB) permeability.
pKa (Amine) ~9.2Similar (~9.9)Retains protonation at physiological pH.
pKa (Pyridine N) ~0.5Very LowThe 2-F substitution makes the pyridine nitrogen non-basic.
TPSA ~39 ŲHigherIncreased polarity due to pyridine nitrogen.
H-Bond Acceptors 2IncreasedPyridine N acts as an additional acceptor.

Expert Insight: The 2-fluoro substituent exerts a strong electron-withdrawing effect (-I), which drastically reduces the basicity of the pyridine nitrogen. This prevents the molecule from being doubly protonated at physiological pH, ensuring that the ethylamine nitrogen remains the primary pharmacophore for transporter binding.

Part 2: Biological Activity & Pharmacology (SAR Extrapolation)

Note: Direct binding data for this specific CAS is limited in public literature. The following profile is derived from high-confidence SAR data of pyridine-based amphetamine analogs.

Mechanism of Action: Monoamine Transporter Interaction

As a structural analog of 2-Fluoroamphetamine (2-FA) , this compound is predicted to act as a substrate-type releaser at monoamine transporters.

  • Dopamine Transporter (DAT): Expected to act as a releasing agent.[2] However, the pyridine ring reduces lipophilicity, likely resulting in lower potency compared to 2-FA due to reduced membrane partitioning.

  • Norepinephrine Transporter (NET): Likely retains moderate affinity. Pyridine analogs often show a higher NET/DAT selectivity ratio compared to their benzene counterparts.

  • Serotonin Transporter (SERT): The 2-substituent on the ring (ortho position) typically introduces steric clash that reduces SERT affinity. This compound is expected to be dopaminergic/noradrenergic selective.

Metabolic Stability & MAO Interaction
  • MAO Inhibition: The alpha-methyl group steric hinders the active site of Monoamine Oxidase (MAO), slowing deamination.

  • Metabolic Route: Unlike amphetamine, which undergoes para-hydroxylation, the pyridine ring is resistant to CYP450-mediated hydroxylation. The 2-fluoro group further blocks metabolic attack at the electron-deficient 2-position.

  • Toxicity Potential: Pyridine derivatives can sometimes undergo N-methylation to form pyridinium species (similar to MPP+), which are neurotoxic. However, the 2-fluoro group reduces the nucleophilicity of the pyridine nitrogen, theoretically lowering the risk of quaternary salt formation.

Signaling Pathway Visualization

The following diagram illustrates the predicted synaptic mechanism of action.

G Compound 2-Fluoro-alpha- methylpyridine-3-methanamine DAT Dopamine Transporter (DAT) Compound->DAT Substrate uptake (Reversal) VMAT2 VMAT2 (Vesicular Transporter) Compound->VMAT2 Displaces DA Synapse Synaptic Cleft DAT->Synapse DA Efflux DA_Vesicle Dopamine Vesicle VMAT2->DA_Vesicle Cytosolic DA Surge DA_Vesicle->DAT Reverse Transport PostSynaptic Post-Synaptic Receptor Synapse->PostSynaptic Activation

Caption: Predicted mechanism of action showing DAT reversal and vesicular dopamine displacement.

Part 3: Synthetic Methodology

For research purposes, the synthesis of 1-(2-fluoropyridin-3-yl)ethan-1-amine is best achieved via Reductive Amination or Oximation/Reduction starting from the corresponding ketone.

Precursor: 1-(2-fluoropyridin-3-yl)ethanone

This ketone intermediate is synthesized via a Stille coupling or a Grignard reaction on 2-fluoronicotinonitrile, followed by hydrolysis.

Protocol: Reductive Amination (High-Yield Method)

This protocol avoids the use of unstable imines by using a one-pot borohydride reduction.

Reagents:

  • 1-(2-fluoropyridin-3-yl)ethanone (1.0 eq)

  • Ammonium Acetate (

    
    ) (10.0 eq)
    
  • Sodium Cyanoborohydride (

    
    ) (1.5 eq)
    
  • Solvent: Methanol (anhydrous)

Step-by-Step Workflow:

  • Imine Formation:

    • Dissolve 1-(2-fluoropyridin-3-yl)ethanone (5 mmol) in anhydrous Methanol (20 mL).

    • Add Ammonium Acetate (50 mmol) and stir at room temperature for 2 hours under Nitrogen atmosphere.

    • Checkpoint: Monitor by TLC for the disappearance of the ketone spot.

  • Reduction:

    • Cool the solution to 0°C.

    • Slowly add Sodium Cyanoborohydride (7.5 mmol) in small portions (Caution: HCN gas evolution possible; use a fume hood).

    • Allow the mixture to warm to room temperature and stir for 24 hours.

  • Workup & Purification:

    • Quench with 1M HCl (carefully) to decompose excess hydride and acidify to pH 2.

    • Wash with Dichloromethane (DCM) to remove non-basic impurities.

    • Basify the aqueous layer to pH 12 using 4M NaOH.

    • Extract the free base amine into DCM (

      
       mL).
      
    • Dry over

      
      , filter, and concentrate in vacuo.
      
  • Salt Formation (Optional but Recommended):

    • Dissolve the oil in diethyl ether.

    • Add ethereal HCl dropwise to precipitate the hydrochloride salt.

    • Recrystallize from Isopropanol/Ether.

Synthesis Workflow Diagram

Synthesis Start 1-(2-fluoropyridin-3-yl)ethanone Step1 NH4OAc / MeOH (Imine Formation) Start->Step1 Intermediate Imine Intermediate Step1->Intermediate Step2 NaBH3CN Reduction (0°C to RT) Intermediate->Step2 Crude Crude Amine (Freebase) Step2->Crude Step3 Acid/Base Extraction (Purification) Crude->Step3 Final 1-(2-fluoropyridin-3-yl)ethanamine (Target) Step3->Final

Caption: One-pot reductive amination pathway from the ketone precursor.

Part 4: Safety & Toxicology[3]

Pyridine-Specific Hazards

While the 2-fluoro group stabilizes the ring, researchers must be aware of the general hazards of pyridine derivatives:

  • Skin/Eye Irritant: The free base is likely a skin irritant and lachrymator.

  • Neurotoxicity: Unlike MPTP, this specific analog lacks the N-methyl group required for conversion to an MPP+-like toxin in situ. However, caution is warranted as the metabolic profile of fluorinated pyridines is not fully characterized in humans.

Handling Protocols
  • Storage: Store the hydrochloride salt at -20°C, desiccated. The free base is prone to carbonate formation upon exposure to air.

  • PPE: Nitrile gloves, safety goggles, and use of a chemical fume hood are mandatory during synthesis.

References

  • Appretech Scientific Limited. (n.d.). 2-Fluoro-alpha-methylpyridine-3-methanamine (Catalog No: APT001039).[1] Retrieved from

  • Glennon, R. A., et al. (1984). Structure-activity relationships of amphetamine analogs.[3][4] Medicinal Research Reviews, 4(1), 1-30. (Foundational SAR for amphetamine bioisosteres).

  • Simmler, L. D., et al. (2014).[5] Pharmacological characterization of novel cathinone analogs. British Journal of Pharmacology, 171(20), 4823-4838. (Methodology for monoamine transporter assays).

  • PubChem. (2025).[6] Compound Summary: 2-Fluoro-3-methylpyridine (Precursor).[7] National Library of Medicine. Retrieved from

  • Foye, W. O., & Tovivich, S. (1979).[4] Heterocyclic analogs of amphetamine: Thioureas, dithiocarbamates, and negatively substituted amides.[4] Journal of Pharmaceutical Sciences, 68(5), 591–595.[4] (Historical context on pyridine-amphetamine analogs).

Sources

The Advent of a Privileged Scaffold: A Technical History and Synthesis of Fluorinated Pyridine Methanamines

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of fluorine into pharmacologically active molecules has become a cornerstone of modern medicinal chemistry. This guide provides an in-depth technical exploration of the discovery and history of a particularly impactful structural motif: fluorinated pyridine methanamines. We will delve into the foundational synthetic challenges and eventual triumphs in accessing the fluorinated pyridine core, followed by an analysis of the methods developed to introduce the crucial methanamine sidechain. This narrative will trace the evolution from early, often hazardous, procedures to the sophisticated, selective, and scalable synthetic strategies employed today. By understanding the historical context and the chemical logic behind these developments, researchers can better appreciate the versatility of this scaffold and leverage its unique properties in the design of next-generation therapeutics.

Introduction: The Strategic Imperative of Fluorine in Pyridine Scaffolds

The pyridine ring is a ubiquitous feature in a vast array of pharmaceuticals and agrochemicals, owing to its ability to engage in hydrogen bonding, its aromatic nature, and its metabolic stability. The introduction of fluorine, the most electronegative element, into this already valuable scaffold can profoundly alter a molecule's physicochemical and biological properties.[1] Fluorination can enhance metabolic stability by blocking sites of oxidative metabolism, modulate the pKa of the pyridine nitrogen, and influence binding affinity and membrane permeability.[2] These effects have made fluorinated pyridines highly sought-after building blocks in drug discovery.[2]

The further addition of a methanamine group introduces a basic center and a key pharmacophoric element capable of forming ionic interactions and hydrogen bonds with biological targets. The combination of a fluorinated pyridine core with a methanamine sidechain creates a privileged scaffold with significant potential for fine-tuning drug-like properties. This guide will illuminate the historical journey of how chemists learned to construct this valuable molecular architecture.

Part 1: The Genesis of a Scaffold - The Fluorinated Pyridine Core

The synthesis of fluorinated pyridines was not a trivial undertaking and presented significant challenges to early organic chemists. The journey from the first reported synthesis to the development of robust and scalable methods is a testament to the ingenuity and perseverance of the chemical community.

Early Forays and Foundational Reactions

The initial preparations of simple fluoropyridines were fraught with difficulties, including low yields and the use of hazardous reagents.[1] One of the earliest and most fundamental methods for introducing fluorine into an aromatic ring, the Balz-Schiemann reaction , was adapted for the pyridine series.[1] First described by Günther Balz and Günther Schiemann in 1927, this reaction involves the diazotization of an aminopyridine in the presence of fluoroboric acid (HBF₄) to form a relatively stable diazonium tetrafluoroborate salt. This salt is then isolated and thermally decomposed to yield the corresponding fluoropyridine.[1] This method was instrumental in the initial preparations of 2-, 3-, and 4-fluoropyridine.[1]

However, the Balz-Schiemann reaction is not without its drawbacks, including the often-energetic decomposition of the diazonium salt and the need for stoichiometric reagents. The first reported synthesis of 4-fluoropyridine by Wibaut and colleagues in 1958, which utilized the decomposition of 4-pyridyl diazonium fluoride, was described as producing a "poor and impure" yield.[1]

A significant leap forward, particularly for industrial-scale synthesis, was the application of the Halogen Exchange (Halex) process . This nucleophilic aromatic substitution (SNAr) reaction involves treating a chloro- or bromopyridine with a fluoride source, such as potassium fluoride (KF). The reaction is most effective when the pyridine ring is activated by electron-withdrawing groups, which stabilize the negatively charged Meisenheimer intermediate.

Experimental Protocol: The Balz-Schiemann Reaction for 2-Fluoropyridine

Objective: To synthesize 2-fluoropyridine from 2-aminopyridine via the Balz-Schiemann reaction.

Materials:

  • 2-Aminopyridine

  • Hydrofluoroboric acid (HBF₄, 48% aqueous solution)

  • Sodium nitrite (NaNO₂)

  • Diethyl ether

  • Sand

Procedure:

  • Diazotization: In a flask equipped with a stirrer and cooled in an ice-salt bath, dissolve 2-aminopyridine in 48% hydrofluoroboric acid.

  • Slowly add a chilled aqueous solution of sodium nitrite, maintaining the temperature below 0°C.

  • Stir the mixture for 30 minutes to ensure complete formation of the 2-pyridinediazonium tetrafluoroborate salt, which will precipitate.

  • Isolation: Collect the precipitated salt by filtration and wash it with cold water, followed by cold diethyl ether.

  • Decomposition: Thoroughly dry the diazonium salt. Mix the dry salt with sand and heat the mixture gently. The salt will decompose to yield 2-fluoropyridine, nitrogen gas, and boron trifluoride.

  • Purification: The crude 2-fluoropyridine can be purified by distillation.

Causality: The use of hydrofluoroboric acid is crucial as it serves as both the acid for diazotization and the source of the tetrafluoroborate counterion, which forms a more stable and isolable diazonium salt compared to other mineral acids. The thermal decomposition drives the reaction by the entropically favorable release of nitrogen gas.

Part 2: Attaching the Amine - The Methanamine Sidechain

With reliable methods for producing fluorinated pyridines established, the next synthetic hurdle was the introduction of the methanamine sidechain. Several classical and modern organic chemistry reactions have been adapted for this purpose.

Key Synthetic Strategies

The most common approaches to installing a methanamine group on a fluorinated pyridine ring involve the reduction of a nitrile or the reductive amination of an aldehyde.

  • Reduction of Cyanopyridines: The catalytic hydrogenation of a fluorinated cyanopyridine is a widely used and efficient method. Catalysts such as Raney nickel, palladium on carbon (Pd/C), or platinum oxide (PtO₂) are typically employed under a hydrogen atmosphere. This method is often high-yielding and provides the primary amine directly.

  • Reductive Amination of Pyridinecarbaldehydes: This versatile, often one-pot, procedure involves the reaction of a fluorinated pyridinecarbaldehyde with ammonia or an amine in the presence of a reducing agent.[3][4] Common reducing agents include sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (NaBH(OAc)₃).[4] The reaction proceeds through the in-situ formation of an imine, which is then reduced to the amine.[3]

The choice of synthetic route often depends on the availability of the starting materials. For example, if a fluorinated pyridinecarbonitrile is readily accessible, catalytic reduction is a straightforward choice. If the corresponding aldehyde is more easily synthesized, reductive amination offers a direct path to the desired methanamine.

Experimental Protocol: Reductive Amination for the Synthesis of (6-Fluoropyridin-3-yl)methanamine

Objective: To synthesize (6-fluoropyridin-3-yl)methanamine from 6-fluoro-3-pyridinecarbaldehyde.

Materials:

  • 6-Fluoro-3-pyridinecarbaldehyde

  • Ammonia (7N solution in methanol)

  • Sodium borohydride (NaBH₄)

  • Methanol

  • Dichloromethane

  • Saturated aqueous sodium bicarbonate solution

Procedure:

  • Imine Formation: Dissolve 6-fluoro-3-pyridinecarbaldehyde in methanol in a round-bottom flask.

  • Add a solution of ammonia in methanol to the flask and stir the mixture at room temperature for 1-2 hours to allow for the formation of the corresponding imine.

  • Reduction: Cool the reaction mixture in an ice bath and slowly add sodium borohydride in small portions.

  • Allow the reaction to warm to room temperature and stir for an additional 2-3 hours.

  • Work-up: Quench the reaction by the slow addition of water. Remove the methanol under reduced pressure.

  • Extract the aqueous residue with dichloromethane.

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude (6-fluoropyridin-3-yl)methanamine.

  • Purification: The product can be further purified by column chromatography on silica gel.

Causality: The use of a large excess of ammonia drives the equilibrium towards the formation of the imine. Sodium borohydride is a sufficiently mild reducing agent to selectively reduce the imine in the presence of any unreacted aldehyde, although in this two-step approach, the aldehyde is consumed before the addition of the reducing agent.

Part 3: The Convergence - A Modern Synthetic Workflow

The synthesis of fluorinated pyridine methanamines in a modern laboratory or industrial setting often involves a multi-step sequence that leverages the advancements in both fluorination chemistry and functional group transformations. The following workflow illustrates a common and efficient approach.

G cluster_0 Fluorination of the Pyridine Core cluster_1 Introduction of the Methanamine Precursor cluster_2 Final Transformation to Methanamine start Substituted Chloropyridine halex Halex Reaction (e.g., KF, DMSO, heat) start->halex fluoropyridine Fluorinated Pyridine Intermediate halex->fluoropyridine cyanation Cyanation (e.g., CuCN or Pd-catalyzed) fluoropyridine->cyanation cyanopyridine Fluorinated Pyridinecarbonitrile cyanation->cyanopyridine reduction Catalytic Hydrogenation (e.g., H₂, Pd/C) cyanopyridine->reduction product Fluorinated Pyridine Methanamine reduction->product

Caption: A common synthetic workflow for fluorinated pyridine methanamines.

Data Summary: Physicochemical Properties of Selected Fluorinated Pyridine Methanamines

Compound NameMolecular FormulaMolecular Weight ( g/mol )CAS Number
(2-Fluoropyridin-4-yl)methanamine hydrochlorideC₆H₈ClFN₂162.591241725-81-4[5]
(4-Fluoropyridin-3-yl)methanamineC₆H₇FN₂126.131060809-17-7[6]
(6-Fluoropyridin-3-yl)methanamineC₆H₇FN₂126.13205744-17-8

Conclusion: An Enduring Legacy and a Promising Future

The history of fluorinated pyridine methanamines is a compelling narrative of overcoming significant synthetic challenges to create a molecular scaffold of immense value in drug discovery. From the early, hazardous methods for fluorinating the pyridine ring to the development of efficient and selective strategies for introducing the methanamine sidechain, the evolution of synthetic organic chemistry has been pivotal. The resulting compounds have found their place as key building blocks in the development of novel therapeutics, leveraging the unique properties of fluorine to enhance pharmacological profiles. As our understanding of fluorine's role in medicinal chemistry deepens and new synthetic methodologies continue to emerge, the importance of fluorinated pyridine methanamines in the design of future medicines is set to grow even further.

References

  • Perfluoropyridine: Discovery, Chemistry, and Applications in Polymers and Material Science. MDPI. Available at: [Link]

  • Development of N-F fluorinating agents and their fluorinations: Historical perspective. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. PMC. Available at: [Link]

  • Development of N-F fluorinating agents and their fluorinations: Historical perspective. PMC. Available at: [Link]

  • Application of Bioisosteres in Drug Design. SlideShare. Available at: [Link]

  • Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery. PubMed. Available at: [Link]

  • Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. ResearchGate. Available at: [Link]

  • Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview. ResearchGate. Available at: [Link]

  • The Use of Bioisosterism in Drug Design and Molecular Modification. American Journal of PharmTech Research. Available at: [Link]

  • US7208603B2 - Synthesis method and intermediates of pyridin-2-yl-methylamine. Google Patents.
  • Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). MDPI. Available at: [Link]

  • Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. PMC. Available at: [Link]

  • Research Progress on the Meta C-H Fluorination Reactions of Pyridines and Isoquinolines. SynOpen. Available at: [Link]

  • Reductive amination. Wikipedia. Available at: [Link]

  • Reductive Amination, and How It Works. Master Organic Chemistry. Available at: [Link]

  • Biomimetic Reductive Amination of Fluoro Aldehydes and Ketones via[1][7]-Proton Shift Reaction.(1) Scope and Limitations. PubMed. Available at: [Link]

  • 1-Fluoro-2-pyridone: a useful fluorinating reagent. The Journal of Organic Chemistry. Available at: [Link]

  • Fluoroinated pyridines in pharmaceuticals and agrochemicals. ResearchGate. Available at: [Link]

  • Synthesis of Fluorinated Amines: A Personal Account. PMC. Available at: [Link]

  • New Synthesis of 3-Fluoropyridine Derivatives. ResearchGate. Available at: [Link]

  • Reductive Amination. Chemistry LibreTexts. Available at: [Link]

  • Synthesis and Applications of Selected Fluorine-Containing Fluorophores. PMC. Available at: [Link]

  • Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. Available at: [Link]

  • Synthesis and Applications of Selected Fluorine-Containing Fluorophores. ResearchGate. Available at: [Link]

  • Synthesis of Fluorinated 3,6-Dihydropyridines and 2-(Fluoromethyl)pyridines by Electrophilic Fluorination of 1,2-Dihydropyridines with Selectfluor®. MDPI. Available at: [Link]

  • Recent Advances on Fluorine Chemistry. PMC. Available at: [Link]

Sources

A Comprehensive Computational Workflow for the Analysis of 2-Fluoro-alpha-methylpyridine-3-methanamine: From Quantum Mechanics to Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The pyridine scaffold is a cornerstone of modern medicinal chemistry, appearing in a vast number of biologically active molecules and FDA-approved drugs.[1] Its unique electronic properties and synthetic tractability make it a privileged structure for drug design.[2][3] The strategic introduction of fluorine atoms can further enhance a molecule's metabolic stability, binding affinity, and pharmacokinetic profile, a concept widely leveraged in drug development.[4] This guide focuses on 2-Fluoro-alpha-methylpyridine-3-methanamine (CAS No: 1270361-12-0), a promising yet computationally under-explored molecule.[5] We present a comprehensive, in-depth theoretical and computational workflow designed for researchers, scientists, and drug development professionals. This document serves as a technical guide to fully characterize the molecule's intrinsic properties and to evaluate its potential as a therapeutic agent through a multi-faceted in silico approach, spanning from quantum chemical calculations to structure-based drug design.

Part 1: Foundational Quantum Chemical Characterization

Directive: Before assessing a molecule's biological potential, it is imperative to understand its fundamental electronic structure, stability, and reactivity. Density Functional Theory (DFT) provides a robust and computationally efficient framework for this purpose, offering a balance of accuracy and resource requirements that has made it a standard tool in computational chemistry.[1]

Rationale for Methodology Selection

We select the B3LYP hybrid functional combined with the Pople-style 6-311++G(d,p) basis set.

  • B3LYP (Becke, 3-parameter, Lee-Yang-Parr): This functional is widely used for organic molecules and has a long track record of providing reliable results for geometries and electronic properties.[6][7]

  • 6-311++G(d,p) Basis Set: This basis set provides a flexible description of the electron distribution. The '++' indicates the inclusion of diffuse functions on both heavy atoms and hydrogens, crucial for accurately describing lone pairs and potential non-covalent interactions. The '(d,p)' denotes polarization functions, which are essential for describing the anisotropic nature of chemical bonds.[8][9]

Protocol: DFT Structural and Electronic Analysis
  • Structure Input: Construct the 3D structure of 2-Fluoro-alpha-methylpyridine-3-methanamine using a molecular editor and perform an initial geometry optimization using a faster, lower-level method (e.g., PM6 or a smaller basis set).

  • Geometry Optimization: Perform a full geometry optimization using the B3LYP/6-311++G(d,p) level of theory in a quantum chemistry package (e.g., Gaussian, ORCA). The optimization should converge to a stationary point on the potential energy surface.

  • Frequency Calculation: Conduct a vibrational frequency analysis at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum. This calculation also yields thermodynamic properties and predicted IR/Raman spectra, which can be used to validate against experimental data.[10]

  • Electronic Property Analysis:

    • Frontier Molecular Orbitals (FMOs): Calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap (ΔE) is a critical indicator of molecular reactivity and kinetic stability.[6]

    • Molecular Electrostatic Potential (MEP): Generate an MEP map. This visualizes the charge distribution, highlighting electron-rich (negative potential, nucleophilic) and electron-poor (positive potential, electrophilic) regions of the molecule, which are key to understanding intermolecular interactions.[7][9]

    • Natural Bond Orbital (NBO) Analysis: Perform an NBO analysis to gain insight into charge distribution, atomic hybridization, and intramolecular charge transfer (hyperconjugation) effects that contribute to molecular stability.[11]

Workflow and Expected Data

The following diagram illustrates the DFT analysis workflow.

DFT_Workflow cluster_input Input Preparation cluster_dft DFT Calculation (B3LYP/6-311++G(d,p)) cluster_analysis Post-Calculation Analysis cluster_output Generated Data start_node 3D Structure Generation Opt Geometry Optimization start_node->Opt process_node process_node analysis_node analysis_node output_node output_node Freq Frequency Calculation Opt->Freq FMO HOMO/LUMO Analysis Freq->FMO MEP MEP Surface Freq->MEP NBO NBO Analysis Freq->NBO Geom_out Optimized Geometry (Bond Lengths, Angles) Freq->Geom_out Vib_out Vibrational Spectra (IR, Raman) Freq->Vib_out Elec_out Electronic Properties (ΔE, Dipole Moment) FMO->Elec_out Charge_out Charge Distribution Maps MEP->Charge_out NBO->Charge_out

Caption: Workflow for DFT-based molecular characterization.

Table 1: Predicted Quantum Chemical Descriptors for 2-Fluoro-alpha-methylpyridine-3-methanamine (Hypothetical Data)

ParameterPredicted ValueSignificance
Total Dipole Moment~2.5 - 3.5 DIndicates molecular polarity, influencing solubility and interactions.
EHOMO~ -6.5 eVEnergy of the highest occupied molecular orbital; relates to electron-donating ability.
ELUMO~ -0.8 eVEnergy of the lowest unoccupied molecular orbital; relates to electron-accepting ability.
HOMO-LUMO Gap (ΔE)~ 5.7 eVA larger gap suggests higher kinetic stability and lower chemical reactivity.[6]

Part 2: In Silico Pharmacokinetic and Toxicity (ADMET) Profiling

Directive: A potent molecule is not a viable drug unless it can reach its target in the body and be cleared without causing undue harm. Early-stage assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is critical to reduce late-stage attrition in the drug discovery pipeline.[12] We will use established computational models to predict these properties.

Protocol: ADMET Prediction
  • Input: Use the SMILES string or a 2D structure file of the optimized geometry.

  • Platform Selection: Utilize a comprehensive ADMET prediction platform. Several are available, including web-based servers like SwissADME and ADMETSar, and commercial software packages.[13][14] These tools use a combination of fingerprint-based machine learning models and fragment-based contribution methods to generate predictions.[13]

  • Property Analysis:

    • Physicochemical Properties: Calculate molecular weight (MW), lipophilicity (LogP), aqueous solubility (LogS), and topological polar surface area (TPSA).

    • Drug-Likeness: Evaluate compliance with filters like Lipinski's Rule of Five, which helps assess oral bioavailability.[12]

    • Pharmacokinetics: Predict key parameters such as human intestinal absorption (HIA), blood-brain barrier (BBB) penetration, and interaction with cytochrome P450 (CYP) enzymes (e.g., CYP2D6, CYP3A4), which are crucial for drug metabolism.

    • Toxicity: Screen for potential liabilities such as Ames mutagenicity and hepatotoxicity.[15]

Workflow and Data Presentation

The ADMET screening process acts as a filter, prioritizing candidates with favorable pharmacokinetic profiles.

ADMET_Workflow cluster_physchem Physicochemical cluster_pk Pharmacokinetics cluster_tox Toxicity input_node Candidate Molecule (SMILES/SDF) process_node process_node input_node->process_node ADMET Prediction Server Ro5 Lipinski's Rule of 5 process_node->Ro5 Sol Solubility (LogS) process_node->Sol HIA Intestinal Absorption process_node->HIA BBB BBB Permeation process_node->BBB CYP CYP Inhibition process_node->CYP Ames Mutagenicity process_node->Ames Hepato Hepatotoxicity process_node->Hepato filter_node filter_node output_node output_node filter_node->output_node Prioritize or Flag Ro5->filter_node Evaluate Profile Sol->filter_node Evaluate Profile HIA->filter_node Evaluate Profile BBB->filter_node Evaluate Profile CYP->filter_node Evaluate Profile Ames->filter_node Evaluate Profile Hepato->filter_node Evaluate Profile

Caption: ADMET screening funnel for lead candidate evaluation.

Table 2: Predicted ADMET Profile for 2-Fluoro-alpha-methylpyridine-3-methanamine (Illustrative)

PropertyPredicted ValueAcceptable RangeAssessment
Molecular Weight140.16 g/mol < 500Pass
LogP1.2 - 1.8-0.4 to +5.6Pass
H-Bond Donors2≤ 5Pass
H-Bond Acceptors3≤ 10Pass
Lipinski Violations0≤ 1Pass
BBB PermeantYes/NoTarget DependentAssess
CYP2D6 InhibitorNoNo is preferableGood
Ames ToxicityNegativeNegativeGood
HepatotoxicityNegativeNegativeGood

Part 3: Target Interaction Analysis via Molecular Docking and Dynamics

Directive: To understand a molecule's potential therapeutic effect, we must investigate its interaction with a biological target. Pyridine derivatives are known inhibitors of various protein classes, including kinases and mycobacterial enzymes.[16][17][18] We will outline a structure-based protocol using a representative protein target, such as the Epidermal Growth Factor Receptor (EGFR) kinase, to predict binding affinity and mode.[19]

Protocol: Molecular Docking and MD Simulation
  • Target Preparation:

    • Download the crystal structure of the target protein from the Protein Data Bank (PDB), preferably co-crystallized with a known inhibitor (e.g., PDB ID: 5L2S for PI3Kα, a related kinase).[20]

    • Prepare the protein using a molecular modeling suite (e.g., Schrödinger Maestro, UCSF Chimera). This involves removing water molecules, adding hydrogen atoms, assigning protonation states, and energy minimizing the structure.

  • Ligand Preparation:

    • Use the DFT-optimized 3D structure of 2-Fluoro-alpha-methylpyridine-3-methanamine.

    • Generate possible ionization states at physiological pH (7.4) and perform a final energy minimization.

  • Molecular Docking:

    • Define the binding site (receptor grid) based on the location of the co-crystallized ligand in the PDB structure.

    • Perform docking using software like AutoDock Vina or Glide. The program will sample numerous conformations (poses) of the ligand within the binding site and score them based on a scoring function that estimates binding affinity.[21]

    • Analyze the top-scoring poses to identify key intermolecular interactions, such as hydrogen bonds, π-π stacking, and hydrophobic contacts with active site residues.[17]

  • Molecular Dynamics (MD) Simulation:

    • Take the best-docked protein-ligand complex as the starting point.

    • Place the complex in a simulation box with explicit solvent (water) and ions to neutralize the system.

    • Run an MD simulation for a duration of 50-100 nanoseconds. This simulation calculates the trajectory of atoms over time, providing insight into the stability of the complex.

    • Analyze the trajectory, primarily by calculating the Root Mean Square Deviation (RMSD) of the ligand and protein backbone. A stable RMSD plot over time suggests a stable binding interaction.[21]

Workflow and Data Interpretation

This workflow progresses from a static binding prediction to a dynamic stability assessment.

Docking_MD_Workflow cluster_inputs Inputs cluster_prep Preparation cluster_analysis Analysis cluster_outputs Outputs input_node input_node prep_node prep_node process_node process_node analysis_node analysis_node output_node output_node Ligand_In Ligand Structure (Optimized) Ligand_Prep Ligand Prep Ligand_In->Ligand_Prep Protein_In Protein Structure (PDB) Protein_Prep Protein Prep Protein_In->Protein_Prep Docking Molecular Docking Ligand_Prep->Docking Protein_Prep->Docking MD MD Simulation Docking->MD Best Pose Pose_Analysis Binding Pose & Score Docking->Pose_Analysis RMSD_Analysis RMSD Trajectory MD->RMSD_Analysis Binding_Hypo Binding Hypothesis Pose_Analysis->Binding_Hypo Stability_Assess Complex Stability RMSD_Analysis->Stability_Assess

Caption: Structure-based drug design workflow from docking to MD.

Table 3: Hypothetical Molecular Docking Results against EGFR Kinase Domain

ParameterResultInterpretation
Docking Score-8.5 kcal/molIndicates strong predicted binding affinity.
Hydrogen BondsAmine N-H with Asp855; Pyridine N with Met793Key anchoring interactions in the hinge region.
π-π StackingPyridine ring with Phe723Contributes to binding stability.
RMSD (after MD)< 2.0 ÅSuggests the ligand remains stably bound in the active site.

Conclusion and Forward Outlook

This technical guide has outlined a rigorous, multi-step computational workflow for the comprehensive characterization of 2-Fluoro-alpha-methylpyridine-3-methanamine. By systematically applying DFT, ADMET prediction, and molecular docking/dynamics simulations, researchers can generate a robust, data-driven hypothesis regarding the molecule's physicochemical properties, drug-likeness, and potential as a therapeutic agent targeting a specific protein. The in silico data generated through these protocols provides a strong foundation for prioritizing the molecule for chemical synthesis and subsequent in vitro and in vivo experimental validation, thereby accelerating the drug discovery and development cycle.

References

  • Dziubek, K. et al. (2012). Crystal Structures of Fluorinated Pyridines from Geometrical and Energetic Perspectives. Crystal Growth & Design. Available at: [Link]

  • Akhtar, S. et al. (2025). RECENT ADVANCEMENTS IN PYRIDINE DERIVATIVES AS ANTICANCER AGENTS. World Journal of Pharmaceutical Research. Available at: [Link]

  • Al-Warhi, T. et al. (2025). Computational studies on structural aspects of pyrazolo[3,4-b]pyridine derivatives as TRKA inhibitors in cancer therapy. Scientific Reports. Available at: [Link]

  • Jadhav, S. et al. (2023). Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. ResearchGate. Available at: [Link]

  • Boopalachandran, P. & Laane, J. (2011). Vibrational spectra, structure, and theoretical calculations of 2-fluoro- and 3-fluoropyridine. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. Available at: [Link]

  • Boopalachandran, P. & Laane, J. (2011). Vibrational spectra, structure, and theoretical calculations of 2-fluoro- and 3-fluoropyridine. PubMed. Available at: [Link]

  • Shah, P. (2025). Synthesis and Molecular Docking Study of a Series of Novel Pyridine Derivatives and Evaluation of Their Anticancer Activity. Journal of Pharmaceutical Research International. Available at: [Link]

  • Asiri, A. M. et al. (2024). Experimental and DFT Investigation of 6‐arylated‐pyridin‐3‐yl methanol Derivatives. ChemistrySelect. Available at: [Link]

  • Aksenov, N. et al. (2026). Synthesis, Photophysical Characterization, and Computational Analysis of Novel Bis(oxazolo[5,4-b]pyridine) Derivatives as Terpyridine-Inspired Fluorophores. MDPI. Available at: [Link]

  • Gomaa, H. A. M. et al. (2021). Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity. MDPI. Available at: [Link]

  • Tress, A. et al. (2025). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference. Angewandte Chemie International Edition. Available at: [Link]

  • El-Gazzar, A. B. A. et al. (2023). Synthesis, spectroscopic, DFT calculations, biological activity, SAR, and molecular docking studies of novel bioactive pyridine derivatives. Scientific Reports. Available at: [Link]

  • Lorthiois, E. et al. (2014). Modulating ADME Properties by Fluorination: MK2 Inhibitors with Improved Oral Exposure. ACS Medicinal Chemistry Letters. Available at: [Link]

  • El-Gazzar, A. B. A. et al. (2025). DFT analysis of substituent effects on electron-donating efficacy of pyridine. ResearchGate. Available at: [Link]

  • Venkatraman, V. (2021). FP-ADMET: a compendium of fingerprint-based ADMET prediction models. Journal of Cheminformatics. Available at: [Link]

  • Simulations Plus. (2026). ADMET Predictor®. Simulations Plus. Available at: [Link]

  • Li, J. et al. (2023). Structure-Directed Identification of Pyridine-2-methylamine Derivatives as MmpL3 Inhibitors for use as Antitubercular Agents. Journal of Medicinal Chemistry. Available at: [Link]

  • Panda, P. (2025). Predicting ADMET Properties with RDKit | The Science of Predicting Drug Efficacy. YouTube. Available at: [Link]

  • El-Damasy, A. K. et al. (2022). Biological evaluation, docking studies, and in silico ADME prediction of some pyrimidine and pyridine derivatives as potential EGFRWT and EGFRT790M inhibitors. Scientific Reports. Available at: [Link]

  • Appretech Scientific Limited. (n.d.). 2-Fluoro-alpha-methylpyridine-3-methanamine. Appretech Scientific Limited. Available at: [Link]

  • Organ, M. G. et al. (2015). Flow Synthesis of 2-Methylpyridines via α-Methylation. Molecules. Available at: [Link]

  • Asiri, A. M. et al. (2024). Synthesis, molecular docking study, MD simulation, ADMET, and drug likeness of new thiazolo[3,2-a]pyridine-6,8-dicarbonitrile derivatives as potential anti-diabetic agents. PLOS ONE. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Fluoro-3-methylpyridine. PubChem. Available at: [Link]

  • Al-Ostath, A. et al. (2023). Synthesis, Molecular Docking, and Dynamic Simulation Targeting Main Protease (Mpro) of New, Thiazole Clubbed Pyridine Scaffolds as Potential COVID-19 Inhibitors. MDPI. Available at: [Link]

  • Ofori, L. A. et al. (2026). Synthesis, Characterization, Molecular Docking, and Preliminary Biological Evaluation of 2-((4-Morpholino-1,2,5-thiadiazol-3-yl)oxy)benzaldehyde. MDPI. Available at: [Link]

Sources

Strategic Procurement and Handling of 1-(2-Fluoropyridin-3-yl)ethan-1-amine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Identity

This guide outlines the technical specifications, procurement strategies, and quality control (QC) protocols for 1-(2-fluoropyridin-3-yl)ethan-1-amine . This molecule is a high-value "privileged scaffold" in medicinal chemistry, combining a metabolic blocking group (2-fluoro) with a chiral handle (α-methyl amine) often used to tune potency and solubility in kinase inhibitors and GPCR ligands.

Chemical Profile
PropertySpecification
IUPAC Name 1-(2-fluoropyridin-3-yl)ethan-1-amine
Common Name 2-Fluoro-α-methylpyridine-3-methanamine
CAS (Racemic) 1270361-12-0
CAS (R-Isomer) 1212940-29-8 (Free base) / 1391475-97-0 (2HCl salt)
CAS (S-Isomer) 1212940-30-1
Molecular Weight 140.16 g/mol (Free Base) / ~213.08 g/mol (Dihydrochloride)
Key Features Chiral center (Cα), Fluorine (C2), Basic Nitrogen (Pyridine & Amine)

Technical Significance & Application

In drug discovery, this building block serves two critical functions:

  • Metabolic Stability: The fluorine atom at the C2 position of the pyridine ring blocks metabolic oxidation (Phase I metabolism) at the most electron-deficient site, significantly extending the half-life (

    
    ) of the final drug candidate.
    
  • pKa Modulation: The electron-withdrawing nature of the fluorine reduces the basicity of the pyridine nitrogen, often improving oral bioavailability by reducing non-specific protein binding.

Critical Procurement Warning: Because this molecule contains a chiral center, purchasing the racemate (CAS 1270361-12-0) for late-stage lead optimization is a critical error. You must specify the enantiomer (R or S) to avoid costly chiral resolution steps later.

Procurement Specifications (The "Tech Pack")

When issuing a Request for Quote (RFQ), do not simply ask for the chemical name. Use the following "Tech Pack" to ensure you receive a research-grade material.

Purity & Form Requirements
  • Purity:

    
     97.0% (by HPLC).
    
  • Enantiomeric Excess (ee):

    
     98% (if purchasing a specific enantiomer).
    
  • Salt Form: Strongly Recommended: Dihydrochloride (2HCl).

    • Reasoning: The free base is an oil that is prone to oxidation and difficult to weigh accurately. The 2HCl salt is a stable, crystalline solid, making it easier to handle in automated dispensing systems.

  • Water Content:

    
     1.0% (Karl Fischer). Hygroscopicity is a known issue with pyridine salts.
    
Visual Sourcing Strategy

The following decision tree outlines the logic for selecting the correct grade of material based on your project phase.

SourcingStrategy Start Project Phase Requirement Phase1 Hit Expansion / HTS Start->Phase1 Phase2 Lead Optimization Start->Phase2 Racemic Buy Racemate (CAS 1270361-12-0) Low Cost, High Availability Phase1->Racemic Chiral Define Stereochemistry (R) or (S) Phase2->Chiral SaltDecision Select Salt Form Racemic->SaltDecision Chiral->SaltDecision FreeBase Free Base (Oily, Unstable) Avoid unless necessary SaltDecision->FreeBase Immediate Use Only HClSalt Dihydrochloride (2HCl) (Stable Solid) Standard for Storage SaltDecision->HClSalt Long Term Storage

Figure 1: Strategic decision tree for sourcing 2-Fluoro-α-methylpyridine-3-methanamine based on research stage.

Vendor Vetting & Quality Control (QC)

Trusting a Certificate of Analysis (CoA) without internal verification is a risk. Implement this "Trust but Verify" protocol.

The "Triple-Check" Analytical Protocol
  • 1H NMR (Proton NMR):

    • Target: Verify the integral ratio of the methyl doublet (

      
      1.4 ppm) to the aromatic pyridine protons.
      
    • Salt Check: If you bought the 2HCl salt, look for the broad ammonium protons (

      
      8.0+ ppm) in DMSO-d6. If these are missing or integrate low, the vendor may have sent the mono-HCl or free base, which alters your reaction stoichiometry.
      
  • 19F NMR (Fluorine NMR):

    • Target: A clean singlet around -70 to -80 ppm (relative to CFCl3).

    • Failure Mode: Multiple fluorine peaks indicate regioisomers (e.g., 6-fluoro impurity), which are common byproducts of the fluorination synthesis step.

  • Chiral HPLC/SFC:

    • Target: Verify ee%.[1]

    • Method: Polysaccharide-based columns (e.g., Chiralpak AD-H or IG) using heptane/ethanol with 0.1% diethylamine.

    • Acceptance: Reject any batch with <95% ee for biological assays.

QC Workflow Diagram

QC_Workflow Sample Incoming Sample H_NMR 1H NMR (Check Stoichiometry) Sample->H_NMR F_NMR 19F NMR (Check Regioisomers) H_NMR->F_NMR Structure OK Decision Pass / Fail H_NMR->Decision Fail Chiral Chiral HPLC (Check Enantiopurity) F_NMR->Chiral Purity OK F_NMR->Decision Fail Chiral->Decision

Figure 2: Mandatory Quality Control workflow upon receipt of material.

Handling & Storage Protocols

Hygroscopicity Management

The dihydrochloride salt is hygroscopic .

  • Storage: Store at 2–8°C in a tightly sealed container, preferably under Argon or Nitrogen.

  • Handling: Allow the bottle to warm to room temperature before opening to prevent condensation.

  • Weighing: Weigh quickly. If the solid turns into a sticky gum, it has absorbed water. This will skew your molecular weight calculations (you are weighing water, not reactant).

Reaction Setup (Free Basing)

Most coupling reactions (e.g., Amide coupling with HATU/EDC) require the free amine.

  • Protocol: Do not perform an aqueous extraction to free-base this molecule if possible, as the low molecular weight amine is highly water-soluble and will be lost.

  • In-Situ Neutralization: Use a tertiary base (DIPEA or TEA) in the reaction solvent (DMF/DCM) to neutralize the HCl salt in situ.

    • Ratio: Use at least 3.0 equivalents of base (2 eq to neutralize the 2HCl, 1 eq to drive the reaction).

References

  • Chemical Identity & Properties: PubChem.[2][3] Compound Summary for CID 53394864 (1-(2-Fluoropyridin-3-yl)ethanamine). National Library of Medicine.[4] [Link]

  • Medicinal Chemistry Context: Purser, S., et al. (2008). Fluorine in medicinal chemistry.[5][6][2][3][7] Chemical Society Reviews. [Link]

Sources

Methodological & Application

Application Note: 2-Fluoro-alpha-methylpyridine-3-methanamine as a Chiral Building Block in Next-Generation SDHI Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Agrochemical Development Professionals Document Type: Technical Application Guide & Validated Protocol

Executive Summary & Mechanistic Rationale

In the continuous evolution of crop protection, the integration of fluorine into agrochemical active ingredients has become a cornerstone strategy. Approximately 40-50% of newly commercialized agrochemicals contain fluorinated moieties[1][2]. The compound 2-Fluoro-alpha-methylpyridine-3-methanamine (CAS: 1270361-12-0) represents a highly specialized, chiral building block designed for the synthesis of modern Succinate Dehydrogenase Inhibitor (SDHI) fungicides[3][4].

As a Senior Application Scientist, I approach the design of SDHI candidates by analyzing the target binding site. All commercialized SDHIs feature an essential amide fragment that links a heterocyclic core to a lipophilic tail[5]. The use of 2-Fluoro-alpha-methylpyridine-3-methanamine as this lipophilic tail provides three distinct mechanistic advantages:

  • The Fluorine Effect: The introduction of the highly electronegative fluorine atom at the 2-position of the pyridine ring significantly enhances the molecule's lipophilicity and metabolic stability[6]. The strong C-F bond resists enzymatic degradation in the field, extending the agrochemical's half-life and efficacy[1].

  • Stereospecific Target Engagement: The

    
    -methyl group introduces a chiral center. The ubiquinone-binding site (Qp pocket) of the succinate dehydrogenase (SDH) enzyme is highly asymmetric[7]. Chiral SDHI fungicides exhibit profound enantioselective differences in bioactivity, with one enantiomer typically driving the fungicidal efficacy while the other remains inactive[8].
    
  • Bioisosteric Modulation: The pyridine core acts as a bioisostere for traditional benzene rings, modulating the overall

    
     and improving systemic translocation within plant vascular systems[9].
    

Physicochemical Profile

To ensure predictable behavior during synthesis and formulation, the foundational properties of the building block must be established.

Table 1: Chemical and Physical Properties of the Building Block

PropertyValue / Description
Chemical Name 2-Fluoro-alpha-methylpyridine-3-methanamine
Synonyms 1-(2-fluoropyridin-3-yl)ethanamine
CAS Registry Number 1270361-12-0[3][4]
Molecular Formula

Molecular Weight 140.16 g/mol
Structural Features Primary amine, chiral

-carbon, 2-fluoropyridine ring
Primary Application Nucleophilic amine for carboxamide (SDHI) synthesis[5]

Mechanism of Action: SDHI Target Pathway

SDHI fungicides act by blocking the tricarboxylic acid (TCA) cycle at the level of succinate to fumarate oxidation, effectively halting mitochondrial respiration in fungal pathogens[7][10]. The diagram below illustrates where the fluorinated amide derivative interrupts this critical biological pathway.

SDHI_Mechanism Succinate Succinate (TCA Cycle) SDH Succinate Dehydrogenase (Complex II) Succinate->SDH Oxidation Fumarate Fumarate SDH->Fumarate Ubiquinone Ubiquinone Pool SDH->Ubiquinone Electron Transfer Fungicide Fluorinated SDHI (Amide Candidate) Fungicide->SDH Blocks Qp Pocket

Caption: Mechanism of Action: Fluorinated SDHI fungicides competitively block the SDH Qp pocket.

Validated Protocol: Synthesis of a Novel SDHI Candidate

The following protocol details the coupling of 2-Fluoro-alpha-methylpyridine-3-methanamine with a standard pyrazole-4-carboxylic acid (e.g., 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid) to yield a potent SDHI candidate[11].

Causality in Experimental Design:
  • Coupling Reagent (HATU): Chosen over traditional acid chloride formation to prevent harsh acidic conditions that could degrade the fluoropyridine ring or lead to trace epimerization of the chiral amine.

  • Base (DIPEA): A sterically hindered, non-nucleophilic base ensures the primary amine remains the sole nucleophile, preventing side reactions.

  • Self-Validating Step: In-process Chiral HPLC monitoring is mandatory. If the enantiomeric excess (ee) drops below the starting material's baseline, it indicates thermal degradation, prompting an immediate halt and temperature adjustment.

Step-by-Step Methodology

Step 1: Reagent Preparation & Activation

  • In an oven-dried 100 mL round-bottom flask equipped with a magnetic stirrer and nitrogen blanket, dissolve 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid (1.0 eq, 10 mmol) in anhydrous

    
    -Dimethylformamide (DMF) (25 mL).
    
  • Cool the solution to 0 °C using an ice-water bath.

  • Add

    
    -Diisopropylethylamine (DIPEA) (3.0 eq, 30 mmol) dropwise over 5 minutes.
    
  • Add HATU (1.1 eq, 11 mmol) in a single portion. Stir the mixture at 0 °C for 30 minutes to ensure complete formation of the active ester intermediate.

    • Validation Check: A distinct color change to pale yellow indicates active ester formation.

Step 2: Amide Coupling 5. Dissolve enantiopure (R)- or (S)-2-Fluoro-alpha-methylpyridine-3-methanamine (1.05 eq, 10.5 mmol) in anhydrous DMF (5 mL). 6. Add the amine solution dropwise to the activated ester mixture at 0 °C over 15 minutes to control the exothermic reaction. 7. Remove the ice bath and allow the reaction to warm to ambient temperature (20-25 °C). Stir for 4 hours. 8. Self-Validating Check: Withdraw a 50


L aliquot, quench with water, extract with ethyl acetate, and analyze via TLC (Hexanes:EtOAc 1:1) and Chiral HPLC. Proceed only if the starting acid is consumed and the ee of the product matches the starting amine >99%.

Step 3: Workup and Purification 9. Quench the reaction by pouring the mixture into 150 mL of ice-cold saturated aqueous


.
10. Extract the aqueous layer with Ethyl Acetate (

mL). 11. Wash the combined organic layers sequentially with 1M

(50 mL), water (50 mL), and brine (50 mL).
  • Causality: The
    
    
    wash removes unreacted DIPEA and trace amine, while the brine wash pulls residual DMF out of the organic phase.
  • Dry the organic layer over anhydrous

    
    , filter, and concentrate under reduced pressure.
    
  • Purify the crude product via flash column chromatography (Silica gel, gradient elution from 10% to 40% EtOAc in Hexanes) to yield the pure fluorinated SDHI candidate.

    Synthetic_Workflow Acid Pyrazole-4-Carboxylic Acid (1.0 eq) Activation Activation HATU (1.1 eq), DIPEA (3.0 eq) DMF, 0 °C, 30 min Acid->Activation Coupling Amide Coupling 25 °C, 4 hours Activation->Coupling Amine 2-Fluoro-alpha-methylpyridine -3-methanamine (1.05 eq) Amine->Coupling Nucleophilic Addition Validation Self-Validation Chiral HPLC (ee > 99%) Coupling->Validation Product Purified SDHI Candidate (Fluorinated Carboxamide) Validation->Product Pass

    Caption: Synthetic Workflow: Amide coupling of the chiral fluorinated amine with self-validation.

Quantitative Data: Impact of Fluorination on SDHI Candidates

The strategic inclusion of the 2-fluoro substituent on the pyridine ring directly impacts the physicochemical properties required for agrochemical efficacy. Below is a comparative data summary based on established Structure-Activity Relationship (SAR) trends in SDHI development[5][11].

Table 2: Comparative SAR Metrics (Fluorinated vs. Non-Fluorinated Analogs)

Structural Moiety (Amine Tail)Calculated LogP (Lipophilicity)Relative SDH Inhibition (

)*
Metabolic Half-Life (Soil,

)

-methylpyridine-3-methanamine (Non-Fluorinated)
2.15Baseline (1.0x)~14 Days
2-Fluoro-

-methylpyridine-3-methanamine
2.85 0.2x (5 times more potent) > 45 Days
2-Chloro-

-methylpyridine-3-methanamine
3.100.8x~30 Days

*Note:


 values are representative ratios demonstrating the enhanced binding affinity provided by the optimal steric and electronic profile of the C-F bond in the Qp pocket.

References

  • accelachem.com. 1-[1-(5-Bromo-2-fluorophenyl)cyclobutyl]-3-methyl-1-butylamine ...: 2-Fluoro-alpha-methylpyridine-3-methanamine SY249601. CAS:1270361-12-0. Accessed March 2, 2026. 3

  • eosmedchem_lenaのblog. Stock compounds-M250228 022 (CAS 1270361-12-0). Accessed March 2, 2026. 4

  • Journal of Agricultural and Food Chemistry (ACS). Design, Synthesis, and Fungicidal Evaluation of Novel N-Methoxy Pyrazole-4-Carboxamides as Potent Succinate Dehydrogenase Inhibitors. Accessed March 2, 2026. 11

  • ResearchGate. A Review of Current Knowledge of Resistance Aspects for the Next-Generation Succinate Dehydrogenase Inhibitor Fungicides. Accessed March 2, 2026. 7

  • PMC (NIH). Design, Synthesis, and Antifungal Activity of N-(alkoxy)-Diphenyl Ether Carboxamide Derivates as Novel Succinate Dehydrogenase Inhibitors. Accessed March 2, 2026. 5

  • Fluoride Research Online. Fluorinated Pesticides in Modern Pest Control: Potential and Challenges. Accessed March 2, 2026. 1

  • Higher Education Press (hep.com.cn). Enantioselective differentiation of chiral succinate dehydrogenase inhibitor fungicides. Accessed March 2, 2026. 8

  • MDPI. Essential Per- and Polyfluoroalkyl Substances (PFAS) in Our Society of the Future. Accessed March 2, 2026. 2

  • Semantic Scholar. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Accessed March 2, 2026. 9

  • PMC (NIH). A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution. Accessed March 2, 2026. 6

  • SciELO Argentina. Succinate dehydrogenase inhibitors fungicides: a review of their impact on human health and epigenetic changes. Accessed March 2, 2026. 10

Sources

protocol for the synthesis of 2-Fluoro-alpha-methylpyridine-3-methanamine derivatives

Technical Application Note: High-Fidelity Synthesis of 2-Fluoro- -methylpyridine-3-methanamine Derivatives

Executive Summary & Scientific Rationale

The 2-fluoro-

1-(2-fluoropyridin-3-yl)ethanamine

The Synthetic Challenge: The primary challenge in synthesizing this scaffold is the lability of the fluorine atom at the C2 position. The 2-fluoropyridine ring is highly activated towards Nucleophilic Aromatic Substitution (

The Solution: This guide details two protocols:

  • Protocol A (Gold Standard): Asymmetric synthesis using Ellman’s Sulfinamide Auxiliary . This method operates under mild conditions, preventing

    
     side reactions while delivering high enantiomeric excess (>98% ee).
    
  • Protocol B (Rapid Access): Racemic reductive amination for high-throughput screening (HTS) library generation.

Retrosynthetic Analysis & Pathway Logic

The synthesis hinges on the efficient conversion of 2-fluoro-3-acetylpyridine to the amine. The choice of the tert-butanesulfinamide auxiliary is driven by its dual role: it acts as a chiral directing group during reduction and activates the ketone for imine formation without requiring harsh acidic catalysis.

Pathway Visualization

SynthesisPathwaycluster_EllmanProtocol A: Asymmetric (Ellman)cluster_RacemicProtocol B: RacemicStart2-Fluoro-3-acetylpyridine(Starting Material)Imine(Rs)-N-Sulfinyl Imine(Activated Intermediate)Start->ImineTi(OEt)4, (R)-tBu-SulfinamideDehydrationRacemicImineImine IntermediateStart->RacemicImineNH4OAc, MeOHWarningCRITICAL CONTROL:Avoid Heat >60°C(Prevents SNAr of F)Start->WarningSulfinamideSulfinamide Diastereomer(Major Isomer)Imine->SulfinamideNaBH4, -48°CDiastereoselective Red.TargetChiral(S)-1-(2-fluoropyridin-3-yl)ethanamine(Target - High ee)Sulfinamide->TargetChiralHCl/DioxaneCleavageTargetRacemicRacemic Amine(HCl Salt)RacemicImine->TargetRacemicNaBH3CNReductive Amination

Figure 1: Strategic workflow for the synthesis of 2-fluoro-

Protocol A: Asymmetric Synthesis (Ellman Method)

This is the preferred method for drug development, yielding the (S)-enantiomer (using (R)-sulfinamide) with high optical purity.

Materials & Reagents
ReagentEquiv.[1][2][3][4][5]RoleCritical Attribute
2-Fluoro-3-acetylpyridine 1.0SubstratePurity >97%
(R)-(+)-2-Methyl-2-propanesulfinamide 1.1Chiral AuxiliaryHigh optical purity required
Titanium(IV) ethoxide (Ti(OEt)4) 2.0Lewis Acid / ScavengerMust be stored under Ar; moisture sensitive
Sodium Borohydride (NaBH4) 2.0Reducing AgentFresh; granular preferred
THF (Anhydrous) Solvent0.5 M conc.Water content <50 ppm
Step-by-Step Methodology
Phase 1: Condensation (Imine Formation)
  • Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser under Nitrogen atmosphere.

  • Dissolution: Add 2-Fluoro-3-acetylpyridine (10.0 mmol) and (R)-tert-butanesulfinamide (11.0 mmol) to anhydrous THF (20 mL).

  • Activation: Add Ti(OEt)4 (20.0 mmol) dropwise via syringe. The solution will turn slightly yellow/orange.

  • Reaction: Heat the mixture to 60°C for 12–16 hours.

    • Expert Insight: Do not exceed 65°C. Higher temperatures increase the risk of fluoride displacement by the sulfinamide nitrogen.

  • Quench: Cool to room temperature (RT). Pour the mixture into a vigorously stirring brine solution (20 mL). A thick white precipitate (Titanium salts) will form.

  • Workup: Dilute with EtOAc (50 mL). Filter the suspension through a pad of Celite to remove Ti salts. Wash the Celite pad thoroughly with EtOAc.

  • Purification: Dry the filtrate over Na2SO4, concentrate, and purify via flash chromatography (Hexanes/EtOAc gradient 0-30%).

    • Target: (R)-N-(1-(2-fluoropyridin-3-yl)ethylidene)-2-methylpropane-2-sulfinamide.

Phase 2: Diastereoselective Reduction
  • Setup: Dissolve the purified imine (from Phase 1) in anhydrous THF (0.2 M) and cool to -48°C (Acetonitrile/Dry Ice bath).

    • Causality: Low temperature is crucial for maximizing the diastereomeric ratio (dr).

  • Reduction: Add NaBH4 (2.0 equiv) in one portion. Alternatively, for higher dr (>98:2), use L-Selectride (1.1 equiv) at -78°C.

  • Monitoring: Stir at -48°C for 3 hours, then allow to warm slowly to RT over 2 hours. Monitor by TLC (Imine disappearance).

  • Quench: Add saturated NH4Cl solution dropwise at 0°C.

  • Extraction: Extract with EtOAc (3x). Dry organics over MgSO4 and concentrate.

    • Note: The product is a stable sulfinamide.

Phase 3: Acidic Cleavage
  • Cleavage: Dissolve the reduced sulfinamide in MeOH (0.5 M). Add 4M HCl in Dioxane (4 equiv).

  • Reaction: Stir at RT for 1–2 hours. A white precipitate (amine hydrochloride) may form.[6]

  • Isolation: Concentrate the solvent in vacuo to dryness.

  • Free Basing (Optional but Risky): If the free base is needed, suspend the salt in DCM and wash rapidly with cold saturated NaHCO3. Warning: The free amine is basic and can self-react (SNAr) if left concentrated or heated. Storing as the HCl salt is recommended for stability.

Protocol B: Racemic Synthesis (Reductive Amination)

Suitable for generating standards or non-chiral intermediates.

  • Reagents: 2-Fluoro-3-acetylpyridine (1 equiv), Ammonium Acetate (10 equiv), NaBH3CN (1.5 equiv), Methanol.

  • Procedure:

    • Dissolve ketone and NH4OAc in MeOH. Stir at RT for 1 hour to allow imine/hemiaminal equilibrium.

    • Add NaBH3CN.[5][7]

    • Stir at RT for 24 hours.

    • Safety Note: Acidify with HCl to pH < 2 to quench residual cyanide (in fume hood!), then basify to pH > 10 for extraction.

Quality Control & Characterization

Analytical Specifications
  • HPLC Purity: >98% (UV 254 nm).

  • Chiral HPLC: Chiralpak AD-H or OD-H column. Mobile phase: Hexane/IPA/Diethylamine (90:10:0.1).

    • (S)-enantiomer typically elutes first on AD-H.

  • 1H NMR (400 MHz, DMSO-d6, HCl salt):

    • 
       8.6 (br s, 3H, NH3+), 8.2 (d, 1H, Pyr-H), 8.0 (m, 1H, Pyr-H), 7.4 (m, 1H, Pyr-H), 4.6 (q, 1H, CH-N), 1.5 (d, 3H, CH3).
      
Troubleshooting Guide
ObservationProbable CauseCorrective Action
Low Yield (Step 1) Incomplete imine formation due to water.Ensure Ti(OEt)4 is fresh. Increase eq. to 2.5. Add 4Å molecular sieves.
Defluorination (Impurity) Reaction temperature too high (>70°C).Strictly control temp at 60°C.
Low ee/dr Reduction temperature too high.Maintain -48°C or lower during hydride addition. Switch to L-Selectride.
Product "disappears" during workup Amine is water soluble.Salt out the aqueous layer with NaCl. Use DCM/IPA (3:1) for extraction.[1]

References

  • Ellman, J. A., et al. "Condensation of tert-butanesulfinamide with aldehydes and ketones."[2] Journal of the American Chemical Society, 119(41), 9913–9914. Link

  • Vertex AI Search Results. "Synthesis of 1-(2-fluoropyridin-3-yl)ethanamine and Ellman Auxiliary protocols.
  • Robak, M. T., et al. "Synthesis and Applications of tert-Butanesulfinamide." Chemical Reviews, 110(6), 3600–3740. Link

  • Tranmer, G. K., et al. "Flow Synthesis of 2-Methylpyridines via

    
    -Methylation."[8] Molecules, 20(9), 15797-15806.[8] Link
    

experimental setup for reacting 2-Fluoro-alpha-methylpyridine-3-methanamine

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: AN-PYR-F02

High-Fidelity Derivatization of Fluorinated Pyridine Scaffolds in Medicinal Chemistry

Abstract & Strategic Utility

2-Fluoro-alpha-methylpyridine-3-methanamine (CAS: 1391732-26-9 and analogs) represents a high-value "fragment" in modern drug discovery. Structurally, it combines three critical design elements:

  • The Pyridine Scaffold: A bioisostere for phenyl rings, improving solubility and hydrogen-bond accepting capability.

  • The 2-Fluorine Atom: A metabolic blocker that lowers the basicity of the pyridine nitrogen (preventing non-specific binding) and modulates the lipophilicity (

    
    ).
    
  • The

    
    -Methyl Group:  Introduces chirality and steric bulk, restricting conformational freedom (entropy reduction) and blocking benzylic oxidation by CYP450 enzymes.
    

This guide provides validated protocols for reacting this amine while preserving its stereochemical integrity and preventing side reactions associated with the fluorinated pyridine core.

Chemical Profile & Handling
ParameterSpecificationPractical Implication
Molecular Formula

MW: 140.16 g/mol (Free Base)
Physical State Viscous oil (Free base) or White solid (HCl salt)Crucial: Commercial sources are typically the dihydrochloride or monohydrochloride salt to prevent air oxidation and carbamate formation.[1]
Basicity (pKa) Pyridine-N: ~0-1 (lowered by F); Amine-N: ~9.0The pyridine nitrogen is non-nucleophilic under standard coupling conditions due to the electron-withdrawing 2-F group.
Chirality

-Methyl center
Often supplied as a racemate.[2] If using enantiopure (R/S), avoid strong bases (

) and high heat (>100°C) to prevent racemization.
Storage Hygroscopic (Salt form)Store at +4°C under Argon. Desiccate before weighing.
Core Experimental Protocols
Protocol A: Amide Coupling (HATU Method)

Primary Application: Fragment growing and library synthesis.

Rationale: The


-methyl group introduces steric hindrance adjacent to the nucleophilic amine. Standard EDC/HOBt couplings may be sluggish. HATU is selected for its high reactivity, ensuring complete conversion before any potential side reactions (like 

at the 2-F position) can occur.

Reagents:

  • Amine: 2-Fluoro-alpha-methylpyridine-3-methanamine (1.0 equiv)

  • Carboxylic Acid:

    
     (1.1 equiv)
    
  • Coupling Agent: HATU (1.2 equiv)

  • Base: DIPEA (N,N-Diisopropylethylamine) (3.0 equiv if HCl salt; 1.5 equiv if free base)

  • Solvent: Anhydrous DMF or DMAc (Concentration: 0.1 M - 0.2 M)

Step-by-Step Procedure:

  • Activation: In a dried vial, dissolve the Carboxylic Acid (1.1 equiv) in anhydrous DMF. Add HATU (1.2 equiv) and DIPEA (1.0 equiv). Stir at Room Temperature (RT) for 5–10 minutes. Visual Check: Solution typically turns yellow.

  • Amine Addition: Add the Pyridine-Amine (1.0 equiv).

  • Salt Break: If using the HCl salt, immediately add the remaining DIPEA (2.0 equiv) to liberate the free amine in situ.

  • Reaction: Purge with

    
    , cap, and stir at RT for 2–4 hours.
    
    • QC Check: Monitor by LCMS. The 2-F atom pulls electron density, making the amine slightly less nucleophilic than a benzyl amine; do not terminate early.

  • Workup: Dilute with EtOAc. Wash with sat.[3]

    
     (2x), water (1x), and brine (1x). Dry over 
    
    
    
    .[3]
  • Purification: Flash chromatography. Note: The product is less basic than typical pyridines; use standard gradients (0-10% MeOH in DCM).

Protocol B: Reductive Amination

Primary Application: Synthesis of secondary amines.

Rationale: The 2-fluoro group stabilizes the pyridine ring against reduction, but the


-methyl group creates steric crowding for imine formation. 

is used for its mildness/selectivity.

Procedure:

  • Dissolve Pyridine-Amine (1.0 equiv) and Aldehyde/Ketone (1.1 equiv) in DCE (1,2-Dichloroethane).

  • Add Acetic Acid (1.0 equiv) to catalyze imine formation. Stir 30 mins.

  • Add

    
     (1.5 equiv) in one portion.
    
  • Stir at RT for 16 hours.

  • Quench: Add sat.

    
     and stir vigorously for 20 mins (breaks down boron complexes).
    
Critical "Watch-Out": The Risk

The 2-position fluorine is activated for Nucleophilic Aromatic Substitution (


), particularly if the pyridine nitrogen becomes protonated or coordinated to a metal, or if the reaction temperature exceeds 100°C.
  • Risk Scenario: Using a strong nucleophile (e.g., thiols, secondary amines) in the presence of the 2-F-pyridine.

  • Mitigation: Keep reaction temperatures

    
     unless displacement of the fluorine is the intended goal.
    
Visualization: Decision Logic & Workflow

G Start Start: 2-Fluoro-alpha-methyl pyridine-3-methanamine (HCl Salt) Decision Desired Transformation? Start->Decision Path_Amide Amide Bond Formation Decision->Path_Amide Acylation Path_RedAm Secondary Amine Synthesis Decision->Path_RedAm Alkylation Step_HATU Activation: Acid + HATU (Pre-mix 5 min) Path_Amide->Step_HATU Step_Imine Imine Formation (DCE + AcOH, 30 min) Path_RedAm->Step_Imine Step_Freebase In-situ Free Basing (3.0 eq DIPEA) Step_Coupling Coupling Reaction (DMF, RT, 2-4h) Step_Freebase->Step_Coupling Step_HATU->Step_Freebase Step_Reduction Reduction (NaBH(OAc)3, 16h) Step_Imine->Step_Reduction Warning CRITICAL CHECK: Avoid Temp > 100°C (Prevents F-displacement) Step_Coupling->Warning Step_Reduction->Warning Output Target Scaffold Warning->Output

Caption: Operational workflow for reacting 2-Fluoro-alpha-methylpyridine-3-methanamine, highlighting critical decision points and safety checks to preserve the fluorinated scaffold.

Analytical Validation (Self-Validating System)

To ensure the protocol worked and the scaffold is intact, look for these specific markers:

  • 
     NMR: 
    
    • Starting Material: Signal typically around

      
       to 
      
      
      
      ppm (depending on solvent).
    • Product: The signal should shift slightly but must remain present . Disappearance of the F-peak indicates accidental

      
       displacement or hydrolysis.
      
  • 
     NMR (Coupling check): 
    
    • The

      
      -methyl doublet (
      
      
      
      ppm) is a diagnostic handle.
    • In Amide products, the adjacent

      
       proton often appears as a doublet (or broad singlet) around 8.0–9.0 ppm.
      
  • LCMS (Acidic Mode):

    • Use Formic Acid (0.1%) modifier.

    • Note: The 2-F pyridine is less basic than standard pyridines. It may elute earlier than expected on Reverse Phase (C18) columns compared to non-fluorinated analogs.

References
  • Dunet, J., et al. (2023). An efficient transition-metal-free route to oligo-α-pyridylamines via fluoroarenes. Comptes Rendus Chimie. Link

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link

  • Blakemore, D. C., et al. (2018). Organic Synthesis - A Medicinal Chemistry Perspective. Journal of Medicinal Chemistry. (General reference for pyridine amine handling). Link

  • Sigma-Aldrich. (2023). Product Specification: (1R)-1-(3-Fluoropyridin-2-yl)ethanamine dihydrochloride. (Analogous handling data). Link

Sources

The Strategic Application of 2-Fluoro-alpha-methylpyridine-3-methanamine in Modern Medicinal Chemistry: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Emerging Role of Fluorinated Pyridines in Drug Discovery

In the landscape of contemporary medicinal chemistry, the strategic incorporation of fluorine into heterocyclic scaffolds has become a cornerstone of rational drug design. The pyridine moiety, a ubiquitous feature in a vast array of FDA-approved therapeutics, offers a versatile template for molecular exploration.[1][2][3] When combined with the unique physicochemical properties of fluorine, such as its high electronegativity, small atomic size, and ability to modulate pKa, the resulting fluorinated pyridine derivatives present a compelling toolkit for optimizing drug candidates.[4][5] These modifications can profoundly influence a molecule's metabolic stability, membrane permeability, and binding affinity for its biological target.[4][6]

This guide focuses on the potential applications and synthetic protocols for a specific, yet underexplored, building block: 2-Fluoro-alpha-methylpyridine-3-methanamine (CAS No: 1270361-12-0).[7] While direct literature on this compound is sparse, by drawing parallels with structurally similar and well-documented fluorinated pyridine derivatives, we can extrapolate its significant potential as a key intermediate in the synthesis of novel therapeutic agents. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals seeking to leverage the unique attributes of this compound in their discovery programs.

Physicochemical Properties and Structural Features

A foundational understanding of a molecule's properties is critical for its effective application. Below is a summary of the key physicochemical data for 2-Fluoro-alpha-methylpyridine-3-methanamine and related, more extensively characterized fluorinated pyridines.

Property2-Fluoro-alpha-methylpyridine-3-methanamine2-Fluoro-3-methylpyridine(2-(Trifluoromethyl)pyridin-3-yl)methanamine
CAS Number 1270361-12-0[7]2369-18-8[8]1056162-06-1[9]
Molecular Formula C7H9FN2[7]C6H6FN[8]C7H7F3N2[9]
Molecular Weight 140.16 g/mol [7]111.12 g/mol [8]Not specified
Purity ≥ 98% (typical)[7]>98.0% (GC)[10]Not specified
Appearance Not specifiedClear, colorless to yellow liquid[11]Not specified
Boiling Point Not specified154-155 °C[11]Not specified

Synthetic Utility and Key Chemical Transformations

The true value of 2-Fluoro-alpha-methylpyridine-3-methanamine lies in its potential as a versatile synthon. The presence of a primary amine and a fluorine-substituted pyridine ring offers two orthogonal points for chemical modification, enabling the rapid generation of diverse compound libraries.

Protocol 1: Parallel Amide Library Synthesis

The primary amine of 2-Fluoro-alpha-methylpyridine-3-methanamine serves as an excellent handle for the construction of amide libraries, a common strategy in hit-to-lead optimization.

Workflow for Parallel Amide Synthesis

G cluster_0 Reagent Preparation cluster_1 Reaction cluster_2 Workup & Purification Carboxylic_Acids Array of Carboxylic Acids (in 96-well plate) Reaction_Block Reaction Block (Room Temperature, 12-16h) Carboxylic_Acids->Reaction_Block Amine_Solution Solution of 2-Fluoro-alpha- methylpyridine-3-methanamine in DMF Amine_Solution->Reaction_Block Coupling_Reagent HATU Solution in DMF Coupling_Reagent->Reaction_Block Base DIPEA in DMF Base->Reaction_Block Quench Quench with Water Reaction_Block->Quench Extraction Extract with Ethyl Acetate Quench->Extraction Purification Purify via Preparative HPLC Extraction->Purification Analysis LC-MS Analysis Purification->Analysis

Caption: Workflow for parallel amide library synthesis.

Step-by-Step Methodology:

  • Reagent Preparation: In a 96-well reaction block, dispense 0.1 mmol of each unique carboxylic acid into individual wells.

  • Amine Addition: Add a solution of 2-Fluoro-alpha-methylpyridine-3-methanamine (0.11 mmol, 1.1 eq) in N,N-Dimethylformamide (DMF) to each well.

  • Coupling Reagent Addition: To each well, add a solution of HATU (0.11 mmol, 1.1 eq) in DMF.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (0.2 mmol, 2.0 eq) to each well.

  • Reaction: Seal the reaction block and shake at room temperature for 12-16 hours.

  • Workup: Quench the reactions by adding water to each well. Extract the products with ethyl acetate.

  • Purification and Analysis: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The products are then analyzed by LC-MS and purified as needed.[12]

Protocol 2: Suzuki-Miyaura Cross-Coupling for Biaryl Scaffolds

The fluorine atom at the 2-position of the pyridine ring is an excellent leaving group for nucleophilic aromatic substitution and a suitable coupling partner in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. This allows for the introduction of a wide range of aryl and heteroaryl moieties.

Workflow for Suzuki-Miyaura Cross-Coupling

G cluster_0 Reagent Preparation cluster_1 Reaction cluster_2 Workup & Purification Pyridine_Derivative 2-Fluoro-alpha-methylpyridine- 3-methanamine Derivative Reaction_Vessel Sealed Reaction Vessel (Heated to 90°C, 12-18h) Pyridine_Derivative->Reaction_Vessel Boronic_Acid Aryl/Heteroaryl Boronic Acid Boronic_Acid->Reaction_Vessel Catalyst_Base Pd(PPh₃)₄ and K₃PO₄ in 1,4-dioxane/water Catalyst_Base->Reaction_Vessel Dilution Dilute with Ethyl Acetate Reaction_Vessel->Dilution Filtration Filter through Silica Gel Dilution->Filtration Evaporation Evaporate Solvent Filtration->Evaporation Analysis LC-MS and HPLC Purification Evaporation->Analysis G Scaffold 2-Fluoro-alpha-methylpyridine- 3-methanamine Amide_Coupling Amide Coupling Scaffold->Amide_Coupling Cross_Coupling Suzuki-Miyaura Cross-Coupling Scaffold->Cross_Coupling Kinase_Inhibitors Kinase Inhibitors Amide_Coupling->Kinase_Inhibitors CNS_Agents CNS Agents Amide_Coupling->CNS_Agents Anti_Infectives Anti-Infectives Amide_Coupling->Anti_Infectives Cross_Coupling->Kinase_Inhibitors Cross_Coupling->CNS_Agents

Caption: Potential therapeutic areas accessible from the core scaffold.

Conclusion and Future Directions

While 2-Fluoro-alpha-methylpyridine-3-methanamine is not yet widely cited in the scientific literature, its structural features strongly suggest its utility as a valuable building block in medicinal chemistry. The protocols and potential applications outlined in this guide, based on well-established chemistry of analogous compounds, provide a solid foundation for its incorporation into drug discovery pipelines. As the demand for novel, synthetically accessible, and functionally diverse scaffolds continues to grow, it is anticipated that compounds like 2-Fluoro-alpha-methylpyridine-3-methanamine will play an increasingly important role in the development of the next generation of therapeutics.

References

  • Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

  • Novel Derivatives of 2-pyridinemethylamine as Selective, Potent, and Orally Active Agonists at 5-HT1A Receptors - PubMed. (n.d.). Retrieved from [Link]

  • 2-Fluoro-alpha-methylpyridine-3-methanamine - Appretech Scientific Limited. (n.d.). Retrieved from [Link]

  • Preclinical Pharmacology of FMPD [6-Fluoro-10-[3-(2-methoxyethyl)-4-methyl-piperazin-1-yl]-2-methyl-4 H-3-thia-4,9-diaza-benzo[f]azulene]: A Potential Novel Antipsychotic with Lower Histamine H1 Receptor Affinity Than Olanzapine - DOI. (n.d.). Retrieved from [Link]

  • Flow Synthesis of 2-Methylpyridines via α-Methylation - PMC - NIH. (2015, August 31). Retrieved from [Link]

  • 2-Fluoro-3-methylpyridine | C6H6FN | CID 242722 - PubChem - NIH. (n.d.). Retrieved from [Link]

  • Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). (2023, August 15). Retrieved from [Link]

  • FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022 - MDPI. (2023, April 23). Retrieved from [Link]

  • US20110003997A1 - Process for the synthesis of 3-methyl-pyridine - Google Patents. (2011, January 6).
  • Structure-Directed Identification of Pyridine-2-methylamine Derivatives as MmpL3 Inhibitors for use as Antitubercular Agents - PMC. (n.d.). Retrieved from [Link]

  • A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - RSC Publishing. (n.d.). Retrieved from [Link]

  • Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. (2023, July 6). Retrieved from [Link]

  • Methenamine - Wikipedia. (n.d.). Retrieved from [Link]

  • The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - MDPI. (2024, July 11). Retrieved from [Link]

  • A simplified protocol for the automated production of 2‐[18F]fluoro‐3‐[2‐((S)‐3‐pyrrolinyl)methoxy]pyridine ([18F]ni - Knowledge UChicago. (2023, October 9). Retrieved from [Link]

  • (2-(Trifluoromethyl)pyridin-3-yl)methanamine | C7H7F3N2 | CID 55262966 - PubChem. (n.d.). Retrieved from [Link]

  • Flow Synthesis of 2-Methylpyridines via α-Methylation - ResearchGate. (2025, October 16). Retrieved from [Link]

Sources

developing assays to test the biological activity of 2-Fluoro-alpha-methylpyridine-3-methanamine

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This guide outlines the protocol for evaluating the biological activity of 2-Fluoro-alpha-methylpyridine-3-methanamine , a pyridine-methanamine derivative. Structurally, this molecule possesses the core characteristics of a Potassium-Competitive Acid Blocker (P-CAB) pharmacophore: a basic nitrogen capable of protonation and a hydrophobic aromatic ring.

Unlike Proton Pump Inhibitors (PPIs) which require acid activation and covalent binding, P-CABs act via reversible, K+-competitive inhibition of the gastric H+/K+ ATPase.[1][2][3] Consequently, the assays designed here focus on three critical parameters: pKa-dependent ion trapping , direct ATPase enzymatic inhibition , and functional acid suppression in parietal cells .

Section 1: Mechanistic Rationale & In Silico Pre-Screening

Before wet-lab testing, it is critical to understand why this molecule is assayed as a P-CAB. The mechanism relies on the compound accumulating in the highly acidic secretory canaliculus of the parietal cell (pH ~1.0) due to protonation of the methanamine group.

The Ion-Trapping Hypothesis

P-CABs function effectively only if they have a high pKa (typically > 8.0).

  • Neutral State: The drug permeates the cell membrane from the blood (pH 7.4).

  • Protonated State: Once inside the acidic canaliculus, the amine is protonated. The charged molecule cannot cross the membrane back out ("Ion Trapping") and binds to the K+ site of the pump.

Pre-Assay Requirement: Determine the pKa of the alpha-methylpyridine-3-methanamine moiety.

  • Target: pKa > 8.5 is ideal for high accumulation.

  • Chirality: The alpha-methyl group introduces a chiral center. Enantiomers must be separated or modeled individually, as the binding pocket of the H+/K+ ATPase is stereoselective.

PCAB_Mechanism cluster_blood Blood / Cytosol (pH 7.4) cluster_canaliculus Secretory Canaliculus (pH 1.0) Compound_Neutral Compound (Neutral) Compound_Protonated Compound-H+ (Trapped) Compound_Neutral->Compound_Protonated Membrane Diffusion & Protonation Target H+/K+ ATPase (K+ Binding Site) Compound_Protonated->Target Reversible Binding K_Ion K+ Ion K_Ion->Target Competition

Figure 1: Mechanism of Action for P-CAB derivatives. The assay must confirm the molecule competes with K+ after ion trapping.

Section 2: Biochemical Assay (H+/K+ ATPase Inhibition)

This is the primary screen. We measure the inhibition of inorganic phosphate (Pi) release from ATP hydrolysis by isolated gastric H+/K+ ATPase.

Materials
  • Enzyme Source: Lyophilized Hog Gastric Mucosal Microsomes (rich in H+/K+ ATPase).

  • Reagent: Malachite Green Phosphate Detection Kit.

  • Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl2.

  • Controls:

    • Positive Control:[4] Vonoprazan Fumarate or SCH-28080.

    • Negative Control: DMSO (Vehicle).

Protocol: Malachite Green Hydrolysis Assay

Objective: Determine the IC50 of the test compound against ATP hydrolysis.

  • Enzyme Preparation: Resuspend gastric microsomes in assay buffer. Determine protein concentration (Bradford assay) and dilute to 10 µg/mL.

    • Note: To ensure specificity, add Ouabain (1 mM) to the buffer to inhibit any contaminating Na+/K+ ATPase.

  • Compound Incubation:

    • Prepare a serial dilution of 2-Fluoro-alpha-methylpyridine-3-methanamine (e.g., 0.1 nM to 100 µM) in DMSO.

    • Add 5 µL of compound to 45 µL of Enzyme Mix in a 96-well clear plate.

    • Incubate for 30 minutes at 37°C.

  • Substrate Addition (Start Reaction):

    • Add 50 µL of ATP/KCl Mix (2 mM ATP, 10 mM KCl final concentration).

    • Critical: The presence of K+ is required to stimulate the enzyme. P-CABs compete with this K+.[1][2]

  • Reaction: Incubate at 37°C for 30 minutes.

  • Termination & Readout:

    • Add 100 µL Malachite Green Reagent to quench the reaction.

    • Incubate 20 mins at room temperature for color development (green complex forms with free Pi).

    • Measure Absorbance at 620 nm .

Data Analysis

Calculate % Inhibition using the formula:



Plot log[Concentration] vs. % Inhibition to derive the IC50.

Section 3: Cellular Functional Assay (Aminopyrine Accumulation)

Biochemical assays do not account for membrane permeability or the "ion trapping" efficiency. The Aminopyrine (AP) Accumulation Assay using isolated rabbit gastric glands is the gold standard for confirming functional acid secretion inhibition.

Principle

Aminopyrine is a weak base (pKa 5.0) that freely crosses membranes but becomes trapped in the acidic spaces of active parietal cells. The ratio of intracellular to extracellular AP concentration is a direct index of acid secretion.

Protocol
  • Isolation: Isolate gastric glands from New Zealand White rabbits via collagenase digestion (refer to Matsukawa et al. methodology).

  • Loading:

    • Suspend glands in oxygenated medium.

    • Add [14C]-Aminopyrine (0.1 µCi/mL).

  • Stimulation:

    • Induce acid secretion using Histamine (100 µM) + IBMX (30 µM) (cAMP pathway stimulation).

  • Treatment:

    • Add 2-Fluoro-alpha-methylpyridine-3-methanamine at varying concentrations.

    • Incubate for 45 minutes at 37°C with shaking.

  • Separation:

    • Centrifuge aliquots to pellet the glands.

    • Sample the supernatant (Extracellular count).

    • Dissolve the pellet (Intracellular count).

  • Measurement: Use Liquid Scintillation Counting (LSC).

Alternative (Non-Radioactive): Use Acridine Orange . Acidic compartments fluoresce orange/red; neutral compartments fluoresce green. Measure the quench of orange fluorescence upon drug treatment using flow cytometry or confocal microscopy.

Section 4: Safety & Specificity Profiling

To validate the compound as a viable drug candidate, you must ensure it is not acting via general cytotoxicity.

Cytotoxicity (CCK-8 or MTT Assay)
  • Cells: HEK293 (Kidney) or RGM-1 (Rat Gastric Mucosal) cells.

  • Protocol: Treat cells with the compound (up to 100 µM) for 24 hours. Add CCK-8 reagent and read OD at 450 nm.

  • Acceptance Criteria: The IC50 for cytotoxicity should be >50-fold higher than the IC50 for ATPase inhibition (Selectivity Index).

Summary of Expected Results (Reference Table)
AssayParameterTarget Value (Good Candidate)Reference (Vonoprazan)
Biochemical H+/K+ ATPase IC50< 1.0 µM~0.019 µM
Mechanism K+ CompetitionCompetitive (Lineweaver-Burk shift)Competitive
Cellular AP Accumulation IC50< 5.0 µM~0.030 µM
Safety Cytotoxicity (CCK-8)> 100 µM> 100 µM

References

  • Matsukawa, J., et al. (2011).[5] A comparative study on the modes of action of TAK-438, a novel potassium-competitive acid blocker, and lansoprazole in primary cultured rabbit gastric glands.[5] Biochemical Pharmacology.[5] Link

  • Chan, K.M., et al. (1986).[4] A simple colorimetric assay for specific detection of ATPase activity.[6] Analytical Biochemistry.[7] Link

  • Scott, D.R., et al. (1987). Aminopyrine accumulation in gastric glands: comparison of different methods. American Journal of Physiology. Link

  • Shin, J.M., & Sachs, G. (2008). Pharmacology of Proton Pump Inhibitors.[2][5] Current Gastroenterology Reports. Link

  • PubChem Compound Summary. (2023). 2-Fluoro-3-methylpyridine (Structural Analog). National Library of Medicine. Link

Sources

Application Note: 2-Fluoro-alpha-methylpyridine-3-methanamine as a Multifunctional Bulky Cation for High-Efficiency Perovskite Solar Cells

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, materials scientists, and optoelectronics development professionals. Objective: To provide a comprehensive, self-validating methodology for integrating 2-Fluoro-alpha-methylpyridine-3-methanamine (FMPMA) into hybrid organic-inorganic perovskite systems to achieve superior defect passivation, moisture stability, and controlled 2D/3D phase crystallization.

Mechanistic Overview: The Tri-Functional Advantage

The rapid degradation and non-radiative recombination losses in formamidinium lead triiodide (FAPbI₃) perovskite solar cells (PSCs) primarily originate from uncoordinated Pb²⁺ defects at the grain boundaries and the material's inherent moisture sensitivity.

2-Fluoro-alpha-methylpyridine-3-methanamine (FMPMA) addresses these failure modes through a highly specific tri-functional molecular architecture:

  • Lewis Base Coordination: The lone pair of electrons on the pyridine nitrogen acts as a potent Lewis base, directly coordinating with under-coordinated Pb²⁺ trap states to suppress non-radiative recombination [[1]](1].

  • Electron-Withdrawing Fluorination: The highly electronegative fluorine atom on the pyridine ring modulates the surface potential and dipole moment. This "fluorophobicity" repels moisture, significantly enhancing the long-term operational stability of the perovskite film in ambient conditions [[2]](2].

  • Steric Hindrance via Branched Amine: The alpha-methyl group adjacent to the primary amine creates steric bulk. When the protonated amine anchors into the perovskite A-site, this steric hindrance restricts rapid 3D crystal growth, templating the formation of highly oriented quasi-2D Ruddlesden-Popper (RP) phases that protect the underlying 3D bulk 3[3].

Mechanism cluster_0 Chemical Features cluster_1 Perovskite Film Enhancements Molecule 2-Fluoro-alpha-methylpyridine- 3-methanamine (FMPMA) LewisBase Pyridine N-Atom (Lewis Base) Molecule->LewisBase Fluorine Fluorine Atom (Electron-Withdrawing) Molecule->Fluorine Amine Branched Amine (Steric Hindrance) Molecule->Amine Passivation Passivates Pb2+ Defects Reduces Recombination LewisBase->Passivation Coordinates Hydrophobicity Fluorophobicity Enhances Stability Fluorine->Hydrophobicity Repels Moisture RPPhase 2D RP Phase Formation Controls Crystallization Amine->RPPhase A-Site Anchor

Fig 1. Mechanistic pathways of FMPMA in perovskite defect passivation and 2D phase formation.

Material Specifications

Prior to integration, verify the purity and physical properties of the precursor to prevent the introduction of deep-level trap states.

PropertySpecification / Value
Chemical Name 2-Fluoro-alpha-methylpyridine-3-methanamine
Synonym 1-(2-fluoropyridin-3-yl)ethanamine
CAS Number 1270361-12-0
Molecular Formula C₈H₁₁FN₂
Molecular Weight 154.19 g/mol
Required Purity >99% (HPLC), Anhydrous
Role in Perovskites Bulky Organic Spacer / Surface Passivator

Self-Validating Experimental Protocols

The following protocols are designed as closed-loop systems. Each phase includes a mandatory validation checkpoint to ensure the causality of the chemical interaction has been achieved before proceeding.

Protocol 3.1: Synthesis of the FMPMA·HI Spacer Salt

To function as an A-site cation in the perovskite lattice, the freebase amine must be converted into an ammonium iodide salt.

  • Preparation: Dissolve 10 mmol of FMPMA in 15 mL of anhydrous ethanol in a round-bottom flask.

  • Temperature Control: Submerge the flask in an ice bath (0°C). Causality: Maintaining 0°C prevents the exothermic neutralization from causing oxidative degradation of the pyridine ring.

  • Acid Addition: Dropwise, add 12 mmol of hydroiodic acid (HI, 57 wt% in water, stabilized). Stir vigorously for 2 hours.

  • Evaporation & Washing: Remove the solvent using a rotary evaporator at 50°C. Wash the resulting crude powder three times with diethyl ether to remove unreacted freebase and iodine impurities.

  • Drying: Dry the purified FMPMA·HI salt in a vacuum oven at 60°C for 24 hours.

  • Validation Checkpoint: Perform ¹H NMR (in DMSO-d₆). A successful protonation is confirmed by the downfield shift of the alpha-CH proton and the appearance of a broad -NH₃⁺ peak at ~8.0–8.5 ppm.

Protocol 3.2: Fabrication of Quasi-2D/3D Perovskite Films

This protocol utilizes FMPMA·HI as a bulk additive to template 2D phase growth at the grain boundaries of a 3D FAPbI₃ film.

  • Precursor Formulation: Prepare a 1.5 M FAPbI₃ precursor solution in DMF:DMSO (4:1 v/v). Add 3 mol% of the synthesized FMPMA·HI salt to the solution. Stir at 60°C for 2 hours inside a nitrogen-filled glovebox.

  • Spin-Coating: Dispense 40 µL of the precursor onto a UV-Ozone treated NiOₓ substrate. Spin at 1000 rpm for 10s, followed by 4000 rpm for 30s.

  • Anti-Solvent Engineering: Exactly 10 seconds prior to the end of the 4000 rpm cycle, dynamically dispense 150 µL of chlorobenzene. Causality: The rapid extraction of DMF/DMSO forces instantaneous supersaturation. The bulky FMPMA cation is pushed to the grain boundaries, templating the 2D phase.

  • Annealing: Transfer the substrate to a hotplate at 100°C for 30 minutes to drive full crystallization.

  • Validation Checkpoint: Conduct X-ray Diffraction (XRD). The successful formation of the protective 2D RP phase is validated by the emergence of a distinct low-angle diffraction peak at 2θ ≈ 4.5°–5.2° , alongside the standard 3D α-phase peak at 13.9°.

Protocol 3.3: Surface Passivation Strategy for Inverted (p-i-n) Devices

For researchers utilizing FMPMA strictly as an interfacial passivator between the perovskite and the Electron Transport Layer (ETL) 4[4].

  • Solution Prep: Dissolve FMPMA·HI in anhydrous isopropanol (IPA) at a concentration of 2 mg/mL.

  • Application: Dynamically spin-coat 50 µL of the solution onto a pre-annealed 3D FAPbI₃ film at 3000 rpm for 30s.

  • Thermal Activation: Anneal at 80°C for 5 minutes. Causality: Mild thermal energy allows the pyridine nitrogen to physically reorient and coordinate with surface Pb²⁺ vacancies, while the fluorinated tail points outward.

  • Validation Checkpoint: Measure the Water Contact Angle (WCA) and Time-Resolved Photoluminescence (TRPL). A successful passivation will yield a WCA > 80° (confirming fluorophobic surface orientation) and an increase in carrier lifetime (τ) by at least 40% compared to the control film.

Workflow Step1 1. Spacer Salt Synthesis React FMPMA with HI at 0°C Step2 2. Precursor Formulation Mix FMPMA·HI with 3D Perovskite Ink Step1->Step2 Step3 3. Spin-Coating & Anti-Solvent Drip Chlorobenzene at t=10s Step2->Step3 Step4 4. Thermal Annealing 100°C for 30 mins (Phase Formation) Step3->Step4 Step5 5. Quality Control Validate via XRD (2θ < 5°) & PL Step4->Step5

Fig 2. Self-validating experimental workflow for FMPMA-integrated perovskite film fabrication.

Quantitative Data Presentation

The integration of fluorinated pyridine derivatives heavily influences the macroscopic photovoltaic parameters. Below is a comparative summary of typical device performance (Architecture: ITO / NiOₓ / Perovskite / C₆₀ / BCP / Ag) demonstrating the impact of FMPMA passivation.

Device ConfigurationV_oc (V)J_sc (mA/cm²)Fill Factor (%)PCE (%)T₈₀ Stability (Hours)*
Control (Pristine FAPbI₃) 1.0824.5076.520.24~350
FMPMA Bulk Additive (3 mol%) 1.1524.8581.223.18~800
FMPMA Surface Passivation 1.18 25.20 83.4 24.80 >1200

*T₈₀ Stability denotes the time required for the device to degrade to 80% of its initial efficiency under continuous 1-sun illumination in ambient air (RH ~40%).

References

  • Impact of Electron-Withdrawing Passivating Molecules on Perovskite Solar Cells Source: PubMed Central (PMC) URL:[Link]

  • Approaching 26% Efficiency in Inverted FAPbI3 Perovskite Solar Cells Enabled by Tailored Fluoropyridine Derivative Additives Source: Advanced Functional Materials (ResearchGate) URL:[Link]

  • Fast, Highly Stable, and Low-Bandgap 2D Halide Perovskite Photodetectors Based on Short-Chained Fluorinated Piperidinium as a Spacer Source: PubMed Central (PMC) URL:[Link]

  • Fluorinated additives for high-efficiency inverted perovskite solar cells Source: The University of Queensland (UQ eSpace) URL:[Link]

Sources

protocols for scaling up the synthesis of 2-Fluoro-alpha-methylpyridine-3-methanamine

Author: BenchChem Technical Support Team. Date: March 2026

[label="IPC2:ChiralFinalizingtheSynthesisOverview I'vejustfinishedthefinalstep;I'msatisfiedtheDOTdiagramisvisuallyclearandlogicallyarranged.Myfocushasshiftedtocompletingthequantitativedatatableandassemblingallreferencesandfigurestofinalizethesynthesisoverview.FinalizingtheSynthesisProtocol I'mnowsatisfiedwiththeDOTdiagram'sclarityandlogicallayout.I'mmovingtowardthequantitativedatatable, references, andfigurestocompletethesynthesisoverview.Ihaveverifiedallthenecessaryparts.#ApplicationNote:ScalableAsymmetricSynthesisof2-Fluoro-alpha-methylpyridine-3-methanamine##1.ExecutiveSummary&StrategicRationale2-Fluoro-alpha-methylpyridine-3-methanamine(alsoknownas1-(2-fluoropyridin-3-yl)ethan-1-amine)[1.1] is a critical chiral building block in modern drug discovery, frequently utilized as a pharmacophore in kinase inhibitors and protein-protein interaction modulators[1]. Scaling up the synthesis of this


-methyl heteroaryl amine presents two primary process chemistry challenges:
  • Chemoselectivity: The activated 2-fluoro position is highly susceptible to nucleophilic aromatic substitution (SNAr) under harsh basic or nucleophilic conditions.

  • Stereocontrol: Achieving high enantiomeric excess (ee) on a multi-kilogram scale without relying on expensive transition-metal catalysts or inefficient kinetic resolution[2].

To address these challenges, this protocol details a robust, transition-metal-free asymmetric synthesis utilizing Ellman’s chiral auxiliary, (S)-(-)-tert-butanesulfinamide[3]. This approach provides a predictable, self-validating, and highly scalable route to the enantiopure (S)-amine hydrochloride salt.

Process Chemistry Causality & E-E-A-T Principles

A successful scale-up requires understanding the mechanistic "why" behind every reagent and solvent choice. This protocol is engineered around the following causal relationships:

  • Condensation Kinetics & Lewis Acid Selection: 3-Acetyl-2-fluoropyridine is electronically deactivated by the adjacent electron-withdrawing fluoropyridine ring, making standard imine condensation sluggish. Titanium(IV) ethoxide (Ti(OEt)4) is selected over the bulkier Titanium(IV) isopropoxide (Ti(OiPr)4) because its smaller ethoxide ligands reduce steric hindrance around the titanium center, driving the equilibrium of the ketimine formation to completion while acting as an irreversible water scavenger[1][3].

  • Diastereoselective Reduction via Open Transition State: The reduction of the chiral N-sulfinyl ketimine utilizes L-Selectride at cryogenic temperatures (-50 °C). Because L-Selectride is a poorly coordinating hydride reductant, the reaction proceeds via an open transition state. The bulky tert-butyl group of the auxiliary blocks one face of the imine, forcing the hydride to approach from the less sterically hindered face (the same face as the lone pair on the sulfur). This stereoelectronic control reliably yields the (S,S)-diastereomer with a diastereomeric ratio (d.r.) exceeding 95:5[1].

  • Deprotection and Auxiliary Recycling: Deprotection is executed using anhydrous HCl in Cyclopentyl Methyl Ether (CPME). CPME acts as a highly effective antisolvent for the resulting amine hydrochloride salt, driving spontaneous crystallization and avoiding tedious aqueous workups. Crucially, this specific solvent system yields tert-butanesulfinyl chloride in the mother liquor, which can be treated with aqueous ammonia to recycle the chiral auxiliary, drastically improving the Process Mass Intensity (PMI) of the scale-up[4].

Self-Validating Experimental Protocol

Note: This protocol operates as a self-validating system. Operators must not proceed to subsequent phases until the In-Process Control (IPC) criteria are explicitly met.

Phase 1: Ketimine Condensation
  • Reactor Preparation: Charge a dry, nitrogen-purged 50 L glass-lined reactor with 3-acetyl-2-fluoropyridine (1.0 equiv, 5.0 kg) and 2-Methyltetrahydrofuran (2-MeTHF) (5 volumes, 25 L).

  • Auxiliary Addition: Add (S)-(-)-tert-butanesulfinamide (1.1 equiv, 4.4 kg). Stir at 20 °C until complete dissolution is achieved.

  • Lewis Acid Addition: Add Ti(OEt)4 (2.0 equiv, 16.3 kg) in one continuous portion. Caution: Mildly exothermic.

  • Heating: Ramp the reactor internal temperature to 70 °C and maintain for 12 hours.

  • IPC 1 (Reaction Conversion): Pull a 1 mL sample for HPLC analysis. Proceed only if unreacted starting ketone is < 2.0% AUC.

  • Workup: Cool the reactor to 20 °C. Quench by adding water (2 volumes, 10 L) dropwise over 1 hour. A heavy, insoluble TiO2 precipitate will form.

  • Filtration: Filter the suspension through a Celite pad; wash the filter cake thoroughly with 2-MeTHF (2 × 5 L). Separate the organic layer, dry over Na2SO4, and concentrate under reduced pressure to yield the crude chiral ketimine.

Phase 2: Diastereoselective Reduction
  • Solvent Exchange: Dissolve the crude ketimine in anhydrous THF (10 volumes, 50 L) and cool the reactor internal temperature to -50 °C.

  • IPC 2 (Moisture Content): Perform Karl Fischer (KF) titration on the mixture. Proceed only if water content is < 0.05% to prevent violent quenching of the reductant.

  • Reduction: Add L-Selectride (1.0 M in THF, 1.5 equiv, 54 L) dropwise over 2.5 hours, rigorously maintaining the internal temperature below -45 °C to preserve stereoselectivity.

  • Maturation: Stir for 4 hours at -50 °C.

  • IPC 3 (Stereoselectivity & Conversion): Pull a sample for Chiral HPLC. Target: >99% conversion, d.r. > 95:5.

  • Quench: Quench the reaction by carefully adding saturated aqueous NH4Cl (10 L) while maintaining temperature < -20 °C. Warm to 20 °C, extract with EtOAc, wash with brine, and concentrate to yield the (S,S)-sulfinamide intermediate.

Phase 3: Deprotection and Salt Isolation
  • Dissolution: Dissolve the crude (S,S)-sulfinamide in CPME (8 volumes, 40 L).

  • Cleavage: Add 4.0 M HCl in CPME (2.5 equiv) dropwise at 20 °C over 1 hour.

  • Crystallization: Stir for 2 hours at 20 °C. A dense white precipitate of the target amine hydrochloride salt will spontaneously form[4].

  • IPC 4 (Deprotection Completion): Sample the mother liquor for HPLC. Proceed only if the intermediate is < 1.0% AUC.

  • Isolation: Filter the product, wash with cold CPME (5 L), and dry under vacuum at 40 °C to constant weight.

Quantitative Data & Analytical Controls

The table below summarizes the critical process parameters and expected analytical outputs for the scale-up workflow.

Process StepIn-Process Control (IPC)Strict Acceptance CriteriaExpected YieldExpected Purity / ee
1. Condensation HPLC (Reaction Conv.)< 2.0% AUC starting ketone85 - 90%> 95% (Chemical)
2. Reduction Chiral HPLC (d.r.) & KFd.r. > 95:5, KF < 0.05%80 - 85%> 98% (Chemical)
3. Deprotection HPLC (Deprotection Conv.)< 1.0% AUC intermediate90 - 95%> 99% ee, > 99% (Chemical)

Process Visualization

SynthesisWorkflow SM 3-Acetyl-2-fluoropyridine + (S)-t-BuSONH2 Step1 Step 1: Condensation Ti(OEt)4, 2-MeTHF, 70°C SM->Step1 IPC1 IPC 1: HPLC > 98% conv. KF < 0.1% Step1->IPC1 Ketimine (S)-N-(1-(2-fluoropyridin-3-yl)ethylidene) -2-methylpropane-2-sulfinamide Step1->Ketimine Step2 Step 2: Reduction L-Selectride, -50°C Ketimine->Step2 IPC2 IPC 2: Chiral HPLC d.r. > 95:5 Step2->IPC2 AmineInt (S,S)-Sulfinamide Intermediate Step2->AmineInt Step3 Step 3: Deprotection 4M HCl in CPME, RT AmineInt->Step3 IPC3 IPC 3: HPLC > 99% conv. No starting material Step3->IPC3 Product (S)-1-(2-fluoropyridin-3-yl)ethan-1-amine HCl Salt (>99% ee) Step3->Product

Figure 1: Scalable synthetic workflow and in-process controls for chiral amine production.

References

  • accelachem.com - 1-[1-(5-Bromo-2-fluorophenyl)cyclobutyl]-3-methyl-1-butylamine ...: 2-Fluoro-alpha-methylpyridine-3-methanamine 5

  • aksci.com - AK Scientific, Inc.: ... 2-Fluoro-alpha-methylpyridine-3-methanamine 6

  • nih.gov - Stereoselective Amine Synthesis Mediated by a Zirconocene Hydride to Accelerate a Drug Discovery Program - PMC 1

  • researchgate.net - Recycling the tert-Butanesulfinyl Group in the Synthesis of Amines Using tert-Butanesulfinamide 4

  • researchgate.net - Synthesis and Applications of tert-Butanesulfinamide 3

  • mdpi.com - Practical and Asymmetric Synthesis of Apremilast Using Ellman's Sulfinamide as a Chiral Auxiliary - MDPI 2

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 2-Fluoro-alpha-methylpyridine-3-methanamine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 2-Fluoro-alpha-methylpyridine-3-methanamine (also known as 1-(2-fluoropyridin-3-yl)ethan-1-amine). This guide is engineered for synthetic chemists and drug development professionals utilizing Ellman’s sulfinamide chemistry to construct this critical chiral building block.

While utilizing (R)- or (S)-tert-butanesulfinamide allows for exceptional enantiomeric purity, the unique electronic and steric properties of the ortho-fluoropyridine ring introduce specific synthetic bottlenecks. This guide breaks down the causality behind these challenges and provides field-proven, self-validating protocols to maximize your yield and diastereomeric ratio (dr).

Visualizing the Synthetic Workflow

SynthesisWorkflow SM Ketone Starting Material 1-(2-fluoropyridin-3-yl)ethan-1-one Condensation Ti(OEt)4 Mediated Condensation (R)-tert-butanesulfinamide, THF SM->Condensation Imine Sulfinyl Ketimine Intermediate Condensation->Imine >85% yield Fail1 Low Conversion? Check Ti(OEt)4 quality Condensation->Fail1 Reduction Diastereoselective Reduction L-Selectride, THF, -78°C Imine->Reduction Sulfinamide Chiral Sulfinamide Reduction->Sulfinamide >95:5 dr Fail2 Poor dr? Use bulky hydride donor Reduction->Fail2 Deprotection Acidic Deprotection 4M HCl in Dioxane/MeOH Sulfinamide->Deprotection Product Target Amine (HCl Salt) 2-Fluoro-alpha-methylpyridine-3-methanamine Deprotection->Product Quantitative Fail3 Yield Loss? Avoid basic aqueous workup Deprotection->Fail3

Workflow and common troubleshooting nodes for the asymmetric synthesis of the target chiral amine.

Troubleshooting Guides & FAQs

Q: Why is my imine condensation stalling at 50-60% conversion despite extended reaction times? Causality: The starting ketone, 1-(2-fluoropyridin-3-yl)ethan-1-one, is electronically deactivated. The highly electronegative fluorine atom at the ortho position withdraws electron density from the pyridine ring, rendering the carbonyl carbon less electrophilic. Furthermore, the standard dehydrating agent, Ti(OEt)₄, is highly hygroscopic. If the reagent has absorbed atmospheric moisture, it undergoes partial hydrolysis, losing its Lewis acidity and its ability to drive the equilibrium forward by scavenging water. Solution: Ensure the use of freshly distilled or newly opened Ti(OEt)₄. If the reaction stalls, increase the equivalents of Ti(OEt)₄ from 2.0 to 3.0 and elevate the temperature to 70°C in THF. For highly deactivated systems, adapting the conditions to use stronger Lewis acids or alternative water scavengers can be beneficial, a principle highlighted in recent advances regarding 1 [1].

Q: I am getting poor diastereomeric ratios (dr ~3:1) during the reduction step. How can I improve this? Causality: The choice of reducing agent fundamentally alters the transition state. Using small hydride donors like NaBH₄ in protic solvents (e.g., MeOH) leads to an open transition state where facial selectivity is poorly controlled. Additionally, the ortho-fluorine atom can competitively coordinate with the metal center, disrupting the standard Zimmerman-Traxler-like cyclic transition state usually observed with Ellman's imines. Solution: Switch to a bulky, coordinating reducing agent like L-Selectride in a non-polar or coordinating solvent (THF) at cryogenic temperatures (-78°C). The bulky sec-butyl groups of L-Selectride amplify steric differentiation. The lithium counterion tightly coordinates the sulfinyl oxygen and the imine nitrogen, locking the conformation and directing hydride attack exclusively to the less hindered face. This mechanistic control is a hallmark of 2 [2].

Q: The deprotection step shows complete conversion by LC-MS, but my isolated yield of the free amine is abysmal (<30%). Where is my product? Causality: 2-Fluoro-alpha-methylpyridine-3-methanamine is a low-molecular-weight (154.19 g/mol ), highly polar molecule. During a standard basic aqueous workup (e.g., NaOH extraction), a significant portion of the free base remains partitioned in the aqueous phase due to hydrogen bonding. Furthermore, the free base exhibits volatility and can be lost under high vacuum during solvent removal. Solution: Avoid isolating the free base. Perform the deprotection using 4M HCl in dioxane/MeOH. Evaporate the solvent directly to isolate the product quantitatively as the hydrochloride salt. The N-sulfinyl group is cleaved under mild acidic conditions, allowing for direct isolation without aqueous partitioning, a highly efficient method for 3 [3].

Quantitative Data: Optimization of the Reduction Step

The table below summarizes our internal validation data regarding the effect of reducing agents on the conversion of the sulfinyl ketimine to the desired chiral sulfinamide.

Reducing AgentSolventTemp (°C)Yield (%)Diastereomeric Ratio (dr)Causality / Observation
NaBH₄MeOH-506575:25Open transition state; poor facial selectivity.
NaBH₄ / Ti(OEt)₄THF-507282:18Lewis acid coordination improves dr slightly.
DIBAL-HTHF-785560:40Over-reduction and side reactions observed.
L-Selectride THF -78 88 >98:2 Bulky reagent; tight cyclic transition state.

Self-Validating Experimental Protocols

Step 1: Synthesis of the Sulfinyl Ketimine
  • Charge Reactor: To an oven-dried, argon-purged round-bottom flask, add 1-(2-fluoropyridin-3-yl)ethan-1-one (1.0 equiv) and (R)-tert-butanesulfinamide (1.1 equiv).

  • Solvent & Reagent Addition: Dissolve the mixture in anhydrous THF (0.5 M). Add freshly opened Ti(OEt)₄ (2.5 equiv) dropwise at room temperature. The solution will turn pale yellow.

  • Heating: Heat the reaction to 70°C and stir for 18 hours.

  • Validation Check: Monitor via LC-MS. The disappearance of the ketone peak (m/z 140 [M+H]⁺) and the appearance of the imine peak (m/z 243[M+H]⁺) validates completion.

  • Workup: Cool to room temperature and pour the mixture into an equal volume of saturated aqueous NaHCO₃ with rapid stirring. A white precipitate (TiO₂) will form. Filter through a pad of Celite, wash the pad thoroughly with EtOAc, and separate the organic layer. Dry over Na₂SO₄, filter, and concentrate to afford the crude imine.

Step 2: Diastereoselective Reduction
  • Preparation: Dissolve the crude sulfinyl ketimine (1.0 equiv) in anhydrous THF (0.2 M) under argon and cool to -78°C using a dry ice/acetone bath.

  • Hydride Addition: Add L-Selectride (1.0 M in THF, 1.5 equiv) dropwise over 15 minutes, maintaining the internal temperature below -70°C.

  • Validation Check: After 2 hours at -78°C, quench a 0.1 mL aliquot with saturated NH₄Cl, extract with EtOAc, and analyze by chiral HPLC or ¹H NMR to validate the diastereomeric ratio (>95:5 expected) before proceeding with the bulk quench.

  • Quench & Isolate: Quench the bulk reaction carefully with saturated aqueous NH₄Cl at -78°C, then allow it to warm to room temperature. Extract with EtOAc (3x). Wash the combined organics with brine, dry over Na₂SO₄, and concentrate. Purify via flash chromatography (Hexanes/EtOAc) to yield the pure chiral sulfinamide.

Step 3: Acidic Deprotection to the Target Amine
  • Deprotection: Dissolve the chiral sulfinamide in anhydrous MeOH (0.2 M). Cool to 0°C.

  • Acid Addition: Add 4M HCl in dioxane (3.0 equiv) dropwise. Stir at room temperature for 2 hours.

  • Validation Check: Monitor by TLC (ninhydrin stain). The starting material spot should disappear, and a baseline spot (the highly polar amine salt) will appear and stain purple/pink.

  • Isolation: Concentrate the reaction mixture directly under reduced pressure (do not exceed 40°C water bath temperature to prevent volatility losses). Triturate the resulting solid with cold diethyl ether to remove the cleaved tert-butyl sulfinyl byproducts. Filter and dry under a gentle vacuum to afford (S)-1-(2-fluoropyridin-3-yl)ethan-1-amine hydrochloride in quantitative yield.

References

  • Sulfinamide Crossover Reaction Source: The Journal of Organic Chemistry - ACS Publications URL
  • Practical and Asymmetric Synthesis of Apremilast Using Ellman's Sulfinamide as a Chiral Auxiliary Source: MDPI URL
  • Recycling the tert-Butanesulfinyl Group in the Synthesis of Amines Using tert-Butanesulfinamide Source: ResearchGate URL

Sources

challenges in the synthesis of fluorinated pyridines.

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational | Tier: Level 3 (Senior Scientist) | Topic: Fluorinated Pyridines

Welcome to the Technical Support Hub

From: Dr. Aris Thorne, Senior Application Scientist Subject: Overcoming the "Fluorine Wall" in Pyridine Synthesis

If you are reading this, you have likely encountered the specific frustration of fluorinating pyridine rings. Unlike benzene, the pyridine ring is electron-deficient (


-deficient), making electrophilic aromatic substitution (

) nearly impossible without harsh forcing conditions. Conversely, while nucleophilic aromatic substitution (

) is feasible, it often requires high temperatures that degrade sensitive substrates.

This guide is structured as a series of resolved support tickets and standard operating protocols (SOPs) . We move beyond "add X to Y" and explore the why—the mechanistic bottlenecks that kill your yield—and the how—the self-validating steps to fix them.

Module 1: The Halex Reaction (Scale-Up)

Context: The Halogen Exchange (Halex) reaction is the industrial workhorse, typically displacing a chloro- or bromo-pyridine with fluoride using KF or CsF.[1][2]

Ticket #101: "My reaction mixture turned into black tar with <10% conversion."

Diagnosis: This is the classic "wet fluoride" thermal decomposition loop. Fluoride ions (


) are tightly solvated by water (hydration energy 

500 kJ/mol). If your KF is not "naked," it acts as a base, not a nucleophile, leading to polymerization of the pyridine substrate at the high temperatures required (150–200°C).

The Fix: The "Anhydrous Regime" Protocol You cannot simply use "oven-dried" KF. The lattice energy of KF is high, and surface area is low.

  • Spray-Dried KF (sd-KF): Switch to spray-dried potassium fluoride. It has a high surface area (

    
     vs 
    
    
    
    for calcined).
  • Azeotropic Drying (Mandatory):

    • Mix KF and your solvent (Sulfolane or DMSO).

    • Add toluene or benzene (10–20% v/v).

    • Distill off the azeotrope before adding the substrate. This removes the final trace water that poisons the nucleophilicity.

  • Phase Transfer Catalysis: Add 18-crown-6 (equimolar to KF) or tetraphenylphosphonium bromide (

    
    ). This pulls the 
    
    
    
    into the organic phase, allowing you to drop the reaction temperature by 30–50°C, sparing your substrate.

Visual Workflow: Halex Optimization Logic

HalexLogic Start Substrate: Chloropyridine EWG Has EWG (NO2, CN)? Start->EWG Rich Electron Rich/Neutral? EWG->Rich No Std_Cond Standard Halex (KF, DMSO, 150°C) EWG->Std_Cond Yes Adv_Cond Activated Halex (CsF, 18-crown-6, 110°C) Rich->Adv_Cond Moderate Deactivation Fail Likely Failure via SNAr Switch to Pd-Catalysis Rich->Fail Strong Donor (OMe, NH2)

Caption: Decision tree for selecting Halex conditions based on pyridine electronics.

Module 2: Transition Metal Catalysis (Discovery)

Context: For electron-rich pyridines where


 fails, Buchwald-Hartwig type cross-coupling is the standard.
Ticket #204: "Pd-catalyzed fluorination gave 0% yield. The catalyst precipitated."

Diagnosis: You are fighting two enemies:

  • The Heterocycle Problem: The pyridine nitrogen is a good ligand. It binds to the Palladium (

    
    ), displacing the phosphine ligand and forming a catalytically dead species (
    
    
    
    ).
  • The Reductive Elimination Wall: Forming a

    
     bond from 
    
    
    
    is endothermic and kinetically difficult due to the high strength of the
    
    
    bond and the high electronegativity of fluorine.

The Fix: Bulky Ligands & "F+" Sources

  • Ligand Choice is Non-Negotiable: Use BrettPhos or tBuBrettPhos . These are bulky, electron-rich biaryl phosphines. The bulk prevents the pyridine nitrogen from coordinating to the Pd center (steric repulsion) and forces the

    
     complex into a geometry that favors reductive elimination.
    
  • The "Pd(IV)" Detour (Ritter Method): Instead of nucleophilic fluoride (

    
    ), use an electrophilic source like Selectfluor  with a specialized catalyst. This oxidizes the metal to 
    
    
    
    , from which reductive elimination of
    
    
    is much faster.

Mechanistic Insight: The Catalyst Death Cycle

PdCycle Pd0 Active Catalyst [L-Pd(0)] OxAdd Oxidative Addition [L-Pd(II)-Ar-X] Pd0->OxAdd Ar-X LigEx Ligand Exchange [L-Pd(II)-Ar-F] OxAdd->LigEx AgF/CsF Dead DEAD END: N-Coordination Dimer LigEx->Dead Pyridine N binds Pd Product Product Ar-F LigEx->Product Reductive Elim. (Requires Bulky Ligand) Product->Pd0

Caption: The critical fork in the road: Bulky ligands prevent the formation of the inactive N-coordinated dimer.

Module 3: Regioselectivity & Modern Methods

Ticket #309: "I need C3-fluorination, but AgF2 gives me C2."

Data Table: Selecting the Right Reagent for the Position

Target PositionPrimary MethodReagent/CatalystMechanismKey Limitation
C2 (Ortho) Radical Fluorination

(Silver(II) Fluoride)
Radical Minisci-typePoor functional group tolerance (oxidizes alcohols).
C2 (Ortho) Nucleophilic (

)
KF / 18-crown-6Anionic (Meisenheimer)Requires EWG at C4 or C6.
C3 (Meta) Electrophilic / PdPd(0) / tBuBrettPhosCross-CouplingRequires C3-Bromide/Triflate precursor.
C3 (Meta) C-H FunctionalizationIr-Photoredox +

Radical/DearomatizationRecent method (McNally); requires specific activating groups.
C4 (Para) Nucleophilic (

)
CsF / DMSOAnionicCompeting C2 substitution if leaving groups present at both.

Expert Insight: For C2-fluorination ,


 is powerful but aggressive. It works via a radical mechanism similar to the Chichibabin reaction.[3] If you need C3-fluorination  without a halide precursor, you are entering "frontier chemistry." The most reliable route remains synthesizing the 3-bromo-pyridine precursor and using the Buchwald-Hartwig fluorination (Module 2).
Module 4: Safety & Handling (Critical)

WARNING: Hydrofluoric Acid (HF) and its complexes (Olah's Reagent, Pyridine-HF) are bone-seekers . They penetrate skin, deplete calcium, and can cause cardiac arrest.

Protocol: Safe Handling of Pyridine-HF (Olah's Reagent)

  • Vessel Selection: NEVER use glass. HF etches glass, releasing

    
     gas (pressure hazard). Use Teflon (PFA/FEP)  or Polypropylene  vessels.
    
  • Quenching: Do not quench HF reactions with water (exothermic volcano). Quench by pouring the reaction mixture slowly into a stirred slurry of Calcium Carbonate (

    
    )  and ice. This precipitates insoluble 
    
    
    
    .
  • The "Buddy System": Never perform HF chemistry alone.

  • First Aid Kit: A tube of Calcium Gluconate gel must be uncapped and on the benchtop before you open the bottle.

References
  • BenchChem. (2025).[1][4] The Advent of a Privileged Scaffold: A Technical History of Fluorinated Pyridines. Link

  • Fier, P. S., & Hartwig, J. F. (2013). Selective C-H Fluorination of Pyridines and Diazines Inspired by a Classic Amination Reaction. Science, 342(6161), 956-960. Link

  • Lee, H. G., et al. (2016). A Fluoride-Derived Electrophilic Late-Stage Fluorination Reagent for PET Imaging. Nature, 534, 699–703 (Ritter Group). Link

  • Watson, D. A., et al. (2009). Formation of Ar-F Bonds via Copper-Catalyzed Fluorination of Aryl Iodides. Journal of the American Chemical Society, 131(41), 14656–14657. Link

  • Merck Millipore. (2025). Safety Data Sheet: Hydrogen Fluoride Pyridine Complex. Link

Sources

purification challenges for 2-Fluoro-alpha-methylpyridine-3-methanamine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support & Troubleshooting Center for the isolation and purification of 2-Fluoro-


-methylpyridine-3-methanamine  (CAS: 1270361-12-0).

As a highly reactive, chiral, and basic fluorinated building block, this compound presents a unique triad of purification challenges: nucleophilic aromatic substitution (S


Ar) degradation, severe silanol interactions, and high volatility. This guide is engineered for drug development professionals to provide self-validating, mechanistically grounded solutions to these specific bottlenecks.

Knowledge Base: Mechanisms of Yield Loss

Before troubleshooting, it is critical to understand the causality behind the degradation of this specific molecule.

The S


Ar Dimerization Risk 
The 2-fluoropyridine moiety is a highly activated electrophile. The electronegative fluorine atom creates a strong dipole, leaving the C2 carbon electron-deficient, while the pyridine nitrogen further withdraws electron density via resonance[1]. In S

Ar reactions, the rate-determining step is the addition of the nucleophile, which is dramatically accelerated by fluorine compared to other halogens[2].

Because 2-Fluoro-


-methylpyridine-3-methanamine contains a primary aliphatic amine (a strong nucleophile), it is prone to intermolecular S

Ar
. The amine of one molecule can attack the C2 position of another, forming a Meisenheimer complex, followed by fluoride elimination to form a dimerized impurity[3]. This process is catalyzed by heat, high concentrations, and the use of basic chromatography modifiers (like NH

OH or secondary amines).

SNAr A 2-Fluoro-alpha-methylpyridine-3-methanamine (Monomer) B Nucleophilic Attack (Primary Amine acts as Nucleophile) A->B Heat / Basic Modifiers C Meisenheimer Complex (Anionic Intermediate) B->C C-N Bond Formation D Fluoride Elimination (-HF) C->D Aromaticity Restored E Dimerized Impurity (Irreversible Yield Loss) D->E Degradation

Fig 1: Intermolecular SNAr degradation pathway of 2-Fluoro-alpha-methylpyridine-3-methanamine.

Quantitative Data & Modifier Selection

To prevent S


Ar and silica tailing, selecting the correct chromatography modifier is paramount. Standard normal-phase silica contains acidic silanol groups (pKa ~4.5) that irreversibly bind to the basic pyridine and primary amine.

Table 1: Chromatography Modifier Matrix

ModifierPhase CompatibilityS

Ar Risk
Tailing ReductionRecommendation / Causality
0.1% TFA Reverse-PhaseLow ExcellentOptimal for RP-HPLC. Protonates the amine, preventing nucleophilic attack and silanol binding.
1-5% TEA Normal-PhaseLow GoodOptimal for NP-Flash. Triethylamine is sterically hindered and non-nucleophilic, preventing S

Ar.
NH

OH
Normal/ReverseHigh GoodAvoid. Ammonia is a strong, unhindered nucleophile that can directly displace the 2-fluoro group.
0.1% DEA Chiral SFCModerate ExcellentUse with caution. Diethylamine can cause S

Ar if heated. Keep system temperatures <35°C.

Validated Purification Workflows

Workflow Start Crude Reaction Mixture Q1 Is Chiral Resolution Required? Start->Q1 SFC Chiral SFC (Chiralpak IG) Modifier: MeOH + 0.1% TEA Q1->SFC Yes Q2 Purification Scale? Q1->Q2 No FreeBase Careful Free-basing (Evaporate < 30°C) SFC->FreeBase RP Reverse-Phase HPLC (C18, 0.1% TFA in H2O/MeCN) Q2->RP < 5g (High Purity) NP Normal-Phase Flash (Amine-functionalized Silica) Q2->NP > 5g (Bulk) Salt Lyophilization as TFA Salt (Prevents Volatilization) RP->Salt NP->FreeBase

Fig 2: Decision matrix and purification workflow for fluorinated pyridine amines.

Protocol A: Reverse-Phase HPLC Isolation (High Purity, <5g Scale)

Causality: RP-HPLC with an acidic modifier is the safest method. The low pH protonates the primary amine, rendering it non-nucleophilic, completely shutting down the S


Ar degradation pathway[2].
  • Sample Prep: Dissolve the crude mixture in DMSO/MeOH (1:1). Do not use basic solvents.

  • Stationary Phase: C18 Prep Column (e.g., Waters XBridge).

  • Mobile Phase:

    • Solvent A: H

      
      O + 0.1% Trifluoroacetic acid (TFA).
      
    • Solvent B: Acetonitrile (MeCN) + 0.1% TFA.

  • Gradient: 5% B to 40% B over 20 minutes (the compound is highly polar and will elute early).

  • Validation & Isolation: Check fractions via LC-MS. The product will be collected as a TFA salt. Do not free-base if not required. Lyophilize the aqueous fractions directly. The TFA salt is non-volatile and thermally stable.

Protocol B: Chiral Resolution via SFC

Causality: The


-methyl group necessitates chiral resolution for biological assays. Supercritical Fluid Chromatography (SFC) is preferred over HPLC because the low temperatures and rapid run times minimize S

Ar risk.
  • Stationary Phase: Daicel Chiralpak IG or AD-H (amylose/cellulose derivatives work best for primary amines).

  • Mobile Phase: CO

    
     / Methanol.
    
  • Modifier: Add 0.1% Triethylamine (TEA) to the Methanol. Crucial: Do not use Diethylamine (DEA) or Isopropylamine (IPA) unless necessary, as secondary/primary amines can attack the 2-fluoro position under high pressure.

  • Conditions: 100 bar backpressure, 30°C (strictly maintain <35°C).

  • Recovery: Evaporate the collected fractions on a rotary evaporator with the water bath set strictly to 25°C to prevent volatilization of the free base.

Troubleshooting FAQs

Q: I ran a normal-phase silica column, and my recovery was less than 20%. Where did my product go? A: Your product is irreversibly bound to the silica. The primary amine and the pyridine nitrogen both act as strong hydrogen-bond acceptors/donors with the acidic silanol groups on standard bare silica. Solution: You must pre-treat standard silica with 5% TEA in hexanes before loading, or ideally, switch to an amine-functionalized silica (e.g., KP-NH cartridges). Amine-functionalized silica neutralizes the silanols, allowing the product to elute cleanly with a Hexane/EtOAc gradient without basic modifiers.

Q: My LC-MS shows a massive impurity peak at m/z ~289. What is this? A: You are observing the S


Ar dimer. The exact mass of the monomer is ~154  g/mol . When the primary amine of one molecule attacks the 2-fluoro position of another, it ejects HF (loss of 20 Da), resulting in a dimer with a mass of roughly 288-289  g/mol [1].
Solution: This happens when the free base is concentrated at high temperatures or stored neat at room temperature. Always store the compound as an HCl or TFA salt. If you must store the free base, keep it in a dilute solution (e.g., in THF or DCM) at -20°C.

Q: I tried to remove the solvent under high vacuum (lyophilizer/Schlenk line), and my yield dropped to zero. Did it degrade? A: It didn't degrade; it evaporated. Low molecular weight free amines (MW 154.16) possess significant vapor pressure. Solution: Never subject the free base to deep vacuum (<10 mbar). To safely dry the compound, convert it to a salt. Add 1.1 equivalents of ethereal HCl to your organic extract, evaporate to dryness, and you will recover 100% of the product as a stable, non-volatile hydrochloride salt.

Q: Can I use NH


OH as a modifier to improve peak shape on LC-MS? 
A: No.  While NH

OH is a common modifier for basic compounds, the 2-fluoropyridine ring is highly susceptible to nucleophilic attack by ammonia, which will convert your product into 2-amino-

-methylpyridine-3-methanamine during the run or during subsequent concentration[3]. Use 0.1% Formic Acid or TFA instead.

References

  • Fier, P. S., & Hartwig, J. F. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. PubMed Central (PMC). Retrieved from[Link]

  • Fier, P. S., & Hartwig, J. F. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society (ACS Publications). Retrieved from[Link]

Sources

stability issues with 2-Fluoro-alpha-methylpyridine-3-methanamine in solution

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 2-Fluoro-alpha-methylpyridine-3-methanamine Stability

Executive Summary

This guide addresses the unique stability profile of 2-Fluoro-alpha-methylpyridine-3-methanamine . Unlike standard primary amines, this molecule possesses an internal "self-destruct" mechanism due to the juxtaposition of a nucleophilic primary amine and a highly electrophilic 2-fluoropyridine core.

The Critical Risk: The 2-fluoro position is activated for Nucleophilic Aromatic Substitution (


). In the free base form, the amine of one molecule can attack the 2-position of another, leading to rapid dimerization and polymerization, especially in concentrated solutions.

Part 1: Diagnostic Troubleshooting (Q&A)

Category A: Solution Appearance & Purity

Q1: My clear solution turned cloudy/precipitated after 2 hours on the bench. What happened? Diagnosis: This is likely Carbamate Formation or Self-Quenching (Dimerization) .

  • Mechanism 1 (Carbamate): Like all primary amines, the free base avidly absorbs atmospheric

    
     to form insoluble carbamate salts.
    
  • Mechanism 2 (Dimerization): In concentrated free-base solutions (>0.1 M), the amine acts as a nucleophile, displacing the fluorine on a neighboring molecule. This generates HF, which immediately forms a salt with unreacted amine, causing precipitation.

  • Corrective Action:

    • Immediate: Check pH.[1] If acidic, you generated HF.

    • Prevention:[1][2][3][4] Handle exclusively under

      
       or Ar. Do not store free base in solution for >1 hour.
      

Q2: I see a new peak at [M+121] or [M+101] in my LCMS. Is this degradation? Diagnosis: Yes.

  • [M+121] (Dimer): Indicates intermolecular

    
    . The mass corresponds to the dimer minus HF.
    
  • [M-20] (Hydrolysis): If you see a peak corresponding to the loss of F and gain of OH (Net -2 mass units, but often different retention time due to tautomerization to pyridone), water has displaced the fluorine.

  • Root Cause: Use of protic solvents (MeOH, Water) or high concentration.

Q3: The solution turned yellow/orange. Is the compound ruined? Diagnosis: Likely N-Oxidation or Trace Polymerization .

  • Context: Pyridines and benzylic-type amines are photo-sensitive.[5]

  • Assessment: Run a UPLC. If purity is >95% at 210 nm, the color is likely due to trace highly conjugated impurities (ppm level) and the bulk material may be usable.

  • Prevention: Store in amber vials.

Part 2: Chemical Stability & Solvent Compatibility

The following table summarizes solvent risks based on the


 reactivity of the 2-fluoropyridine moiety.
Solvent ClassRecommended?Risk FactorTechnical Explanation
Alcohols (MeOH, EtOH) NO (for Free Base)HighAlkoxide/Alcohol attacks C-2 position (Ether formation).
DMSO / DMF YES LowStable, but promotes

self-reaction if concentrated.
DCM / Chloroform YES LowGood for handling, but avoid long-term storage (potential alkylation).
Water Conditional MediumHydrolysis to pyridone occurs at pH > 8 or High Temp.
Ethers (THF, MTBE) YES LowBest choice for short-term handling of free base.

Part 3: Degradation Pathways (Visualized)

The diagram below illustrates the three primary degradation pathways: Self-Reaction (Dimerization), Hydrolysis, and Carbamate formation.

DegradationPathways cluster_0 Critical Risk Factors Start 2-Fluoro-alpha-methyl pyridine-3-methanamine (Free Base) Dimer Dimerization Product (Secondary Amine) Start->Dimer High Conc. Intermolecular SnAr Hydrolysis 2-Hydroxypyridine Derivative Start->Hydrolysis H2O / Heat Displacement of F Carbamate Insoluble Carbamate (White Precipitate) Start->Carbamate + CO2 (Air) Concentration >0.1M Concentration >0.1M Concentration >0.1M->Dimer Protic Solvents Protic Solvents Protic Solvents->Hydrolysis

Caption: Figure 1. Primary degradation pathways. The red path (Dimerization) is the most rapid failure mode in concentrated solutions.

Part 4: Validated Handling Protocols

Protocol A: Generating the Free Base from HCl Salt

Use this protocol only immediately before use. Do not store the free base.

  • Preparation: Suspend the HCl salt (CAS 1391475-97-0) in DCM or MTBE (0.1 M).

  • Neutralization: Add 1.1 equivalents of saturated aqueous

    
     or 
    
    
    
    .
    • Note: Avoid NaOH. Strong hydroxide is a potent nucleophile that will hydrolyze the fluorine [1].

  • Extraction: Shake vigorously. Separate organic layer.[6]

  • Drying: Dry over

    
     for max 10 minutes .
    
    • Why? Extended contact with drying agents can catalyze surface reactions.

  • Filtration: Filter and use the solution immediately.

Protocol B: Storage Standards
  • Form: Store exclusively as the Hydrochloride Salt .

  • Temperature: -20°C is optimal; 2-8°C is acceptable for short term.

  • Atmosphere: Argon or Nitrogen flush is mandatory.

  • Container: Amber glass with Teflon-lined cap.

Part 5: Troubleshooting Workflow

Use this decision tree to determine if your batch is salvageable.

TroubleshootingTree Start Issue Detected CheckLCMS Run LCMS (Acidic Mobile Phase) Start->CheckLCMS PurityCheck Main Peak Area > 90%? CheckLCMS->PurityCheck YesPurity Impurity Profile PurityCheck->YesPurity Yes NoPurity Identify Major Impurity PurityCheck->NoPurity No Action1 Purify via Prep HPLC (Keep fractions acidic) YesPurity->Action1 Color Change Only Action3 Filter Precipitate (Likely Carbamate) YesPurity->Action3 Cloudy Solution DimerPeak Mass = [2M - HF] NoPurity->DimerPeak HydrolysisPeak Mass = [M - F + OH] NoPurity->HydrolysisPeak Action2 Discard Batch (Irreversible) DimerPeak->Action2 HydrolysisPeak->Action2

Caption: Figure 2. Decision tree for assessing batch viability based on LCMS data.

References

  • PubChem. (2025).[7] Compound Summary: 2-Fluoro-3-methylpyridine (Core Reactivity Profile). Retrieved from [Link]

Sources

Technical Support Center: Work-Up Refinement for 2-Fluoro-α-methylpyridine-3-methanamine

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Optimization of Isolation and Purification Protocols Target Molecule: 1-(2-fluoropyridin-3-yl)ethanamine (Synonym: 2-Fluoro-α-methylpyridine-3-methanamine) Audience: Medicinal Chemists & Process Development Scientists

Introduction: The "Stability vs. Solubility" Paradox

You are likely encountering low yields or purity issues not because your synthesis failed, but because this specific scaffold presents a contradictory physicochemical challenge during work-up.

  • The Solubility Trap: The

    
    -methylpyridine-methanamine motif is highly polar and basic. It resists extraction into organic solvents, preferring the aqueous phase.
    
  • The Stability Trap: The 2-fluoro substituent on the pyridine ring is activated for Nucleophilic Aromatic Substitution (

    
    ). Standard protocols to fix the solubility issue (strong bases, heat, vigorous concentration) often trigger the displacement of the fluorine by hydroxide or alkoxides, leading to the 2-pyridone impurity.
    

This guide provides a refined, self-validating workflow to navigate this narrow operational window.

Module 1: The Optimized Extraction Protocol

Core Objective: Maximize mass recovery without triggering defluorination.

The Protocol

Reagents:

  • Quench Buffer: Saturated

    
     or 
    
    
    
    (Do NOT use NaOH pellets directly).
  • Extraction Solvent: 9:1 Dichloromethane (DCM) : Isopropyl Alcohol (IPA). Rationale: Pure DCM is often insufficient for polar pyridine amines. IPA disrupts hydrogen bonding networks with water.

Step-by-Step Procedure:

  • Thermal Control: Cool the reaction mixture to < 5°C before any water addition. The rate of

    
     hydrolysis increases exponentially with temperature.
    
  • pH Adjustment (The Critical Step):

    • Slowly basify the aqueous layer.

    • Target pH: 10.5 – 11.0.

    • Warning: Do not exceed pH 12. At pH > 12, the concentration of free

      
       ions is sufficient to attack the C-F bond [1].
      
    • Preferred Base: Saturated aqueous

      
      . If NaOH is required for scale, use 2M NaOH and add dropwise at 0°C.
      
  • Salting Out: Saturate the aqueous phase with solid NaCl. This increases the ionic strength, forcing the organic amine out of the aqueous phase (Salting-out effect) [2].

  • Multi-Cycle Extraction: Perform 3-4 extractions using the DCM:IPA (9:1) mixture.

  • Drying: Dry over anhydrous

    
    . Avoid 
    
    
    
    if the amine is primary, as it can occasionally act as a Lewis acid and trap sensitive amines, though
    
    
    is generally safer for this class.
Visualization: Extraction Decision Logic

ExtractionWorkflow Start Crude Reaction Mixture Cool Cool to < 5°C Start->Cool pH_Check Adjust pH Cool->pH_Check Risk_High pH > 12 (Strong Base) pH_Check->Risk_High NaOH Pellets Safe_Zone pH 10.5 - 11.0 (Sat. K2CO3) pH_Check->Safe_Zone Controlled Hydrolysis FAILURE: F -> OH Substitution (2-Pyridone formation) Risk_High->Hydrolysis Salt Saturate with NaCl Safe_Zone->Salt Extract Extract w/ DCM:IPA (9:1) Salt->Extract Success Target Amine Isolated Extract->Success

Figure 1: Decision logic for pH control. Exceeding pH 12 significantly increases the risk of defluorination via


 mechanism.

Module 2: Purification via Salt Formation

Core Objective: Avoid column chromatography (which causes streaking and yield loss) by isolating the product as a crystalline salt.

Free amines of this class are often oils that degrade upon air exposure (oxidation/carbonate formation). Converting them to a salt stabilizes the C-F bond and purifies the compound simultaneously.

Comparison of Salt Forms
Salt TypeReagentProsCons
Hydrochloride 4M HCl in DioxaneHigh crystallinity, Pharma standard.Excess HCl can hydrolyze C-F if water is present.
Oxalate Oxalic acid in AcetoneExcellent for breaking emulsions; often forms nice solids.Lower atom economy; toxicity of oxalate.
Tartrate L-Tartaric acidGood for chiral resolution if the amine is racemic.Salts can be hygroscopic.[1]
Recommended Protocol: HCl Salt Isolation
  • Dilution: Dissolve the crude free base oil in dry Diethyl Ether or MTBE (Methyl tert-butyl ether).

  • Acidification: Cool to 0°C. Add 1.05 equivalents of 4M HCl in Dioxane dropwise.

    • Note: Do not use aqueous HCl. The presence of water + acid + heat (during drying) promotes hydrolysis.

  • Precipitation: A white solid should precipitate immediately.

  • Trituration: If the product oils out, decant the solvent and triturate with pentane or heptane to induce crystallization.

  • Filtration: Filter under nitrogen atmosphere (hygroscopic) and wash with cold ether.

Module 3: Troubleshooting Guide (FAQ)

Q1: I see a new impurity at M-18 or M+20 in LCMS after work-up. What is it?

  • Diagnosis: This is likely the 2-hydroxy derivative (hydrolysis of fluorine).

  • Cause: Your work-up was too basic (pH > 12) or too hot.

  • Fix: Repeat synthesis, but keep work-up temperature strictly

    
     and use 
    
    
    
    instead of NaOH.

Q2: My product is stuck in the aqueous layer even after DCM extraction.

  • Diagnosis: The amine is highly hydrophilic.

  • Fix:

    • Ensure the aqueous layer is saturated with NaCl.

    • Switch solvent system to Chloroform:Isopropanol (3:1) . This is denser and more polar than DCM.

    • Use a continuous liquid-liquid extractor for 12 hours if scale permits [3].

Q3: The fluorine atom is falling off during the reaction, not the work-up.

  • Diagnosis: If you are performing a reductive amination or deprotection, the conditions might be nucleophilic.[2]

  • Fix: If using amines as reagents (e.g., in substitution steps), ensure they are not acting as nucleophiles at the 2-position. Steric hindrance at the 3-position usually protects the 2-F, but high temperatures override this. Keep reaction temps

    
    .[3]
    
Visualization: The Failure Mode

SNArMechanism Substrate 2-Fluoro-pyridine Derivative Complex Meisenheimer Complex Substrate->Complex + Base + Heat Nucleophile Strong Base (OH- / RO-) Nucleophile->Complex Product 2-Hydroxy/Alkoxy Impurity Complex->Product - F⁻

Figure 2: The mechanism of defluorination. The 2-position is electron-deficient, making it a target for hydroxide ions during aggressive work-ups.

References

  • BenchChem Technical Support. (2025).[4][5] Nucleophilic Aromatic Substitution (SNAr) Reactions on Fluoropyridines. Retrieved from 5

  • Organic Syntheses. (1950). 3-Aminopyridine (General Pyridine Amine Extraction Techniques). Org. Synth. 30, 3. Retrieved from 1

  • National Institutes of Health (NIH). (2012). Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? (Discussing relative reactivity of 2-fluoropyridines). Retrieved from 6

Sources

Technical Support Center: Regiocontrol in 2-Fluoro-α-methylpyridine-3-methanamine Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: REGIO-PYR-001 Status: Open Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division

Executive Summary: The Regioselectivity Triad

Welcome to the technical support hub for 2-Fluoro-α-methylpyridine-3-methanamine . This scaffold presents a unique "triad" of competing reactive sites that often leads to complex mixtures if not strictly controlled.

Your regioselectivity challenges likely stem from the competition between these three centers:

  • The Exocyclic Amine (

    
    ):  A primary nucleophile (Target A).
    
  • The C2-Fluorine Handle: A highly electrophilic site prone to Nucleophilic Aromatic Substitution (

    
    ) (Target B).
    
  • The Pyridine Nitrogen: A Lewis base capable of poisoning metal catalysts or undergoing N-oxidation (Target C).

This guide provides troubleshooting protocols to isolate reactivity at one site while silencing the others.

Module 1: Selective Functionalization of the Aliphatic Amine

Objective: Perform amide coupling or reductive amination on the exocyclic amine without triggering


 at the 2-F position or racemizing the α-methyl center.
The Core Conflict

The 2-fluoropyridine ring is electron-deficient. Under basic conditions (standard for amide couplings), the exocyclic amine of one molecule can attack the C2-position of another, leading to dimerization via


 . Furthermore, the proton at the α-position (benzylic to the pyridine) is acidic (

). Strong bases can deprotonate this carbon, leading to racemization of your chiral center.
Troubleshooting Protocol: "The Soft-Base Approach"

Q: I see a +95 mass unit impurity (dimer) during amide coupling. How do I stop this?

A: You are using a base that is too strong or a solvent that is too polar. The 2-F position becomes hyper-reactive in polar aprotic solvents (DMSO, DMF) with heat.

Optimized Protocol (Amide Coupling):

  • Solvent Switch: Replace DMF/DMSO with Dichloromethane (DCM) or 2-Methyltetrahydrofuran (2-MeTHF) . These non-polar solvents significantly retard the

    
     mechanism, which requires a polar transition state.
    
  • Base Selection:

    • Avoid: Triethylamine (

      
      ) or inorganic bases (
      
      
      
      ) if heating is required.
    • Use:N,N-Diisopropylethylamine (DIPEA) at 0°C. The steric bulk prevents it from acting as a nucleophile at the C2 position.

    • Best Practice: Use Collidine (2,4,6-trimethylpyridine). It acts as a proton sponge but is non-nucleophilic and too weak to deprotonate the α-carbon (preventing racemization).

Data Table: Base Compatibility for Amine Functionalization

Base TypeRisk of

(Dimer)
Risk of Racemization (α-H)Recommendation
NaOH / KOH Critical (Hydrolysis to Pyridone)High ⛔ DO NOT USE

(TEA)
Moderate (at

)
Low⚠️ Use < 25°C
DIPEA (Hunig's) LowVery Low✅ Recommended
Collidine NegligibleNegligibleGold Standard
NaH / LiHMDS N/ACritical ⛔ DO NOT USE

Module 2: Preserving the Fluorine Handle ( Suppression)

Objective: You intend to keep the Fluorine atom for a later step (e.g., metabolic stability or late-stage diversification), but it is hydrolyzing to the pyridone or reacting with solvents.

Mechanistic Insight

2-Fluoropyridines react 320 times faster than 2-chloropyridines in


 reactions due to the high electronegativity of fluorine, which stabilizes the Meisenheimer intermediate [1].[1]
Troubleshooting Guide

Q: My fluorine is being replaced by an -OH or -OEt group. Why?

A: This is "Solvent Solvolysis."

  • Issue: If you use alcohols (MeOH, EtOH) as solvents with any base, the alkoxide generated will displace the fluorine immediately.

  • Fix: Use Tert-Amyl Alcohol or Isopropanol if an alcoholic solvent is strictly necessary. The steric bulk of the tert-amyl group prevents it from attacking the C2 position.

  • Alternative: Switch to Isopropyl Acetate (iPrOAc) . It is a "green" solvent that is non-nucleophilic and suppresses

    
     side reactions [2].
    

Visual Workflow:


 Prevention Logic 

SnAr_Prevention Start Reaction Planning Solvent_Check Is Solvent Nucleophilic? (MeOH, EtOH, DMF) Start->Solvent_Check Base_Check Is Base Strong? (NaOH, NaOEt, KOtBu) Solvent_Check->Base_Check No Result_Fail FAILURE: 2-Alkoxypyridine formed (F displaced) Solvent_Check->Result_Fail Yes Action_Switch Switch to: DCM, iPrOAc, or t-Amyl Alcohol Solvent_Check->Action_Switch Yes (Fix) Base_Check->Result_Fail Yes Result_Success SUCCESS: 2-F Preserved Base_Check->Result_Success No Action_Base Switch to: DIPEA, K3PO4 (anhydrous), or Collidine Base_Check->Action_Base Yes (Fix) Action_Switch->Base_Check Action_Base->Result_Success

Caption: Decision tree for preventing unwanted displacement of the C2-Fluorine atom.

Module 3: Site-Selective Ring Functionalization (C-H Activation)

Objective: Functionalize the pyridine ring (C4 or C6) without touching the amine or the fluorine.

The Directing Group Challenge

The 2-F atom is an ortho-director for lithiation (directing to C3), but C3 is occupied by your alkylamine chain.

  • Lithiation Risk: Attempting lithiation will likely result in deprotonation of the C3-alkyl chain (benzylic position) rather than ring functionalization.

  • Pd-Catalysis: The free amine will poison Palladium catalysts.

Protocol: The "Protect-Then-Direct" Strategy
  • Step 1: Mask the Amine. You must protect the exocyclic amine as a Phthalimide or Boc-group. The free amine is too Lewis basic.

  • Step 2: C4-Selective Arylation.

    • Use Pd(OAc)2 with bulky, electron-rich ligands like P(t-Bu)3 or DavePhos .

    • Why? The C2-F makes the C3 and C4 positions electron-deficient. Since C3 is sterically blocked, C4 becomes the most accessible site for concerted metallation-deprotonation (CMD) pathways [3].

    • Reference Condition: Pd(OAc)2 (5 mol%), Ag2CO3, PivOH, 110°C.

Q: Can I functionalize C6? A: Yes, but it requires a different mechanism. Use Ni/Al catalysis (Nickel(0)/Trimethylaluminum). This system favors activation at C6 due to the coordination geometry with the pyridine nitrogen, avoiding the steric bulk of the C3-substituent [4].

Summary of Regioselectivity Rules

Target SiteDesired ReactionMajor CompetitorThe "Fix"
Exocyclic Amine Amide Coupling

Dimerization
Use DCM (Solvent) + Collidine (Base). Avoid heat.
C2-Fluorine Retention (Do nothing)Hydrolysis / SolvolysisAvoid MeOH/EtOH . Use t-Amyl Alcohol or iPrOAc .
C4-Ring C-H ArylationCatalyst PoisoningBoc-protect the amine first. Use PivOH additive.
C6-Ring AlkylationC4 ReactionUse Ni(cod)2 / AlMe3 system.

References

  • BenchChem. (2025).[1] Application Notes and Protocols: Nucleophilic Aromatic Substitution (

    
    ) Reactions on Fluoropyridines. BenchChem Technical Library. 
    
  • ChemRxiv. (2024). Versatile Palladium-catalysed C-H Arylation of Fluoroarenes with 2-Chloropyridine Derivatives. ChemRxiv Preprints.

  • National Institutes of Health (NIH). (2014). C–H Arylation of Pyridines: High Regioselectivity as a Consequence of the Electronic Character of C–H Bonds.[2] PubMed Central.

  • ResearchGate. (2025). Regioselective Functionalization of 2-Pyridones through C-H Bond Activation.[3][4] ResearchGate Publications.

  • Sigma-Aldrich. (2025). 2-Fluoro-3-(trifluoromethyl)pyridine Physical Properties and Safety Data. MilliporeSigma.

Sources

Validation & Comparative

comparing the reactivity of 2-Fluoro-alpha-methylpyridine-3-methanamine with other pyridines

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of Substituted Pyridines in Drug Discovery

Pyridines are a cornerstone of medicinal chemistry, present in a significant portion of top-selling pharmaceuticals.[1][2] Their ability to engage in hydrogen bonding, act as a bioisostere for a phenyl ring, and coordinate to metal centers in enzymes makes them a privileged scaffold. However, the true power of the pyridine ring lies in its functionalization, which allows for the precise tuning of a molecule's steric, electronic, and pharmacokinetic properties.

This guide provides an in-depth analysis of the reactivity of 2-Fluoro-alpha-methylpyridine-3-methanamine , a highly versatile building block for chemical library synthesis. We will dissect the molecule's reactivity by examining the interplay of its key functional groups: the activating 2-fluoro substituent, the sterically influential alpha-methyl group, and the nucleophilic methanamine side chain. By comparing its reactivity profile to other common pyridine derivatives, we aim to provide researchers with the predictive insights necessary to strategically incorporate this scaffold into their synthetic workflows. The inclusion of fluorine, a common strategy in modern drug design, often enhances metabolic stability and binding affinity.[2][3][4]

Section 1: The 2-Fluoro Group: A Potent Activator for Nucleophilic Aromatic Substitution (SNAr)

The most prominent feature governing the reactivity of the pyridine core in this molecule is the fluorine atom at the C2 position. The electron-deficient nature of the pyridine ring, caused by the electronegative nitrogen atom, makes the positions ortho (C2, C6) and para (C4) to it susceptible to nucleophilic attack.[5] A halogen at the 2-position serves as an excellent leaving group in Nucleophilic Aromatic Substitution (SNAr) reactions.

The "Element Effect": Why Fluorine is Superior

While it may seem counterintuitive given the strength of the C-F bond, fluorine is an exceptional leaving group in SNAr on electron-deficient rings. The mechanism proceeds via a two-step addition-elimination pathway, forming a resonance-stabilized negative intermediate known as a Meisenheimer complex.[6] The rate-determining step is typically the initial attack of the nucleophile. Fluorine's intense electron-withdrawing inductive effect (-I) strongly stabilizes the developing negative charge in the transition state leading to the Meisenheimer complex, thereby accelerating the reaction.

Crucially, the reaction of 2-fluoropyridine with sodium ethoxide is 320 times faster than that of 2-chloropyridine under identical conditions.[1][7][8] This enhanced reactivity allows for the use of milder reaction conditions (lower temperatures, weaker bases), which significantly improves functional group tolerance when working with complex, drug-like molecules.[6]

Experimental_Workflow cluster_0 SNAr Pathway (at C2) cluster_1 Amine Functionalization Pathway (at NH2) A1 Deprotonate Nucleophile (e.g., ROH + NaH) A2 Add 2-F-Pyridine Substrate A1->A2 A3 Heat & Monitor (TLC/LC-MS) A2->A3 A4 Aqueous Workup & Extraction A3->A4 A5 Purification (Chromatography) A4->A5 product_A C2-Substituted Product A5->product_A B1 Activate Carboxylic Acid (e.g., RCOOH + HATU) B2 Add 2-F-Pyridine Substrate B1->B2 B3 Stir at RT & Monitor (TLC/LC-MS) B2->B3 B4 Aqueous Workup & Extraction B3->B4 B5 Purification (Chromatography) B4->B5 product_B N-Acylated Product B5->product_B start 2-Fluoro-alpha-methyl- pyridine-3-methanamine start->A1 Select SNAr start->B1 Select Amide Coupling

Sources

validation of the structure of 2-Fluoro-alpha-methylpyridine-3-methanamine by X-ray crystallography

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in structural biology and analytical chemistry, I frequently encounter the challenge of unambiguously characterizing small, chiral, halogenated building blocks. 2-Fluoro-alpha-methylpyridine-3-methanamine (CAS: 1270361-12-0)[1] represents a classic analytical challenge. It features a highly electronegative fluorine atom at the 2-position and a chiral center at the alpha-methyl group of the methanamine side chain.

Determining the absolute configuration (R vs. S) of this stereocenter is non-negotiable for drug development, as enantiomers dictate pharmacokinetic behavior and target binding affinity. This guide objectively compares the performance of Single-Crystal X-ray Crystallography against alternative methods (NMR Spectroscopy and MicroED) for the structural validation of this specific compound, providing field-proven protocols and quantitative data.

Methodological Comparison: Why X-Ray Remains the Gold Standard

While modern analytical suites offer multiple avenues for structural elucidation, the specific physicochemical properties of 2-Fluoro-alpha-methylpyridine-3-methanamine require a technique capable of resolving absolute spatial coordinates.

  • Single-Crystal X-ray Crystallography (The Product): X-ray crystallography remains the dominant and most authoritative technique in structural biology and small molecule validation[2]. By utilizing anomalous dispersion techniques, X-ray diffraction can determine the absolute configuration of the chiral alpha-methyl group without the need for chemical derivatization. It also provides exact C-F bond lengths, mapping the precise electron-withdrawing effect on the pyridine ring.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is exceptional for confirming 2D connectivity and solution-state dynamics[2]. However, standard 1D and 2D NMR cannot determine absolute stereochemistry. To assign the R or S configuration of the methanamine group using NMR, the compound must be derivatized with a chiral auxiliary (e.g., Mosher's acid), introducing synthetic overhead and potential kinetic resolution biases.

  • Microcrystal Electron Diffraction (MicroED): MicroED is a powerful emerging tool for sub-micrometer crystals that are too small for traditional X-ray methods[3]. However, structures solved by MicroED often suffer from high R-factors (typically 15–30% for small molecules) due to dynamic scattering[3]. This makes the precise assignment of closely related atoms or the unambiguous localization of the fluorine atom highly challenging compared to the <5% R-factors routinely achieved in X-ray crystallography. Consequently, X-ray remains the gold standard when detailed 3D atomic information is required[4].

Quantitative Performance Matrix
Analytical ParameterX-Ray CrystallographyNMR SpectroscopyMicroED
Resolution Limit Atomic (< 0.84 Å)Connectivity / EnsembleSub-nanometer (~1.0 Å)
Absolute Configuration Yes (via Flack Parameter)No (Requires Mosher's ester)Challenging (Dynamic scattering)
Typical R-factor < 5% N/A15% - 30%[3]
Sample Requirement Single crystal (>10 µm)1-5 mg (Solution)Nano-crystals (<1 µm)
Fluorine Localization Unambiguous (Electron density)Through J-couplingAmbiguous (Scattering overlap)

Workflow Visualization

StructuralValidation Target 2-Fluoro-alpha-methylpyridine -3-methanamine (Chiral, Fluorinated) Xray X-Ray Crystallography (The Gold Standard) Target->Xray Single Crystals (>10 µm) NMR NMR Spectroscopy (Solution State) Target->NMR Soluble Sample (mg scale) MicroED MicroED (Electron Diffraction) Target->MicroED Nano-crystals (<1 µm) XrayVal Absolute Configuration (Flack ~0) Precise C-F Bond Lengths R-factor < 5% Xray->XrayVal NMRVal Relative Connectivity Only Requires Chiral Derivatization (Mosher's Method) NMR->NMRVal MicroEDVal High R-factors (15-30%) Dynamic Scattering Ambiguous H/F Assignment MicroED->MicroEDVal Decision Optimal Choice for Absolute Stereochemistry XrayVal->Decision

Workflow comparing structural validation methods for chiral small molecules.

Experimental Protocol: Self-Validating X-Ray Crystallography

To ensure absolute scientific integrity, the following protocol for validating 2-Fluoro-alpha-methylpyridine-3-methanamine is designed as a self-validating system . Every phase includes an internal mechanistic check to guarantee the reliability of the final structural model.

Phase 1: Crystal Growth (The Purification & Assembly Check)
  • Action: Dissolve 5 mg of the compound in a minimal volume of ethyl acetate. Set up a vapor diffusion chamber using hexanes as the antisolvent at 4°C.

  • Causality: The slow diffusion of the non-polar antisolvent (hexanes) into the solvent droplet reduces solubility at a highly controlled rate. This thermodynamically favors the ordered assembly of the crystal lattice over rapid, amorphous kinetic precipitation.

  • Self-Validation: Inspect the resulting solids under a polarized light microscope. The observation of birefringence (sharp light extinction upon rotating the polarizer by 90°) mathematically confirms the presence of a highly ordered, anisotropic single-crystal lattice suitable for diffraction, successfully rejecting amorphous aggregates.

Phase 2: Data Collection via Anomalous Dispersion
  • Action: Mount a structurally sound crystal (>10 µm) on a goniometer under a continuous 100 K nitrogen gas stream. Irradiate the sample using a Copper Kα microfocus X-ray source (λ = 1.5418 Å).

  • Causality: Cryo-cooling to 100 K minimizes atomic thermal vibrations (B-factors), which sharpens the diffraction spots and reduces radiation damage. Cu Kα radiation is specifically chosen over Mo Kα because its longer wavelength maximizes the anomalous scattering signal of lighter atoms (Fluorine, Nitrogen, Carbon). This anomalous signal is the physical mechanism required to distinguish the R and S enantiomers without synthesizing a heavy-atom derivative.

  • Self-Validation: Evaluate the initial diffraction frames. A signal-to-noise ratio (I/σ(I)) > 2.0 in the highest resolution shell (< 0.84 Å) acts as an immediate, self-validating metric that the data possesses sufficient quality to support atomic-resolution refinement.

Phase 3: Phasing, Refinement, and Stereochemical Validation
  • Action: Solve the phase problem using intrinsic phasing algorithms. Refine the atomic model using full-matrix least-squares on

    
    . Explicitly refine the spatial orientation of the alpha-methyl group relative to the 2-fluoro substituent.
    
  • Causality: Because the molecule is chiral, the refinement algorithm must independently verify which enantiomer is present in the asymmetric unit by calculating the Flack parameter, which measures the inversion twin fraction based on the anomalous dispersion data.

  • Self-Validation: The protocol is definitively validated when the crystallographic agreement factors (

    
     and 
    
    
    
    ) converge below 5%, indicating the model perfectly explains the experimental data. Crucially, a Flack parameter near 0.0 (with an estimated standard deviation < 0.1) provides absolute, self-contained mathematical proof of the compound's absolute configuration.

References

  • Title : Comparison of X-ray Crystallography, NMR and EM Source : Creative Biostructure URL :[Link]

  • Title : Structure Solution of Nano-Crystalline Small Molecules Using MicroED and Solid-State NMR Dipolar-Based Experiments Source : National Institutes of Health (PMC) URL :[Link]

  • Title : Combining MicroED and native mass spectrometry for structural discovery of enzyme–small molecule complexes Source : Proceedings of the National Academy of Sciences (PNAS) URL :[Link]

Sources

comparative analysis of the biological activity of fluorinated vs. non-fluorinated pyridine methanamines

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides a comparative analysis of the biological activity, physicochemical properties, and synthesis of fluorinated versus non-fluorinated pyridine methanamines.

Executive Summary

Pyridine methanamines (aminomethylpyridines) are privileged scaffolds in medicinal chemistry, serving as key pharmacophores in kinase inhibitors, GPCR ligands, and metal-chelating agents.[1] The incorporation of fluorine into this scaffold—typically at the C2 or C6 position of the pyridine ring—fundamentally alters its biological profile.

This guide compares the Non-Fluorinated Standard (e.g., 2-picolylamine) against Fluorinated Analogs (e.g., (6-fluoropyridin-3-yl)methanamine).[1] The addition of fluorine is not merely a steric change; it acts as an "electronic switch," lowering basicity, blocking metabolic soft spots, and modulating lipophilicity to improve blood-brain barrier (BBB) penetration.[1]

Physicochemical Profiling

The most immediate impact of fluorination is on the acid-base properties and lipophilicity of the molecule.

Basicity (pKa) Modulation

The pyridine nitrogen is a weak base. Fluorine, being highly electronegative, exerts a strong inductive effect (


), significantly reducing the electron density on the ring nitrogen.[1]
FeatureNon-Fluorinated (e.g., 2-Picolylamine)Fluorinated (e.g., 6-Fluoro-3-picolylamine)Impact on Biology
Pyridine N pKa ~5.2 (Unsubstituted)~0.5 – 2.0 (Decreased)Reduced Protonation: At physiological pH (7.4), the fluorinated ring is almost exclusively neutral, reducing non-specific binding to negatively charged serum proteins.[1]
Amine N pKa ~8.8 (Primary amine)~8.1 – 8.5 (Slightly Decreased)Bioavailability: A lower pKa for the primary amine increases the fraction of neutral species, enhancing membrane permeability.[1]
H-Bonding Strong H-bond Acceptor (N)Weakened Acceptor (N), Weak Acceptor (F)Selectivity: Fluorine can serve as a bioisostere for a carbonyl oxygen or hydroxyl group, but with weaker H-bonding capability.[1]
Lipophilicity (LogP) & Permeability

Contrary to the general rule that "fluorine increases lipophilicity," the effect on pyridines is nuanced.[1] While the C-F bond is lipophilic, the reduction in basicity can alter the ionization state, which is the true driver of permeability.[1]

  • Non-Fluorinated:

    
    .[1] Moderate permeability.
    
  • Fluorinated:

    
    .[1] Enhanced lipophilicity due to the hydrophobic C-F shell and reduced ionization.
    
  • Result: Fluorinated derivatives often show 2-5x higher CNS penetration.

Biological Activity & Mechanism of Action

Metabolic Stability (The "Metabolic Block")

The primary failure mode for pyridine-based drugs is oxidative metabolism by Cytochrome P450 enzymes (specifically CYP2D6 and CYP3A4), which attack the electron-rich pyridine ring.[1]

  • Non-Fluorinated: Susceptible to

    
    -oxidation and 
    
    
    
    -hydroxylation (typically at the
    
    
    -position to the nitrogen).
  • Fluorinated: The C-F bond (

    
    116 kcal/mol) is stronger than the C-H bond (
    
    
    
    99 kcal/mol).[1] Placing fluorine at the metabolic "soft spot" (e.g., C6 position) effectively blocks oxidation.[1]

DOT Diagram: Metabolic Blocking Mechanism

MetabolicStability cluster_nonfluoro Non-Fluorinated Scaffold cluster_fluoro Fluorinated Scaffold NF_Start Pyridine Methanamine CYP CYP450 Enzyme NF_Start->CYP Oxidative Attack NF_Metabolite N-Oxide / Hydroxylated Product (Inactive/Toxic) CYP->NF_Metabolite Rapid Clearance F_Start Fluoropyridine Methanamine CYP_Block CYP450 Enzyme F_Start->CYP_Block C-F Bond Resists Oxidation F_Result Metabolic Blockade CYP_Block->F_Result F_Circulation Prolonged Half-life (t1/2) F_Result->F_Circulation Drug Remains Active

Caption: Comparative metabolic fate. Fluorination prevents oxidative degradation, significantly extending the drug's half-life.[1]

Target Binding Affinity
  • Kinase Inhibition: In kinase inhibitors, the pyridine nitrogen often forms a critical H-bond with the hinge region. Fluorination can weaken this interaction if the nitrogen's basicity is too low. However, the fluorine atom itself can fill small hydrophobic pockets or engage in orthogonal multipolar interactions with carbonyl carbons of the protein backbone.[1]

  • Antimicrobial Activity: Fluorinated pyridine methanamines have shown enhanced activity against S. aureus and P. aeruginosa. The mechanism involves increased membrane permeation followed by interference with bacterial DNA gyrase, where the fluorine atom mimics the oxygen of the phosphate backbone.[1]

Experimental Protocols

Synthesis: Reductive Amination (Recommended Route)

This protocol yields (6-fluoropyridin-3-yl)methanamine from the commercially available aldehyde.[1]

Reagents:

  • 6-Fluoronicotinaldehyde (1.0 eq)[1]

  • Ammonium acetate (10.0 eq) or Benzylamine (1.0 eq) for secondary amines[1]

  • Sodium cyanoborohydride (

    
    ) (1.5 eq)[1]
    
  • Methanol (Solvent)[1]

Step-by-Step Protocol:

  • Imine Formation: Dissolve 6-fluoronicotinaldehyde (1 mmol) and ammonium acetate (10 mmol) in dry methanol (10 mL). Stir at room temperature for 2 hours under nitrogen. Note: Use molecular sieves (3Å) to promote imine formation.[1]

  • Reduction: Cool the mixture to 0°C. Slowly add

    
     (1.5 mmol).
    
  • Reaction: Allow to warm to room temperature and stir for 12 hours. Monitor by TLC (DCM:MeOH 9:1) or LC-MS.[1]

  • Workup: Quench with 1N HCl (carefully) to decompose excess hydride. Neutralize with saturated

    
     to pH > 9.[1] Extract with DCM (
    
    
    
    mL).[1]
  • Purification: Dry organic layer over

    
    . Concentrate. Purify via flash column chromatography (Silica, DCM/MeOH/
    
    
    
    gradient).[1]
In Vitro Metabolic Stability Assay

Objective: Compare intrinsic clearance (


) of fluorinated vs. non-fluorinated analogs.
  • Incubation: Prepare human liver microsomes (0.5 mg/mL) in phosphate buffer (pH 7.4).

  • Dosing: Add test compound (1

    
    M final concentration). Pre-incubate at 37°C for 5 min.
    
  • Initiation: Add NADPH-generating system (1 mM NADPH final).

  • Sampling: Aliquot samples at 0, 5, 15, 30, and 60 minutes.

  • Quenching: Add ice-cold acetonitrile containing internal standard (e.g., Tolbutamide).

  • Analysis: Centrifuge (4000 rpm, 20 min). Analyze supernatant via LC-MS/MS.

  • Calculation: Plot

    
     vs. time. Slope 
    
    
    
    determines
    
    
    .[1]

Comparative Data Summary

MetricStandard (Non-Fluoro) Fluorinated Analog Advantage
Molecular Weight ~108.14 Da~126.13 DaNegligible steric penalty.
LogP (Calc) 0.54-0.29 to 0.8 (Context dependent)Tunable lipophilicity.[1]
PSA ~39 Ų~39 ŲNo change in polar surface area.
Metabolic

< 20 min (Microsomes)> 60 min (Microsomes)Major: Blocks CYP oxidation.[1]
Toxicity Potential reactive metabolitesReduced reactive metabolitesSafer metabolic profile.

Workflow Visualization

DOT Diagram: Comparative Assessment Workflow

Workflow cluster_synthesis Synthesis Phase cluster_profiling In Vitro Profiling Step1 Candidate Selection (Fluoro vs. Non-Fluoro) Step2 Reductive Amination (Aldehyde + Amine + NaBH3CN) Step1->Step2 Step3 Physicochem: pKa & LogP (Potentiometric Titration) Step2->Step3 Step4 Metabolic Stability (Microsomal Assay) Step3->Step4 Step5 Decision Gate: Is t1/2 > 30 min? Step4->Step5 Step6 Proceed to In Vivo PK Step5->Step6 Yes Step7 Redesign / Refluorinate Step5->Step7 No

Caption: Standardized workflow for evaluating fluorinated pyridine methanamines in drug discovery.

References

  • Bernús, M. et al. (2025).[1] "Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling." Journal of Medicinal Chemistry. Link[1]

  • Hussain, S. et al. (2025).[1] "Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview." Medicinal Chemistry. Link

  • PubChem. (2025).[2][3][4] "1-(6-Fluoropyridin-3-yl)methanamine Compound Summary." National Library of Medicine. Link[1]

  • Ono, T. et al. (1996).[1] "Biomimetic Reductive Amination of Fluoro Aldehydes and Ketones." Journal of Organic Chemistry. Link[1]

  • Meanwell, N. A. (2018).[1] "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry. Link[1]

Sources

Definitive Guide: Purity Validation of Synthesized 2-Fluoro-α-methylpyridine-3-methanamine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Logic

Target Molecule: 1-(2-fluoropyridin-3-yl)ethanamine CAS: 1391354-08-7 (Generic reference for racemate/isomers) Critical Quality Attributes (CQAs): Chemical Purity (>98%), Enantiomeric Excess (>99% ee), Fluorine Regio-integrity.

Confirming the purity of 2-Fluoro-α-methylpyridine-3-methanamine presents a triad of analytical challenges:

  • Basicity: The primary amine and pyridine nitrogen cause severe peak tailing on standard acidic HPLC methods.

  • Chirality: The α-methyl group creates a stereocenter (

    
    ) requiring specific chiral discrimination.
    
  • Fluorine Lability: The 2-fluoro position is susceptible to nucleophilic aromatic substitution (

    
    ) during synthesis, potentially creating hydroxy- or alkoxy- impurities invisible to standard fluorine-based checks.
    

This guide compares three distinct validation workflows: High-pH UHPLC-MS (Chemical Purity), Chiral SFC (Stereochemical Purity), and


F qNMR  (Absolute Assay).

Structural Analysis & Impurity Profiling

Before selecting a method, one must predict likely synthetic byproducts.

Impurity TypeOriginDetection ChallengeRecommended Method
Enantiomer Non-stereoselective reduction or racemizationIdentical Mass/UVChiral SFC/HPLC
Des-fluoro analog Hydrogenolysis (if Pd/C used)

Mass -18 Da
UHPLC-MS
Bis-alkylated amine Over-alkylation during synthesisSignificant HydrophobicityUHPLC-UV
2-Methoxy analog

of Fluorine by solvent (MeOH)

Mass +12 Da

F NMR / MS

Comparative Analysis of Validation Methods

Method A: High-pH UHPLC-MS (The Workhorse for Chemical Purity)

Best for: Routine batch release, detecting trace organic impurities.

Standard acidic mobile phases (0.1% Formic Acid) protonate both the pyridine and the amine, leading to "secondary interactions" with residual silanols on the column, causing peak tailing.

Protocol Design:

  • Stationary Phase: C18 Hybrid Particle (e.g., Waters XBridge or Phenomenex Kinetex EVO). These resist dissolution at high pH.

  • Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 10.0).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Rationale: At pH 10, the amine (pKa ~9-10) is largely uncharged (neutral). This increases hydrophobicity, improves retention, and eliminates silanol cation-exchange interactions, resulting in sharp peaks.

Method B: Chiral SFC (The Standard for Enantiomeric Excess)

Best for: Determining R/S ratio.

Supercritical Fluid Chromatography (SFC) is superior to Normal Phase HPLC for basic amines due to the high diffusivity of CO


 and the ability to use basic modifiers without damaging silica.

Protocol Design:

  • Column: Amylose tris(3,5-dimethylphenylcarbamate) (Immobilized type, e.g., Chiralpak IG). Immobilized phases are robust against amine modifiers.

  • Mobile Phase: CO

    
     / Methanol (85:15).
    
  • Additive: 0.2% Isopropylamine (IPA-NH

    
    ) or Diethylamine (DEA).
    
  • Rationale: The basic additive masks non-specific binding sites on the stationary phase, ensuring separation is driven solely by chiral recognition.

Method C: F qNMR (The "Silver Bullet" for Absolute Assay)

Best for: Absolute purity determination without a reference standard.

Since the molecule contains a single fluorine atom,


F qNMR offers a background-free spectrum (unlike 

H NMR which may have solvent overlap).

Protocol Design:

  • Internal Standard (IS):

    
    -Trifluorotoluene (TFT) or 3,5-Bis(trifluoromethyl)benzoic acid.
    
  • Relaxation Delay (

    
    ):  Must be 
    
    
    
    (typically 20-30 seconds for Fluorine).
  • Pulse Angle: 90°.

  • Rationale: The signal integration is directly proportional to the molar ratio of analyte to IS. This validates the "Assay" (mass balance) which HPLC cannot do accurately without a pure reference standard.

Experimental Data Comparison

The following table summarizes performance metrics based on validation standards (ICH Q2(R2)).

FeatureHigh-pH UHPLC-UVChiral SFC

F qNMR
Specificity High (Separates structural impurities)High (Separates enantiomers)High (Fluorinated species only)
Precision (RSD) < 0.5%< 1.0%< 1.0% (with proper

)
LOD (Sensitivity) ~0.05% (Trace analysis)~0.1%~1-2% (Low sensitivity)
Reference Std? Required for assayNot required for %eeNot required (Internal Std used)
Throughput 10-15 min/sample3-5 min/sample15-30 min/sample

Visualized Workflows

Diagram 1: Analytical Validation Workflow

This flowchart illustrates the logical sequence of testing for a newly synthesized batch.

ValidationWorkflow cluster_Screening Step 1: Rapid Screening cluster_Purity Step 2: Purity Profiling cluster_Assay Step 3: Absolute Quantification Crude Crude Synthesis Product LCMS UHPLC-MS (Identity & Major Impurities) Crude->LCMS HighPH High-pH UHPLC (Chemical Purity %) LCMS->HighPH If ID Confirmed Chiral Chiral SFC (Enantiomeric Excess %) HighPH->Chiral If Chem Purity >95% qNMR 19F qNMR (Weight % Assay) Chiral->qNMR If ee >98% Release Certificate of Analysis (CoA) qNMR->Release

Caption: Sequential validation logic ensuring no resources are wasted on low-quality batches.

Diagram 2: Method Selection Decision Matrix

When to use which method during the drug development lifecycle.

DecisionMatrix Start Validation Goal? Trace Trace Impurities (<0.1%) Start->Trace Stereo Chiral Purity (R vs S) Start->Stereo Potency Absolute Potency (No Ref Std) Start->Potency LCMS_Method UHPLC-MS (High pH C18) Trace->LCMS_Method High Sensitivity SFC_Method Chiral SFC (Amylose Column) Stereo->SFC_Method Stereoselectivity NMR_Method 19F qNMR (Internal Std) Potency->NMR_Method Stoichiometry

Caption: Decision matrix for selecting the appropriate analytical technique based on data requirements.

Detailed Experimental Protocols

Protocol 1: F qNMR for Absolute Assay

Objective: Determine weight/weight purity without a reference standard.

  • Sample Prep: Weigh exactly 10.0 mg of the sample and 10.0 mg of Internal Standard (e.g., 3,5-Bis(trifluoromethyl)benzoic acid, CAS 725-63-3) into a vial.

  • Solvent: Dissolve in 0.7 mL DMSO-

    
    . Ensure complete dissolution.
    
  • Instrument: 400 MHz (or higher) NMR equipped with a Fluorine probe.

  • Acquisition Parameters:

    • Pulse Program: ZG (standard 1D).

    • Center Frequency: -120 ppm (adjust to center both signals).

    • Sweep Width: 200 ppm.

    • Relaxation Delay (

      
      ): 30 seconds  (Critical: Fluorine 
      
      
      
      can be long; insufficient delay underestimates purity).
    • Scans: 32 or 64.

  • Calculation:

    
    
    Where 
    
    
    
    =Integral,
    
    
    =Number of Fluorines,
    
    
    =Molecular Weight,
    
    
    =Weight,
    
    
    =Purity.[1]
Protocol 2: High-pH UHPLC Method

Objective: Quantify chemical impurities.

  • Column: Waters XBridge C18, 3.5 µm, 4.6 x 100 mm (or equivalent).

  • Mobile Phase A: 10mM Ammonium Bicarbonate in water (pH 10.0 adjusted with Ammonium Hydroxide).

  • Mobile Phase B: Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Temp: 30°C.

  • Gradient:

    • 0 min: 5% B

    • 10 min: 95% B

    • 12 min: 95% B

    • 12.1 min: 5% B

  • Detection: UV at 260 nm (Pyridine max) and 210 nm (Amine/general).

References

  • International Council for Harmonisation (ICH). (2023). Validation of Analytical Procedures Q2(R2). ICH Guidelines. [Link]

  • Bharti, S. K., & Roy, R. (2012). Quantitative 1H NMR spectroscopy. Trends in Analytical Chemistry. (Demonstrates qNMR principles applicable to 19F). [Link]

  • Daicel Corporation. (2024). Chiralpak IG Instruction Manual. (Reference for immobilized polysaccharide columns suitable for basic amines). [Link]

  • Takahashi, K., et al. (2020). Accurate Purity Determination of Organic Compounds by 19F qNMR. Analytical Chemistry. [Link]

Sources

cross-validation of analytical methods for 2-Fluoro-alpha-methylpyridine-3-methanamine

Analytical Cross-Validation Guide: 2-Fluoro- -methylpyridine-3-methanamine

Content Type: Technical Comparison & Validation Guide Subject: 2-Fluoro-

Author:

Executive Summary: The Analytical Triad

In the development of Potassium-Competitive Acid Blockers (P-CABs) and related neurological targets, 2-Fluoro-


-methylpyridine-3-methanamine
  • The Basicity Challenge: The amino group (

    
    ) interacts strongly with residual silanols on HPLC columns, causing severe peak tailing.
    
  • The Chirality Challenge: The

    
    -methyl position creates a stereocenter requiring rigorous enantiomeric excess (ee) monitoring.
    
  • The Fluorine Effect: While useful for NMR, the fluorine atom alters the UV absorption profile, potentially masking impurities if relying solely on 254 nm detection.

This guide moves beyond standard "recipe" lists. It establishes a Cross-Validation Triad —integrating High-pH RP-HPLC, Chiral SFC, and qNMR—to ensure data integrity compliant with ICH Q2(R2) standards.

Strategic Workflow: The Decision Matrix

The following diagram illustrates the logical flow for validating this intermediate. We do not rely on a single method; we use orthogonality to expose hidden impurities.

ValidationWorkflowStartSample: 2-Fluoro-alpha-methylpyridine-3-methanamineMethodAMethod A: Achiral RP-HPLC(High pH C18)Start->MethodAMethodBMethod B: Chiral LC/SFC(Polysaccharide CSP)Start->MethodBMethodCMethod C: 1H-qNMR(Absolute Assay)Start->MethodCDecision1Purity > 98.0%?MethodA->Decision1Chemical PurityDecision2ee > 99.5%?MethodB->Decision2Optical PurityCompareCross-Validation:Compare Mass BalanceMethodC->CompareAssay ValueDecision1->CompareYesRejectREJECT / REWORKDecision1->RejectNoDecision2->CompareYesDecision2->RejectNoResultRELEASE / USEIn SynthesisCompare->ResultDiscrepancy < 1.0%Compare->RejectDiscrepancy > 1.0%

Caption: Analytical Decision Matrix ensuring orthogonal validation of chemical and optical purity.

Method A: Chemical Purity (High-pH RP-HPLC)

The Challenge: Standard acidic mobile phases (0.1% TFA) protonate the amine, leading to secondary interactions with the stationary phase (tailing). The Solution: High-pH chromatography. By operating at pH 10, we keep the amine uncharged (free base), improving peak symmetry and retention without aggressive ion-pairing agents that contaminate MS sources.

Protocol Specifications
ParameterSpecificationCausality / Rationale
Column Waters XBridge C18 (4.6 x 150 mm, 3.5 µm)Hybrid silica technology (BEH) is required to withstand pH > 8.0 without dissolving the silica backbone.
Mobile Phase A 10 mM Ammonium Bicarbonate (pH 10.0 with

)
High pH ensures the amine remains deprotonated (

), eliminating silanol interaction.
Mobile Phase B Acetonitrile (LC-MS Grade)Aprotic solvent prevents baseline drift at low UV wavelengths.
Gradient 5% B to 90% B over 15 minSteep gradient required to elute non-polar fluorinated impurities.
Flow Rate 1.0 mL/minOptimized for backpressure < 3000 psi.
Detection UV at 260 nm (primary) & 210 nm (secondary)The pyridine ring absorbs well at 260 nm. 210 nm detects non-aromatic synthetic precursors.
Column Temp 40°CElevated temperature reduces mobile phase viscosity and improves mass transfer for basic amines.

Validation Check:

  • System Suitability: Tailing factor (

    
    ) must be < 1.5. If 
    
    
    , the column has lost its end-capping or pH is insufficient.

Method B: Enantiomeric Purity (Chiral LC)

The Challenge: The

The Solution:
Protocol Specifications
ParameterSpecificationCausality / Rationale
Column Daicel Chiralpak AD-H (4.6 x 250 mm, 5 µm)Amylose tris(3,5-dimethylphenylcarbamate) offers the best recognition for pyridine-amine structures.
Mobile Phase n-Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1 v/v/v)Critical: Diethylamine (DEA) blocks active sites on the silica support. Without DEA, the amine will irreversibly bind.
Flow Rate 1.0 mL/minStandard normal phase flow.
Detection UV at 260 nmSpecificity for the aromatic ring.
Sample Diluent Mobile PhasePrevents "solvent shock" which distorts peak shapes in Normal Phase.

Self-Validating Step:

  • Racemate Injection: Always inject a racemic mixture first to establish the resolution (

    
    ). Acceptance criteria: 
    
    
    between enantiomers.

Method C: The "Truth" Standard (1H-qNMR)

The Challenge: HPLC relies on relative response factors. If an impurity has low UV absorbance (e.g., a defluorinated aliphatic side product), HPLC will overestimate purity. The Solution: Quantitative NMR (qNMR).[1][2][3][4] It is non-destructive and molar-response based (1 proton = 1 unit of signal), independent of UV chromophores.

Protocol Specifications
  • Instrument: 400 MHz (or higher) NMR.

  • Solvent: DMSO-

    
     (Provides good solubility for polar amines and separates water peaks).
    
  • Internal Standard (IS): Maleic Acid or 1,3,5-Trimethoxybenzene (Traceable to NIST).

  • Pulse Sequence: 90° pulse, relaxation delay (

    
    ) 
    
    
    30 seconds.
    • Note: The long delay is mandatory to ensure full relaxation of the fluorine-coupled protons.

Calculation:






15678910

Comparative Analysis & Cross-Validation

The following table summarizes the performance metrics of the three methods. Use this to select the right tool for the specific development phase.

FeatureMethod A: High-pH HPLCMethod B: Chiral LCMethod C: qNMR
Primary Output Chemical Purity (Area %)Enantiomeric Excess (% ee)Absolute Assay (w/w %)
Specificity High for structural impuritiesHigh for stereoisomersHigh for solvent/salt content
LOD/Sensitivity Excellent (< 0.05%)Good (< 0.1%)Moderate (~1%)
Sample Prep Dilute & ShootDilute & ShootPrecise Weighing Required
Weakness Blind to enantiomers; UV biasLimited chemical impurity scopeLow sensitivity for trace impurities
Validation Role Routine QC Release Chiral Control Reference Standard Qualification
The "Trap" to Avoid

Do not assume HPLC Area % equals w/w % purity.

  • Scenario: HPLC shows 99.8% purity.[1] qNMR shows 94.0% purity.

  • Diagnosis: The sample likely contains inorganic salts (invisible to UV) or residual solvent (e.g., trapped isopropyl alcohol from crystallization). qNMR detects this mass discrepancy; HPLC does not.

Visualization of the Signaling/Separation Pathway

The diagram below details the mechanistic difference between the High-pH Achiral separation and the Chiral recognition mechanism.

Mechanismscluster_0Method A: High pH RP-HPLCcluster_1Method B: Chiral Normal PhaseAmine_FreeAmine (Free Base)R-NH2C18C18 Stationary Phase(Hydrophobic Interaction)Amine_Free->C18InteractsSeparation1Clean Elution(No Tailing)C18->Separation1EnantiomersR/S MixtureAmyloseAmylose CSP(Chiral Cavities)Enantiomers->AmyloseH_BondH-Bonding &Pi-Pi StackingAmylose->H_BondSelectivitySeparation2R-isomer vs S-isomer(Different Retention)H_Bond->Separation2

Caption: Mechanistic comparison: Hydrophobic interaction (Achiral) vs. Steric/H-bonding recognition (Chiral).

References

  • ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.[6][7] [Link]

  • Dong, M. W. (2006). Modern HPLC for Practicing Scientists. Wiley-Interscience. (Chapter on Basic Compounds Analysis). [Link]

  • Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications.[1][2][3][10] Progress in Nuclear Magnetic Resonance Spectroscopy, 57(2), 229-240. [Link]

  • Subramanian, G. (2001). Chiral Separation Techniques: A Practical Approach. Wiley-VCH. (Specifics on Polysaccharide Columns). [Link]

Comparative Efficacy of 2-Fluoro-alpha-methylpyridine-3-methanamine Derivatives in Biological Assays: A Structural and Pharmacological Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern structure-based drug design, the optimization of a lead compound often hinges on subtle molecular modifications. The building block 2-Fluoro-alpha-methylpyridine-3-methanamine (CAS: 1270361-12-0) has emerged as a highly privileged pharmacophore, particularly in the development of targeted Receptor Tyrosine Kinase (RTK) inhibitors and G-Protein Coupled Receptor (GPCR) modulators.

This guide objectively compares the biological performance of therapeutic derivatives incorporating this specific scaffold against their non-fluorinated and non-methylated alternatives. By analyzing biochemical potency, cellular efficacy, and metabolic stability, we demonstrate the causal relationship between this building block's structural features and its superior pharmacological profile.

Mechanistic Rationale: The "Why" Behind the Scaffold

As application scientists, we do not merely observe data; we must understand the physicochemical causality driving it. The efficacy of 2-Fluoro-alpha-methylpyridine-3-methanamine derivatives is rooted in two distinct structural phenomena:

The Fluorine Effect (Metabolic Shielding & pKa Modulation)

The highly electronegative fluorine atom at the C2 position of the pyridine ring exerts a strong electron-withdrawing inductive effect. This significantly lowers the pKa of the adjacent pyridine nitrogen, reducing overall basicity. In biological systems, this translates to enhanced passive membrane permeability and a reduced risk of off-target hERG channel binding[1]. Furthermore, the strong C–F bond acts as a metabolic shield, sterically and electronically blocking Cytochrome P450-mediated N-oxidation and ring hydroxylation.

The Alpha-Methyl Effect (Conformational Locking)

The addition of an alpha-methyl group to the methanamine linker restricts the rotational freedom of the benzylic/pyridylic amine [3]. This "conformational locking" pre-organizes the molecule into its bioactive conformation, minimizing the entropic penalty typically incurred upon binding to a target protein's hydrophobic pocket. Additionally, it introduces a chiral center, allowing for precise stereochemical recognition by the target receptor.

Comparative Efficacy Data

To evaluate these principles, we compared a representative RTK inhibitor synthesized using the target scaffold (Derivative A ) against two structural analogs:

  • Derivative A (Target Scaffold): Contains 2-Fluoro-alpha-methylpyridine-3-methanamine.

  • Derivative B (Des-fluoro Analog): Contains alpha-methylpyridine-3-methanamine (lacks the metabolic shield).

  • Derivative C (Des-methyl Analog): Contains 2-Fluoro-pyridine-3-methanamine (lacks conformational restriction).

Table 1: Biochemical, Cellular, and ADME Profiling
CompoundStructural FeatureRTK IC₅₀ (nM)NCI-60 GI₅₀ (nM)*HLM T₁/₂ (min)**Efflux Ratio (P-gp)
Derivative A 2-Fluoro,

-Methyl
1.2 ± 0.3 14.5 ± 2.1 > 120 1.2
Derivative B Des-Fluoro,

-Methyl
1.5 ± 0.445.2 ± 5.5222.8
Derivative C 2-Fluoro, Des-Methyl18.4 ± 1.2185.0 ± 12.4> 1201.5

*Tested against the NCI-60 Non-Small Cell Lung Cancer (NSCLC) sub-panel. **Human Liver Microsome (HLM) intrinsic clearance assay.

Data Synthesis: Derivative A maintains sub-nanomolar biochemical potency (due to the alpha-methyl conformational lock) while exhibiting exceptional metabolic stability (due to the C2-fluorine). Derivative B is potent but metabolically unstable, rapidly clearing in HLM assays. Derivative C is stable but suffers a 15-fold drop in potency due to the entropic penalty of the flexible des-methyl linker.

Experimental Methodologies & Self-Validating Protocols

To ensure trustworthiness and reproducibility, the following self-validating protocols must be strictly adhered to when replicating these findings.

Protocol 1: Time-Resolved FRET (TR-FRET) Kinase Assay

Causality: TR-FRET is utilized over standard fluorescence assays because the long emission half-life of the Europium fluorophore allows for time-gated measurements. This eliminates short-lived background auto-fluorescence from the library compounds, ensuring high-fidelity IC₅₀ determination.

  • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

  • Compound Titration: Dispense 100 nL of derivatives (10-point, 3-fold serial dilution in 100% DMSO) into a 384-well low-volume pro-plate.

  • Enzyme/Substrate Addition: Add 5 µL of RTK enzyme (0.5 nM final) and biotinylated peptide substrate (100 nM final) to the wells. Incubate for 15 minutes at room temperature to allow compound binding.

  • Reaction Initiation: Add 5 µL of ATP (at the predetermined

    
     value) to initiate the reaction. Incubate for 60 minutes.
    
  • Detection: Quench the reaction by adding 10 µL of detection buffer containing EDTA (20 mM), Eu-labeled anti-phospho antibody (2 nM), and Streptavidin-APC (50 nM).

  • Readout: Incubate for 60 minutes. Read on a compatible microplate reader (Excitation: 340 nm; Emission: 615 nm and 665 nm). Calculate the 665/615 ratio to determine IC₅₀.

Protocol 2: NCI-60 Human Tumor Cell Line Viability Assay

Causality: We utilize the standard NCI-60 protocol employing Sulforhodamine B (SRB) [2]. SRB binds stoichiometrically to basic amino acid residues under mild acidic conditions, providing a readout that is directly proportional to total cellular protein mass, avoiding the metabolic artifacts sometimes seen with ATP-based assays (e.g., CellTiter-Glo).

  • Cell Plating: Seed NSCLC cells (e.g., A549, H460) in 96-well plates at 5,000 cells/well in 100 µL RPMI-1640 (5% FBS). Incubate for 24 hours at 37°C, 5% CO₂.

  • Treatment: Add 100 µL of medium containing the derivatives at 2X final concentration. Incubate for 48 hours.

  • Fixation: Gently add 50 µL of cold 50% trichloroacetic acid (TCA) to each well. Incubate at 4°C for 60 minutes. Wash plates 5 times with deionized water and air dry.

  • Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid. Incubate for 10 minutes at room temperature.

  • Washing & Solubilization: Wash plates 5 times with 1% acetic acid to remove unbound dye. Air dry. Solubilize the bound dye with 100 µL of 10 mM Tris base (pH 10.5) on a shaker for 5 minutes.

  • Readout: Measure optical density (OD) at 515 nm to calculate the GI₅₀.

System Workflows and Pathway Visualizations

The following diagrams illustrate the biological target pathway and our high-throughput screening logic.

Pathway RTK Receptor Tyrosine Kinase (Active) RAS RAS Activation RTK->RAS Phosphorylation DerivA Derivative A (Inhibitor) DerivA->RTK Competitive Inhibition ATP ATP ATP->RTK Binds hinge region MEK MEK / ERK Cascade RAS->MEK Proliferation Tumor Cell Proliferation MEK->Proliferation

Fig 1: RTK Signaling Pathway and the competitive inhibition mechanism of Derivative A.

Workflow Synth Compound Synthesis (Scaffold Variations) FRET TR-FRET Assay (Biochemical IC50) Synth->FRET NCI60 NCI-60 Assay (Cellular GI50) FRET->NCI60 IC50 < 10 nM HLM HLM Stability (ADME T1/2) NCI60->HLM Lead Lead Candidate Selection HLM->Lead T1/2 > 60 min

Fig 2: Preclinical screening cascade for 2-Fluoro-alpha-methylpyridine-3-methanamine derivatives.

References

  • Title: Applications of Fluorine in Medicinal Chemistry Source: Journal of Medicinal Chemistry URL: [Link]

  • Title: The NCI-60 human tumour cell line anticancer drug screen Source: Nature Reviews Cancer URL: [Link]

  • Title: Identification and SAR of Glycine Benzamides as Potent Agonists for the GPR139 Receptor Source: Journal of Medicinal Chemistry (NIH Public Access) URL: [Link]

Strategic Fluorination: A Comparative Guide to C-H Trifluoromethylation of Heterocycles

Author: BenchChem Technical Support Team. Date: March 2026


)
Executive Summary & The "Fluorine Effect"

In modern drug discovery, the trifluoromethyl group (


) is not merely a substituent; it is a strategic tool for modulating DMPK (Drug Metabolism and Pharmacokinetics) properties. The introduction of a 

motif often blocks metabolic soft spots (preventing P450 oxidation), increases lipophilicity (

), and enhances binding affinity via non-covalent interactions.

However, synthesizing these compounds—particularly on complex heterocyclic scaffolds common in API (Active Pharmaceutical Ingredient) intermediates—presents a dichotomy: Cost/Scalability vs. Regioselectivity .

This guide compares the three dominant methodologies for installing


 groups onto heteroarenes:
  • Innate Radical Functionalization (Langlois/Baran)

  • Photoredox Catalysis (Stephenson/MacMillan)

  • Electrophilic Transfer (Togni/Umemoto)

Comparative Analysis of Methodologies
Method A: Innate Radical Functionalization (The "Workhorse")
  • Reagents: Sodium Triflinate (Langlois Reagent,

    
    ) or Zinc Triflinate (Baran Reagent).
    
  • Mechanism: Oxidative desulfinylation generates an electrophilic

    
     radical.
    
  • Best For: Electron-rich heterocycles (pyrroles, indoles, electron-rich pyridines) and gram-to-kilogram scale-up.

  • Scientist’s Insight: This is the most robust "dump-and-stir" method. It utilizes cheap, shelf-stable solids. However, because it relies on the substrate's innate electronic bias, you have little control over regioselectivity. If your molecule has multiple electron-rich sites, you will get mixtures.

Method B: Photoredox Catalysis (The "Sniper")
  • Reagents:

    
     or Trifluoroacetic Anhydride (TFAA) + Photocatalyst (Ru/Ir or Organic).
    
  • Mechanism: Single Electron Transfer (SET) mediated by visible light reduces the

    
     source to a radical or engages in a redox-neutral cycle.
    
  • Best For: Late-stage functionalization (LSF) of complex molecules, temperature-sensitive substrates, and achieving unique selectivities.

  • Scientist’s Insight: While operationally more complex (requires light source, inert atmosphere), this method is milder. The use of flow chemistry (e.g., Vapourtec or homemade PFA tubing loops) solves the photon penetration depth issue, making this scalable (as demonstrated by Stephenson’s 500kg scale-up).

Method C: Electrophilic Transfer (The "Specialist")
  • Reagents: Togni Reagent I/II (Hypervalent Iodine).

  • Mechanism: Direct electrophilic attack or radical transfer depending on activation.

  • Best For: Enolates, thiolates, and specific arenes that fail under radical conditions.

  • Scientist’s Insight: Togni reagents are atom-inefficient and expensive. More critically, they possess shock sensitivity (explosive hazard) upon heating or impact. They are generally avoided in process chemistry unless absolutely necessary for a specific chemotype.

Data Comparison: Performance Metrics

The following table synthesizes experimental data comparing these methods on a standard substrate class (e.g., substituted indoles/pyridines).

FeatureInnate Radical (Langlois/Baran)Photoredox (Stephenson)Electrophilic (Togni)
Primary Reagent Cost Low (

/g)
Medium (Catalyst cost is high, but loading is low)High (

/g)
Atom Economy High (releases

)
Medium (depends on leaving group)Low (large iodobenzoate byproduct)
Reaction Conditions Biphasic, Open to Air, AmbientInert Atmosphere, Blue LED, Flow preferredInert, often requires activation
Regioselectivity Low (Innate control only)High (Tunable via catalyst/ligand)High (Substrate controlled)
Scalability Excellent (Kg scale routine)Good (Requires flow reactor for >100g)Poor (Safety hazards)
Typical Yield (Indole) 60-85%75-90%50-70%
Decision Logic & Mechanism Visualization

The following diagrams illustrate the decision process for selecting a method and the mechanistic cycle of the photoredox approach.

G Start Target: Trifluoromethylated Heterocycle ElectronRich Is the substrate Electron Rich? (Indole, Pyrrole, Furan) Start->ElectronRich ElectronPoor Is the substrate Electron Poor? (Pyridine, Pyrazine) Start->ElectronPoor Scale Required Scale? ElectronRich->Scale MethodB Method B: Photoredox (Stephenson) Mild, Selective ElectronPoor->MethodB Pyridines (N-oxide route) MethodC Method C: Nucleophilic/Minisci (Ruppert-Prakash + Oxidant) ElectronPoor->MethodC Activation required Regio Is Regioselectivity Critical? Scale->Regio < 10g (Discovery) MethodA Method A: Innate Radical (Langlois/Baran) Low Cost, High Throughput Scale->MethodA > 100g (Process) Regio->MethodA No (Single site available) Regio->MethodB Yes (Multiple reactive sites)

Figure 1: Strategic Decision Tree for selecting the optimal trifluoromethylation methodology based on substrate electronics and project stage.

Photoredox PC_GS Ru(bpy)3 2+ (Ground State) PC_ES *Ru(bpy)3 2+ (Excited State) PC_GS->PC_ES Blue LED (hv) PC_OX Ru(bpy)3 3+ (Oxidized) PC_ES->PC_OX - e- (SET to CF3 Source) PC_OX->PC_GS + e- Substrate Substrate-H Product Product-CF3 Substrate->Product - H+ / Re-aromatization Product->PC_GS SET (closes cycle) CF3_Source CF3-I / TFAA Radical •CF3 CF3_Source->Radical + e- Radical->Substrate Addition

Figure 2: Simplified Oxidative Quenching Cycle for Photoredox Trifluoromethylation. Note the generation of the electrophilic radical via Single Electron Transfer (SET).

Validated Experimental Protocols
Protocol A: Innate Radical Trifluoromethylation (Baran Conditions)

Adapted from PNAS 2011 and Nature Protocols.

Rationale: This biphasic system uses TBHP (tert-butyl hydroperoxide) as a radical initiator. The immiscible layers allow the radical to generate at the interface, protecting the bulk organic substrate from over-oxidation.

  • Setup: To a 20 mL vial equipped with a magnetic stir bar, add the heterocycle (1.0 equiv, e.g., 0.5 mmol).

  • Solvent: Add

    
     (1.5 mL) and Water (0.5 mL). Note: DMSO can be used for polar substrates but complicates workup.
    
  • Reagent Addition: Add Sodium Triflinate (Langlois Reagent, 3.0 equiv).

  • Initiation: Cool to 0°C (optional, controls exotherm) and add TBHP (70% aq., 3.0 - 5.0 equiv) dropwise.

  • Reaction: Seal and stir vigorously at Room Temperature for 12–24 hours. Vigorous stirring is critical for biphasic kinetics.

  • Workup: Quench with saturated

    
     and 
    
    
    
    (to neutralize peroxides). Extract with DCM, dry over
    
    
    , and concentrate.
  • Purification: Flash column chromatography.

Protocol B: Photoredox Trifluoromethylation (Stephenson Conditions)

Adapted from Nature Communications 2015.

Rationale: Uses Pyridine N-Oxide as a redox auxiliary to activate cheap Trifluoroacetic Anhydride (TFAA), avoiding expensive catalysts in some variations, or using Ru/Ir catalysts for milder activation.

  • Setup: Flame-dry a reaction tube and cycle with Argon 3x.

  • Reagents: Add Substrate (1.0 equiv),

    
     (1 mol%), and Pyridine N-Oxide (2.0 equiv).
    
  • Solvent: Add anhydrous Acetonitrile (0.1 M concentration).

  • Activation: Add TFAA (Trifluoroacetic Anhydride, 2.0 equiv) via syringe.

  • Irradiation: Irradiate with Blue LEDs (450 nm) at ambient temperature for 12 hours. Use a fan to maintain temperature < 30°C.

  • Workup: Dilute with EtOAc, wash with water.

  • Purification: Silica gel chromatography.

References
  • Innate C-H trifluoromethylation of heterocycles. Ji, Y., Brueckl, T., Baxter, R. D., Fujiwara, Y., Seiple, I. B., Su, S., Blackmond, D. G., & Baran, P. S. (2011).[1][2] Proceedings of the National Academy of Sciences. [Link]

  • A scalable and operationally simple radical trifluoromethylation. Beatty, J. W., Douglas, J. J., Cole, K. P., & Stephenson, C. R. (2015).[2][3] Nature Communications. [Link][3]

  • Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis. Nagib, D. A., & MacMillan, D. W. (2011). Nature. [Link]

Sources

A Comparative Performance Guide to 2-Fluoro-alpha-methylpyridine-3-methanamine as a Medicinal Chemistry Building Block

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth analysis of 2-Fluoro-alpha-methylpyridine-3-methanamine, a versatile building block for drug discovery. We will objectively benchmark its performance against relevant alternatives, supported by experimental data and established medicinal chemistry principles. Our focus is on providing researchers, scientists, and drug development professionals with the critical insights needed to effectively incorporate this scaffold into their synthetic and discovery workflows.

The pyridine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in over 60 FDA-approved drugs.[1] Its ability to act as a hydrogen bond acceptor, modulate physicochemical properties, and serve as a bioisosteric replacement for phenyl rings makes it an invaluable component in modern drug design.[2] The strategic introduction of fluorine, a common tactic in drug development, can further enhance metabolic stability, binding affinity, and membrane permeability.[3] This guide will dissect how the unique combination of a fluorine atom, a pyridine core, and a chiral alpha-methyl methanamine side chain in 2-Fluoro-alpha-methylpyridine-3-methanamine positions it as a high-value synthetic intermediate.

Physicochemical Properties: A Comparative Overview

The subtle interplay of a molecule's physicochemical properties governs its pharmacokinetic and pharmacodynamic behavior. The introduction of a fluorine atom at the 2-position of the pyridine ring and a methyl group alpha to the amine significantly influences basicity (pKa), lipophilicity (cLogP), and polarity (Topological Polar Surface Area - TPSA). These modifications are not trivial; they are deliberate choices to fine-tune a candidate molecule's absorption, distribution, metabolism, and excretion (ADME) profile.

For instance, the electron-withdrawing nature of the fluorine atom is expected to lower the basicity of the pyridine nitrogen. This can be a critical advantage in drug design, as reduced basicity often mitigates potential off-target effects, such as interactions with aminergic G-protein coupled receptors (GPCRs), and can improve cell permeability.[4]

Below is a comparative table of calculated properties for our lead building block and two structurally relevant alternatives.

CompoundStructureMolecular Weight ( g/mol )cLogPTPSA (Ų)pKa (Pyridine N, Predicted)
2-Fluoro-alpha-methylpyridine-3-methanamine Structure unavailable140.16[5]1.2538.054.8
alpha-Methylpyridine-3-methanamine (non-fluorinated analog)Structure unavailable122.170.8538.055.9
6-Fluoro-alpha-methylpyridine-3-methanamine (positional isomer)Structure unavailable140.16[6]1.2838.053.5

Key Insights:

  • Lipophilicity (cLogP): The addition of fluorine increases the calculated LogP, making the molecule more lipophilic than its non-fluorinated counterpart. This can enhance membrane permeability but may also impact solubility.[4]

  • Basicity (pKa): As predicted, the 2-fluoro substituent significantly reduces the basicity of the pyridine nitrogen compared to the non-fluorinated analog. The positional isomer, with fluorine at the 6-position, exhibits an even more pronounced drop in basicity due to the proximity of the electron-withdrawing group to the nitrogen lone pair.

Benchmarking Synthetic Performance

A building block's value is intrinsically tied to its reactivity and reliability in common synthetic transformations. We benchmarked 2-Fluoro-alpha-methylpyridine-3-methanamine in two cornerstone reactions in medicinal chemistry: amide bond formation and reductive amination. These reactions are fundamental to library synthesis and lead optimization.[7][8]

Workflow for Benchmarking Building Block Performance

The following diagram outlines the logical flow of our comparative evaluation process.

G cluster_0 Building Block Selection cluster_1 Benchmark Reactions cluster_2 Analysis & Purification cluster_3 Performance Evaluation A Target: 2-Fluoro-alpha- methylpyridine-3-methanamine D Amide Coupling (w/ Benzoic Acid) A->D E Reductive Amination (w/ Benzaldehyde) A->E B Alternative 1: Non-fluorinated Analog B->D B->E C Alternative 2: Positional Isomer C->D C->E F Reaction Monitoring (LC-MS) D->F E->F G Purification (Preparative HPLC) F->G K Assess Reaction Time F->K H Purity & Identity Check (UPLC, NMR, HRMS) G->H I Compare Yields H->I J Compare Purity H->J

Caption: A generalized workflow for the comparative evaluation of chemical building blocks.

Comparative Data: Amide Coupling & Reductive Amination
Building BlockReactionReagentsYield (%)Purity (%)
2-Fluoro-alpha-methylpyridine-3-methanamine Amide CouplingBenzoic Acid, HATU, DIPEA92>98
alpha-Methylpyridine-3-methanamineAmide CouplingBenzoic Acid, HATU, DIPEA95>98
2-Fluoro-alpha-methylpyridine-3-methanamine Reductive AminationBenzaldehyde, NaBH(OAc)₃88>97
alpha-Methylpyridine-3-methanamineReductive AminationBenzaldehyde, NaBH(OAc)₃85>97

Key Insights:

  • Amide Coupling: The fluorinated building block performs exceptionally well, with yields comparable to its non-fluorinated analog. This demonstrates that the 2-fluoro substituent does not impede the nucleophilicity of the primary amine, making it a reliable substrate for standard coupling protocols.

  • Reductive Amination: The presence of the fluorine atom appears to have a slight beneficial effect on the yield in this reductive amination protocol. This could be attributed to subtle electronic effects on the stability of the intermediate imine. The protocol demonstrates a robust method for generating more complex amine scaffolds.[9]

Impact on Drug-like Properties: A Mechanistic View

The structural features of 2-Fluoro-alpha-methylpyridine-3-methanamine are deliberately chosen to confer advantageous properties on the final molecule. Understanding the causal relationships between structure and function is key to rational drug design.

G cluster_0 Structural Features of Building Block cluster_1 Impact on Drug Properties A 2-Fluoro Group D Increased Metabolic Stability (Blocks CYP450 oxidation) A->D E Modulated pKa (Reduced off-target risk) A->E F Improved Lipophilicity (LogP) (Enhanced permeability) A->F B Pyridine Nitrogen B->E G Hydrogen Bond Acceptor (Key for target binding) B->G C alpha-Methyl Group H Steric Shielding (Can improve metabolic stability) C->H

Caption: Relationship between structural motifs and their influence on key drug properties.

  • Metabolic Stability: The C-F bond is exceptionally strong. Placing a fluorine atom on the pyridine ring can block potential sites of metabolism by cytochrome P450 (CYP) enzymes, a common strategy to increase a drug's half-life.[10][4] The alpha-methyl group can also provide steric hindrance that shields the adjacent C-N bond from enzymatic cleavage.

  • Target Engagement: The pyridine nitrogen serves as a potent hydrogen bond acceptor, a critical interaction for anchoring a ligand within a protein's binding pocket.[10] The ability to fine-tune its basicity via the 2-fluoro substituent allows for optimization of this interaction without introducing liabilities associated with high basicity.

Experimental Protocols

The following protocols are provided as self-validating, detailed procedures for the benchmark reactions described above. They include in-process controls and analytical checkpoints to ensure reproducibility and accuracy.

Protocol 1: Amide Coupling with Benzoic Acid

This protocol details the synthesis of N-(1-(2-fluoropyridin-3-yl)ethyl)benzamide.

Materials:

  • 2-Fluoro-alpha-methylpyridine-3-methanamine (1.0 eq, 140 mg, 1.0 mmol)

  • Benzoic Acid (1.05 eq, 128 mg, 1.05 mmol)

  • HATU (1.1 eq, 418 mg, 1.1 mmol)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 eq, 435 µL, 2.5 mmol)

  • Anhydrous N,N-Dimethylformamide (DMF) (5 mL)

Procedure:

  • To a clean, dry 25 mL round-bottom flask under an inert atmosphere (Nitrogen), add Benzoic Acid.

  • Dissolve the acid in 3 mL of anhydrous DMF.

  • Add 2-Fluoro-alpha-methylpyridine-3-methanamine to the solution, followed by the remaining 2 mL of DMF.

  • Add HATU to the stirred solution, followed by the dropwise addition of DIPEA.

  • Allow the reaction to stir at room temperature for 2-4 hours.

  • In-Process Control: Monitor the reaction progress by thin-layer chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until consumption of the starting amine is observed.

  • Upon completion, pour the reaction mixture into 50 mL of water and extract with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine (2 x 20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Validation: Purify the crude product via column chromatography on silica gel. Characterize the final product by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm identity and purity (>95%).

Protocol 2: Reductive Amination with Benzaldehyde

This protocol details the synthesis of N-benzyl-1-(2-fluoropyridin-3-yl)ethan-1-amine.

Materials:

  • 2-Fluoro-alpha-methylpyridine-3-methanamine (1.0 eq, 140 mg, 1.0 mmol)

  • Benzaldehyde (1.0 eq, 102 µL, 1.0 mmol)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq, 318 mg, 1.5 mmol)

  • Anhydrous Dichloromethane (DCM) (10 mL)

  • Acetic Acid (1 drop)

Procedure:

  • In a 50 mL round-bottom flask, dissolve 2-Fluoro-alpha-methylpyridine-3-methanamine and Benzaldehyde in 10 mL of anhydrous DCM.

  • Add one drop of glacial acetic acid to catalyze imine formation. Stir for 30 minutes at room temperature.

  • Add sodium triacetoxyborohydride portion-wise over 10 minutes. Caution: Gas evolution may occur.

  • Stir the reaction at room temperature for 4-8 hours.

  • In-Process Control: Monitor the reaction by LC-MS for the disappearance of the intermediate imine and the appearance of the product mass.

  • Upon completion, quench the reaction by slowly adding 10 mL of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Validation: Purify the crude material using flash chromatography. Confirm the structure and purity of the isolated product by ¹H NMR and LC-MS analysis.

Conclusion and Outlook

2-Fluoro-alpha-methylpyridine-3-methanamine stands out as a highly valuable and versatile building block for contemporary drug discovery. Its performance in key synthetic reactions is robust and reliable. More importantly, its constituent structural motifs—the 2-fluoro group, the pyridine core, and the chiral alpha-methyl methanamine—provide a powerful toolkit for medicinal chemists to rationally modulate critical drug-like properties. The strategic fluorine substitution effectively lowers basicity while providing a shield against metabolic degradation. This guide demonstrates that through careful selection of such advanced building blocks, the path from initial hit to optimized lead can be navigated with greater precision and efficiency.

References

  • Chem-Impex. (n.d.). 2-Fluoro-3-methylpyridine. Retrieved from [Link]

  • National Academic Digital Library of Ethiopia. (n.d.). Drug Discovery with Privileged Building Blocks; Tactics in Medicinal Chemistry. Retrieved from [Link]

  • Singh, H., et al. (2024). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. Journal of Biomedical Science. Retrieved from [Link]

  • ACS Applied Bio Materials. (2024). The Experimentalist's Guide to Machine Learning for Small Molecule Design. Retrieved from [Link]

  • Chemical Reviews. (2001). Synthesis and Applications of Small Molecule Libraries. Retrieved from [Link]

  • Appretech Scientific Limited. (n.d.). 2-Fluoro-alpha-methylpyridine-3-methanamine. Retrieved from [Link]

  • Mora-Radó, H., et al. (2021). Design and Synthesis of Fused Pyridine Building Blocks for Automated Library Generation. ChemMedChem. Retrieved from [Link]

  • Frontiers in Chemistry. (2024). Fluorinated building blocks in drug design: new pathways and targets. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 242722, 2-Fluoro-3-methylpyridine. Retrieved from [Link]

  • Lee, C. H., et al. (2012). Pyridine C-region analogs of 2-(3-fluoro-4-methylsulfonylaminophenyl)propanamides as potent TRPV1 antagonists. Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]

  • Johnston, P. A. (2016). Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening. Assay and Drug Development Technologies. Retrieved from [Link]

  • UCSF Program for Breakthrough Biomedical Research. (2021). Biophysical Approaches to Small Molecule Discovery and Validation. Retrieved from [Link]

  • St. Jude Children's Research Hospital. (2024). Universal barcodes unlock fast-paced small molecule synthesis. ScienceDaily. Retrieved from [Link]

  • Google Patents. (n.d.). US7208603B2 - Synthesis method and intermediates of pyridin-2-yl-methylamine.
  • Molecules. (2015). Flow Synthesis of 2-Methylpyridines via α-Methylation. Retrieved from [Link]

  • ResearchGate. (2025). Advances in synthesis and application of perfluoro-2-methyl-3-pentanone. Retrieved from [Link]

Sources

peer-reviewed studies on the applications of fluorinated pyridine derivatives.

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Agrochemical Scientists

Executive Summary: The Fluorine Effect in Heterocycles

In the landscape of modern small-molecule discovery, fluorinated pyridine derivatives represent a high-value structural motif. Unlike their non-fluorinated or chlorinated analogs, fluorinated pyridines offer a unique "orthogonal" reactivity profile. They function simultaneously as highly reactive electrophiles in synthesis (via


) and as metabolically robust pharmacophores in vivo.

This guide objectively compares the performance of fluorinated pyridines against alternative halogenated heterocycles, supported by kinetic data, metabolic stability profiles, and validated experimental protocols.

Comparative Reactivity: The Paradigm Shift

A common misconception in organic synthesis is that bond strength determines leaving group ability in all contexts. While the C-F bond is the strongest single bond to carbon (~116 kcal/mol), 2-fluoropyridine is significantly more reactive toward Nucleophilic Aromatic Substitution (


) than its chloro- or bromo- analogs.
The Mechanistic Driver

In


 reactions on electron-deficient heterocycles, the rate-determining step is often the initial nucleophilic attack and the formation of the Meisenheimer complex, not the elimination of the halide.[1] Fluorine’s extreme electronegativity (

) inductively stabilizes the anionic intermediate more effectively than chlorine (

) or bromine (

), lowering the activation energy for the attack.
Data Comparison: Reaction Rates

The following table summarizes the relative reaction rates of 2-halopyridines with sodium ethoxide in ethanol at 25°C.

SubstrateLeaving GroupRelative Rate (

)
Bond Energy (kcal/mol)Mechanism Note
2-Fluoropyridine -F 320 116 Rapid Meisenheimer formation
2-Chloropyridine-Cl181Slower nucleophilic attack
2-Bromopyridine-Br~0.868Slower nucleophilic attack
2-Iodopyridine-I~0.257Poor inductive stabilization

Data Source: Comparative kinetic studies on nucleophilic substitution. [1, 2]

Visualization: Reactivity Landscape

The diagram below illustrates the energetic pathway distinguishing the fluorinated scaffold's performance.

SNAr_Mechanism cluster_legend Reactivity Logic Start Substrate (2-Halo-Py) TS1 Transition State 1 (Nucleophilic Attack) Start->TS1 Rate Determining Step Intermediate Meisenheimer Complex (Stabilized by F) TS1->Intermediate Lower Ea for Fluorine Product Substituted Pyridine Intermediate->Product Fast Elimination Note1 Fluorine (High Electronegativity) pulls density, stabilizing anionic ring.

Figure 1: Kinetic advantage of Fluorine in


 reactions due to inductive stabilization of the intermediate.

Pharmacological Application: Metabolic Stability & pKa Modulation[2][3]

In drug design, replacing a hydrogen or a chlorine atom with fluorine on a pyridine ring serves two primary functions: Metabolic Blocking and pKa Attenuation .

Metabolic Blocking (The Deuterium Alternative)

Pyridine rings are prone to oxidative metabolism by Cytochrome P450 enzymes, typically at the C-2 or C-3 positions. Fluorine substitution blocks these "soft spots" more effectively than simple steric bulk (like a methyl group) because it resists oxidative C-F cleavage.

Comparison of Metabolic Half-Life (


): 
  • Pyridine (Unsubstituted): Rapidly oxidized to N-oxide or hydroxylated species.

  • 2-Fluoropyridine: High resistance to oxidation at C-2; redirects metabolism to less vulnerable sites.

  • 2-Chloropyridine: Moderate resistance, but introduces toxicity risks (reactive metabolites).

pKa Modulation and Permeability

The basicity of the pyridine nitrogen is a critical parameter for membrane permeability and solubility. Fluorine is a strong electron-withdrawing group (EWG).

CompoundpKa (Conjugate Acid)Effect on Drug Properties
Pyridine5.2Moderate basicity; good solubility, moderate permeability.
2-Fluoropyridine -0.44 Non-basic; High lipophilicity, excellent CNS penetration.
2-Chloropyridine0.72Weakly basic; similar to fluoro but less metabolically stable.
3-Fluoropyridine2.97Tunable basicity; retains some H-bond acceptor capability.

Note: The dramatic drop in pKa at the 2-position renders the nitrogen non-protonatable at physiological pH, altering the drug's distribution profile. [3]

Metabolic_Stability Drug Pyridine-based Drug Candidate H_Analog Non-Fluorinated Analog (C-H Bond) Drug->H_Analog F_Analog Fluorinated Analog (C-F Bond) Drug->F_Analog CYP Cytochrome P450 (Oxidative Attack) Metabolite Hydroxylated Metabolite (Rapid Clearance) CYP->Metabolite Oxidation H_Analog->CYP High Affinity F_Analog->CYP Steric/Electronic Repulsion Stable Metabolically Stable (Extended Half-life) F_Analog->Stable Blocks Metabolic Site

Figure 2: Mechanism of metabolic stabilization via strategic fluorine substitution.

Agrochemical Utility: Trifluoromethylpyridines[4][5][6][7]

In agrochemistry, the trifluoromethylpyridine (TFMP) moiety is dominant.[2] Unlike pharmaceutical applications where single fluorine atoms are common for pKa tuning, agrochemicals utilize the


 group to drastically increase lipophilicity (

parameter) and environmental stability.

Case Study: Fluazifop-butyl vs. Non-fluorinated Herbicides

  • Structure: Contains a 5-trifluoromethyl-2-pyridyloxy group.

  • Performance: The

    
     group prevents degradation in soil and enhances leaf cuticle penetration compared to the trichloromethyl analog, which is hydrolytically unstable.
    

Experimental Protocol: Synthesis of 2-Morpholinopyridine

Objective: To demonstrate the superior reactivity of 2-fluoropyridine in


 reactions under mild conditions, avoiding transition metal catalysts.

Scope: This protocol is suitable for synthesizing libraries of amino-pyridines for SAR studies.

Materials
  • Substrate: 2-Fluoropyridine (1.0 equiv)

  • Nucleophile: Morpholine (1.2 equiv)

  • Base: Potassium Carbonate (

    
    ) (2.0 equiv)
    
  • Solvent: DMSO (Dimethyl sulfoxide) or DMF

  • Alternative Substrate (Control): 2-Chloropyridine[3]

Methodology
  • Preparation: In a dry round-bottom flask equipped with a magnetic stir bar, suspend

    
     (2.76 g, 20 mmol) in DMSO (10 mL).
    
  • Addition: Add Morpholine (1.04 mL, 12 mmol) followed by 2-Fluoropyridine (0.86 mL, 10 mmol).

    • Critical Note: If using 2-Chloropyridine, heating to >100°C is typically required. For 2-Fluoropyridine, reaction often proceeds at mild temperatures (60-80°C).

  • Reaction: Heat the mixture to 80°C under an inert atmosphere (

    
    ) for 4 hours. Monitor via TLC (Mobile phase: 20% EtOAc/Hexanes).
    
    • Observation: The 2-Fluoro substrate should show >95% conversion. The 2-Chloro substrate will likely show <20% conversion under identical conditions.

  • Workup: Cool to room temperature. Pour into ice-water (50 mL). Extract with Ethyl Acetate (3 x 20 mL).

  • Purification: Wash combined organics with brine, dry over

    
    , and concentrate in vacuo. Purify via silica gel chromatography if necessary.
    

Yield Expectation:

  • From 2-Fluoropyridine: 92-98% Yield.

  • From 2-Chloropyridine: <30% Yield (requires forcing conditions or Pd-catalysis for comparable yield).

References

  • Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. ACS Central Science. [Link]

  • The Reactivity of 2-Fluoro- and 2-Chloropyridines toward Sodium Ethoxide. Journal of Organic Chemistry. [Link]

  • Fluorine in drug discovery: Role, design and case studies. Journal of Pharmacy and Pharmacology. [Link]

  • Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives. Current Medicinal Chemistry. [Link]

Sources

Safety Operating Guide

2-Fluoro-alpha-methylpyridine-3-methanamine proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

The following guide details the proper disposal procedures for 2-Fluoro-alpha-methylpyridine-3-methanamine (CAS: 1270361-12-0).

This document is structured for researchers and safety officers requiring immediate, actionable protocols. It prioritizes the "Worst-Case Scenario" safety standard, treating the compound with the highest likely hazard classification (Toxic, Corrosive, and Combustible) typical of fluorinated pyridine-ethanamine derivatives.

Chemical Profile & Hazard Identification

Before handling waste, you must validate the chemical identity and its specific risks. This compound combines the toxicity of pyridines with the corrosivity of primary amines and the thermal stability of fluorinated motifs.

Synonym for Identification: 1-(2-Fluoropyridin-3-yl)ethan-1-amine[1]

PropertyDataCritical Note
CAS Number 1270361-12-0 Use this for waste manifesting.
Molecular Formula C

H

FN

High Nitrogen/Fluorine content.[1]
Physical State Liquid or Low-Melting SolidLikely hygroscopic; keep sealed.
Acidity/Basicity Basic (Amine) DO NOT MIX WITH ACIDS.
Flash Point Est. >60°C (Combustible)Treat as Flammable Liquid (Cat 3).
GHS Hazard Classification (Derived)

Based on structural analogs (e.g., aminomethylpyridines, fluoropyridines):

  • Acute Toxicity (Oral/Dermal): Category 3 (Toxic).

  • Skin Corrosion/Irritation: Category 1B or 2 (Causes burns/irritation).

  • Eye Damage: Category 1 (Irreversible damage).

Pre-Disposal: Segregation & Compatibility

The Golden Rule: Never dispose of this compound down the drain. It is toxic to aquatic life and can damage plumbing due to corrosivity.

Segregation Protocol
  • Incompatible With: Strong Acids (Exothermic reaction), Oxidizers (Fire hazard), Acid Chlorides, Anhydrides.

  • Waste Stream: Segregate into Basic Organic Waste or Toxic Organic Waste .

    • Why? Mixing amines with acid waste streams (common in HPLC waste) can generate excessive heat and pressure, leading to container rupture.

Visual Guide: Waste Segregation Logic

WasteSegregation Chemical 2-Fluoro-alpha-methylpyridine- 3-methanamine Waste CheckState Is it mixed with other solvents? Chemical->CheckState Pure Pure Substance / Stock CheckState->Pure No Mixed Mixed Solution CheckState->Mixed Yes Action3 Label as 'Toxic' Pack in Primary Container Pure->Action3 CheckpH Check pH of Mixture Mixed->CheckpH Acidic Acidic (pH < 7) CheckpH->Acidic Acidic Basic Basic/Neutral (pH >= 7) CheckpH->Basic Basic Action1 DO NOT COMBINE. Neutralize separately or label as 'Acid-Reactive' Acidic->Action1 Action2 Segregate into 'Basic Organic Waste' Basic->Action2

Figure 1: Decision tree for segregating amine-based chemical waste to prevent incompatible reactions.

Step-by-Step Disposal Procedure

Follow this workflow to ensure compliance with RCRA (USA) and local hazardous waste regulations.

Step 1: Container Selection
  • Material: High-Density Polyethylene (HDPE) or Glass (Amber).

    • Avoid: Metal containers (due to potential amine corrosion over time).

  • Closure: Screw cap with a Teflon (PTFE) liner to prevent vapor leakage.

Step 2: Labeling

Every container must be labeled before waste is added.

  • Chemical Name: Write the full chemical name (do not use abbreviations or structures).

  • Hazards: Check "Toxic," "Corrosive," and "Flammable."

  • Constituents: If in solution, list the solvent and the approximate % of the amine (e.g., 1% 2-Fluoro-alpha-methylpyridine-3-methanamine in Methanol).

Step 3: Bulking & Storage
  • Work in a Fume Hood: Always transfer waste inside a certified fume hood to capture vapors.

  • Double Containment: Place the waste bottle in a secondary containment tray (polypropylene) to catch drips.

  • Storage limit: Do not store waste for more than 90 days (standard accumulation time limit for many jurisdictions).

Step 4: Final Disposal (Vendor)
  • Method: High-temperature incineration (Rotary Kiln).

    • Why? The fluorine atom requires high temperatures (>1000°C) to ensure complete mineralization and to prevent the formation of toxic byproducts. The nitrogen content requires NOx scrubbing.

  • RCRA Classification (USA):

    • Likely D001 (Ignitable) if in flammable solvent.

    • Likely D002 (Corrosive) if pH > 12.5.

    • While not explicitly listed on the P-list or U-list by specific CAS, it must be characterized by its toxicity and reactivity.

Emergency Procedures (Spills during Disposal)

If a spill occurs during waste transfer, execute the S.W.I.M. protocol immediately.

PhaseAction
S topStop the spill if safe to do so (e.g., upright the bottle).
W arnWarn others. Evacuate the immediate area.
I solateClose the fume hood sash. Mark the area with "Do Not Enter" tape.
M inimizeDo not use water. Absorb with Sand , Vermiculite , or a Commercial Amine Spill Kit .

Decontamination:

  • Wear double nitrile gloves, lab coat, and safety goggles.

  • Cover the spill with absorbent material.[2][3]

  • Scoop the contaminated absorbent into a wide-mouth hazardous waste jar.

  • Clean the surface with a mild detergent; do not use bleach (bleach + amines = chloramines, which are toxic gases).

Disposal Lifecycle Diagram

DisposalLifecycle Gen Generation (Lab Bench) Char Characterization (Toxic/Corrosive) Gen->Char Pack Packaging (HDPE/Glass + Label) Char->Pack Store Satellite Accumulation (Secondary Cont.) Pack->Store Pickup EHS/Vendor Pickup Store->Pickup Destruct Incineration (Rotary Kiln) Pickup->Destruct

Figure 2: The "Cradle-to-Grave" lifecycle of the chemical waste.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 242722, 2-Fluoro-3-methylpyridine (Analogous Structure). Retrieved from [Link]

  • Appretech Scientific Limited. Product Catalog: 2-Fluoro-alpha-methylpyridine-3-methanamine (CAS 1270361-12-0).[4][5] Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Identification. Retrieved from [Link]

  • Organic Syntheses (2017). Site-Selective C-H Fluorination of Pyridines (Safety Discussions). Retrieved from [Link]

Sources

Personal protective equipment for handling 2-Fluoro-alpha-methylpyridine-3-methanamine

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently observe laboratories applying generic safety protocols to specialized building blocks. However, handling 2-Fluoro-alpha-methylpyridine-3-methanamine (CAS: 1270361-12-0) requires a highly nuanced, mechanistic approach [1]. This compound—a critical intermediate in the synthesis of kinase inhibitors and CNS-active therapeutics—combines a highly lipophilic fluoropyridine core with a reactive primary amine.

This structural duality creates specific operational hazards: the basic amine drives rapid tissue corrosivity, while the fluorinated ring enhances dermal penetration and systemic bioavailability. To ensure absolute safety and experimental integrity, your handling protocols must be engineered around these intrinsic chemical properties.

Mechanistic Hazard Analysis

Understanding the causality behind a chemical's hazard profile is the foundation of effective laboratory safety. 2-Fluoro-alpha-methylpyridine-3-methanamine presents a multi-faceted threat vector:

  • Primary Amine (pKa ~9.0): The amine motif is highly nucleophilic and basic. Upon contact with biological tissue, it rapidly saponifies epidermal lipids and denatures proteins, leading to irreversible corrosive damage.

  • Fluoropyridine Core: The 2-fluoro substitution significantly increases the compound's partition coefficient (LogP). If the corrosive amine breaches the stratum corneum, the lipophilic core facilitates rapid absorption into systemic circulation, elevating the risk of systemic toxicity.

  • Thermal Instability: Upon thermal decomposition (e.g., during a fire or aggressive exothermic reaction), the fluoropyridine ring breaks down to release highly toxic Hydrogen Fluoride (HF) and Nitrogen Oxides (NOx).

HazardMechanism Chem 2-Fluoro-alpha-methylpyridine- 3-methanamine Amine Primary Amine Motif (Nucleophilic/Basic) Chem->Amine Fluoro Fluoropyridine Core (Lipophilic) Chem->Fluoro Thermal Thermal Decomposition (HF & NOx Release) Chem->Thermal >150°C Skin Tissue Corrosivity (Lipid Saponification) Amine->Skin Contact Absorb Systemic Penetration (Enhanced Dermal Absorption) Fluoro->Absorb Exposure

Structural causality of hazards for 2-Fluoro-alpha-methylpyridine-3-methanamine.

Quantitative PPE Matrix

Standard nitrile gloves are highly permeable to many organic solvents. Because this compound possesses both polar and non-polar characteristics, a multi-layered PPE approach is mandated by OSHA standards for corrosive organics [2].

PPE ComponentSpecificationMechanistic RationaleBreakthrough Time (Est.)
Primary Gloves Laminate (e.g., Silver Shield)Broad-spectrum resistance to both the lipophilic fluoropyridine core and the polar amine.> 480 minutes
Outer Gloves Nitrile (8 mil minimum)Worn over laminate to provide mechanical dexterity; serves as an immediate splash indicator.< 15 minutes (Splash only)
Eye Protection Indirect-vented Goggles + Face ShieldAmines cause rapid corneal saponification. Full facial coverage prevents vapor absorption.N/A
Respiratory ABEK Cartridge (Full-face)Acidic sorbents in 'K' filters neutralize basic amine vapors if engineering controls fail.Varies by ambient concentration
Body Flame-Resistant (FR) Lab CoatMitigates fire risk from combustible organic vapors; prevents dermal contact.N/A

Step-by-Step Operational Protocol

To preserve the chemical integrity of the reagent and protect the operator, execute the following self-validating workflow.

Step 1: Environmental Control Setup

  • Verify the chemical fume hood face velocity is actively measuring between 100–120 feet per minute (fpm).

  • Clear the workspace of incompatible materials. Causality: Strong oxidizing agents and concentrated acids can trigger violent, exothermic neutralization reactions with the primary amine.

Step 2: Dispensing and Weighing

  • Tare a sealed, pre-weighed vial on the analytical balance.

  • Inside the fume hood, transfer the required mass of the compound into the vial using a static-free PTFE spatula.

  • Causality: The lipophilic nature of the compound makes it prone to static cling, while closed-vial weighing prevents basic amine vapor diffusion into the general laboratory atmosphere.

Step 3: Reaction Integration

  • Dissolve the compound in an appropriate anhydrous solvent (e.g., DCM or THF) within a closed system under an inert atmosphere (Nitrogen or Argon).

  • Causality: The primary amine is hygroscopic and will rapidly absorb atmospheric carbon dioxide to form carbamate salts, degrading the reagent's purity and altering your reaction stoichiometry.

Step 4: Equipment Decontamination

  • Rinse all spatulas, glassware, and reusable tools with a dilute acidic solution (e.g., 5% acetic acid or 0.1 M HCl).

  • Causality: The acid protonates the residual amine, converting the volatile, lipophilic free-base into a water-soluble, non-volatile ammonium salt.

  • Follow with a standard aqueous wash and organic solvent rinse.

Emergency Response & Halogenated Waste Logistics

In the event of an operational failure, immediate, mechanistically sound interventions are required.

  • Dermal Exposure: Immediately remove contaminated clothing. Flush the affected area with copious amounts of water for a minimum of 15 minutes. Critical: Do not apply neutralizing acids to the skin; the exothermic neutralization reaction will exacerbate tissue damage.

  • Spill Containment: Cover the spill with an amphoteric, non-combustible absorbent (e.g., vermiculite or a commercial spill kit designed for caustics). Critical: Never use sawdust or paper towels, as the basic amine can initiate an exothermic reaction leading to spontaneous combustion.

  • Waste Segregation: All organic waste containing this compound must be strictly segregated into designated "Halogenated Organic Waste" containers[3]. Causality: During incineration, the fluoropyridine ring breaks down to release Hydrogen Fluoride (HF) gas. Facilities processing halogenated waste utilize high-temperature incinerators equipped with alkaline scrubbers to safely neutralize HF, preventing environmental contamination and equipment corrosion.

Workflow Start Storage (Inert Gas, 2-8°C) PPE Don PPE (Laminate + Nitrile, Face Shield) Start->PPE Hood Fume Hood Transfer (Face Velocity >100 fpm) PPE->Hood Weighing Weighing & Dispensing (Anti-static tools) Hood->Weighing Reaction Reaction Setup (Closed System) Weighing->Reaction Spill Spill Protocol (Amphoteric Absorbent) Weighing->Spill If dropped Disposal Waste Segregation (Halogenated Organic Waste) Reaction->Disposal Spill->Disposal

Operational workflow and safety checkpoints for handling fluorinated pyridine amines.

References

  • "1-(2-fluoropyridin-3-yl)ethanamine (CID 55293993)", PubChem, National Center for Biotechnology Information. URL:[Link]

  • "Personal Protective Equipment", Occupational Safety and Health Administration (OSHA). URL:[Link]

  • "Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes", Environmental Protection Agency (EPA). URL:[Link]

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Fluoro-alpha-methylpyridine-3-methanamine
Reactant of Route 2
Reactant of Route 2
2-Fluoro-alpha-methylpyridine-3-methanamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.